molecular formula C8H12N2 B1324256 2-(Pyridin-2-YL)propan-2-amine CAS No. 52568-28-2

2-(Pyridin-2-YL)propan-2-amine

Cat. No.: B1324256
CAS No.: 52568-28-2
M. Wt: 136.19 g/mol
InChI Key: DQSQBZXDMHDHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)propan-2-amine (CAS 52568-28-2) is a valuable chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This molecule features a pyridine ring, a heterocyclic structure akin to benzene but with a nitrogen atom, fused with a propan-2-amine group, creating a versatile scaffold highly sought after in medicinal chemistry and organic synthesis . The combination of the polar, often ionizable pyridine ring and the amine functional group, which can act as both a hydrogen bond donor and acceptor, enhances the molecule's potential for solubility, bioavailability, and specific interactions with biological targets . The purity of this product is typically 95% or greater, and it should be stored sealed in a cool, dark, dry place, according to label instructions upon receipt . As a reagent, its primary research applications are multifaceted. It is a foundational building block in pharmaceutical development, particularly for investigating compounds aimed at neurological disorders, with some derivatives showing promising antidepressant-like properties . Furthermore, its structure allows it to function as a ligand in coordination chemistry, binding to metal ions for applications in catalysis and the formation of metal complexes . The compound is also a key synthetic intermediate used in the construction of more elaborate heterocyclic systems and organic architectures through various reactions, including alkylation and acylation of its amine group . Its structural features also make it a candidate for enzyme inhibition studies. This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic applications . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2,9)7-5-3-4-6-10-7/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSQBZXDMHDHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627962
Record name 2-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52568-28-2
Record name 2-(Pyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)-2-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Pyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyridine derivative, 2-(pyridin-2-yl)propan-2-amine. This compound, also known as α,α-dimethyl-2-pyridinemethanamine, is a valuable building block in medicinal chemistry and materials science. This document outlines a potential synthetic route and the expected analytical data for its characterization, based on established chemical principles and data for structurally related compounds.

Introduction

This compound belongs to the class of aminopyridines, a group of compounds with a wide range of biological activities and applications as ligands in coordination chemistry. The presence of both a basic pyridine ring and a primary amine function on a tertiary carbon center imparts unique chemical properties to the molecule, making it a subject of interest for the development of novel pharmaceuticals and functional materials. The structural isomer, 2-(pyridin-2-yl)isopropyl (PIP) amine, has been identified as a useful directing group in C-H activation reactions, highlighting the potential utility of this structural motif.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

  • Grignard Reaction: Reaction of 2-cyanopyridine with an excess of methylmagnesium bromide to form the magnesium salt of the corresponding imine.

  • Hydrolysis: Subsequent acidic workup to hydrolyze the imine and yield the desired primary amine.

Synthesis_of_this compound Cyanopyridine 2-Cyanopyridine Imine_Salt Intermediate Imine Salt Cyanopyridine->Imine_Salt 1. Grignard Reaction Grignard CH₃MgBr (excess) Grignard->Imine_Salt Solvent_Grignard Anhydrous Ether or THF Solvent_Grignard->Imine_Salt Hydrolysis H₃O⁺ (workup) Product This compound Hydrolysis->Product Imine_Salt->Product 2. Hydrolysis

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound.

Materials:

  • 2-Cyanopyridine

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

  • Reaction with 2-Cyanopyridine: A solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Hydrolysis and Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material and byproducts, and then basified with a concentrated sodium hydroxide solution until a pH of >12 is reached, while cooling in an ice bath.

  • Extraction and Purification: The basic aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane with a small percentage of triethylamine as the eluent to prevent tailing.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following tables summarize the expected physical and spectral data for the compound.

Physical and Chemical Properties
PropertyValue
CAS Number 52568-28-2[1][2][3]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [2]
Appearance Expected to be a liquid or low-melting solid.
Boiling Point Predicted: 212.7 ± 15.0 °C at 760 Torr.
Purity (Typical) >95% (as supplied by commercial vendors)[1]
Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5d1HPyridine H-6
~ 7.6td1HPyridine H-4
~ 7.2d1HPyridine H-3
~ 7.1dd1HPyridine H-5
~ 1.8s2H-NH₂
~ 1.5s6H2 x -CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 165Pyridine C-2
~ 149Pyridine C-6
~ 136Pyridine C-4
~ 122Pyridine C-5
~ 121Pyridine C-3
~ 55Quaternary C
~ 30-CH₃

Table 3: Predicted FT-IR Spectral Data (Liquid Film)

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretch (primary amine)
3000 - 3100C-H stretch (aromatic)
2850 - 2980C-H stretch (aliphatic)
~ 1600C=N and C=C stretch (pyridine ring)
~ 1470, 1430C=C stretch (pyridine ring)
~ 1370C-H bend (methyl)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
136[M]⁺ (Molecular ion)
121[M - CH₃]⁺
106[M - 2CH₃]⁺ or [M - NH₂CH₃]⁺
78[Pyridine]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the planning of the synthesis to the final characterization of this compound.

Workflow Planning Synthetic Route Planning (Grignard Reaction) Synthesis Synthesis of This compound Planning->Synthesis Purification Purification (Vacuum Distillation or Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound NMR->Final_Product MS->Final_Product IR->Final_Product

Figure 2: Workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound and has provided a comprehensive set of predicted characterization data. The proposed Grignard-based synthesis is a robust and scalable method for accessing this valuable chemical intermediate. The detailed spectroscopic data will be crucial for the unambiguous identification and quality control of the synthesized compound. This information serves as a foundational resource for researchers and professionals in the fields of drug discovery and materials science who are interested in utilizing this and related aminopyridine derivatives in their work. Further experimental validation of the proposed synthesis and characterization is encouraged to solidify this knowledge base.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine, also known as 2-(pyridin-2-yl)isopropylamine or PIP-amine, is a pyridine derivative of significant interest in synthetic chemistry. Its structural features, particularly the presence of a basic amino group and a coordinating pyridine ring, make it a valuable ligand and directing group in various chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presents experimental protocols for their determination, and illustrates its application in a key chemical workflow.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its reactivity, solubility, and handling.

General and Physical Properties
PropertyValueSource
Chemical Formula C₈H₁₂N₂--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
CAS Number 52568-28-2--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Density 0.9800 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n/D) 1.516--INVALID-LINK--
Flash Point 79.44 °C (175.0 °F)--INVALID-LINK--
Acidity and Lipophilicity
PropertyValue (Predicted)Source
pKa 9.05±0.39--INVALID-LINK--
LogP 1.2754--INVALID-LINK--
Computational Descriptors
DescriptorValueSource
Topological Polar Surface Area (TPSA) 38.91 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine.

Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the amine is protonated.

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of acid added. The pKa value is the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

Methodology:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the two prepared phases in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases (e.g., 24 hours).

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

Application in C-H Activation: An Experimental Workflow

This compound (PIP-amine) is widely utilized as a bidentate directing group to facilitate the regioselective functionalization of C-H bonds, a powerful strategy in modern organic synthesis.[1] The following diagram illustrates a typical workflow for a palladium-catalyzed C-H activation/arylation reaction using PIP-amine as a directing group.

C_H_Activation_Workflow cluster_0 Preparation cluster_1 C-H Activation and Functionalization cluster_2 Deprotection and Final Product Start Starting Material (e.g., Carboxylic Acid) Coupling Amide Coupling Start->Coupling PIP_Amine This compound (PIP-amine) PIP_Amine->Coupling Substrate PIP-Amide Substrate Coupling->Substrate Reaction_Mix Reaction Mixture: - PIP-Amide Substrate - Pd Catalyst (e.g., Pd(OAc)₂) - Aryl Halide (Ar-X) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) Substrate->Reaction_Mix Activation C-H Activation/ Arylation Reaction_Mix->Activation Product_Complex Arylated Product- Directing Group Complex Activation->Product_Complex Cleavage Directing Group Cleavage (e.g., Acid Hydrolysis) Product_Complex->Cleavage Final_Product Final Arylated Carboxylic Acid Cleavage->Final_Product Recovered_PIP Recovered PIP-amine Cleavage->Recovered_PIP

Caption: Workflow for Pd-catalyzed C-H arylation using PIP-amine.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for its application in scientific research and drug development. While experimental data for some properties remain to be fully elucidated, the provided protocols offer a clear path for their determination. The illustrated workflow highlights the utility of this compound as a powerful tool in modern synthetic chemistry, enabling efficient and selective C-H functionalization. Further research into its biological activities and the experimental determination of all its physicochemical parameters will undoubtedly expand its applications in the future.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a tertiary amine, makes it an interesting scaffold for the synthesis of novel compounds with diverse biological activities. Accurate spectroscopic characterization is crucial for the unequivocal identification and quality control of this compound. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: this compound CAS Number: 52568-28-2 Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data based on its chemical structure and known spectroscopic trends for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5Doublet1HPyridine H6
~7.7Triplet of Doublets1HPyridine H4
~7.2Doublet1HPyridine H5
~7.1Triplet1HPyridine H3
~1.6Singlet6H2 x CH₃
~1.5Broad Singlet2HNH₂

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165Pyridine C2
~149Pyridine C6
~136Pyridine C4
~122Pyridine C5
~121Pyridine C3
~50Quaternary C
~302 x CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
3100-3000Weak-MediumC-H stretch (aromatic)
2980-2920Medium-StrongC-H stretch (aliphatic)
~1600, ~1570, ~1470, ~1430Medium-StrongC=C and C=N stretching (pyridine ring)
~1650-1580MediumN-H bend (primary amine)
~1380, ~1365MediumC-H bend (gem-dimethyl)
~1250-1020MediumC-N stretch
910-665Strong, BroadN-H wag (primary amine)
~780, ~740StrongC-H out-of-plane bend (pyridine)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
136[M]⁺ (Molecular Ion)
121[M - CH₃]⁺
93[M - C₃H₇N]⁺ or [C₅H₄NCH₂]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid amine sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

1.2. ¹³C NMR Spectroscopy

Objective: To determine the carbon skeleton of the molecule.

Materials:

  • Same as for ¹H NMR, but a slightly more concentrated sample (15-20 mg) may be beneficial.

Procedure:

  • Prepare the sample as described for ¹H NMR.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer for the ¹³C nucleus.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include a 30° pulse, a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the FID as described for ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 drops)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample (dilute solution)

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized in the injector and separated on a capillary column (e.g., a DB-5ms column). A typical GC oven temperature program might start at 50°C, hold for 1 minute, then ramp up to 250°C at 10°C/min.

  • The separated components elute from the GC column and enter the mass spectrometer.

  • In the ion source (typically using Electron Ionization - EI at 70 eV), the molecules are fragmented and ionized.

  • The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Technical Guide to the Biological Activity Screening of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used in the biological activity screening of pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. While this document focuses on the broader family of pyridine-containing molecules due to the wealth of available research, the principles and protocols described herein are directly applicable to the specific screening of 2-(Pyridin-2-YL)propan-2-amine derivatives. Pyridine and its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide details the experimental protocols for key assays, presents quantitative data from various studies in a structured format, and illustrates complex workflows and pathways through diagrams to facilitate understanding and replication.

Section 1: Anticancer Activity Screening

Pyridine derivatives have emerged as a versatile and potent class of anticancer agents.[3][4] Their mechanisms of action are diverse, often targeting critical biological pathways involved in tumor progression, such as VEGFR-2 phosphorylation, histone deacetylase (HDAC) inhibition, and the upregulation of p53 and JNK.[3][5] Several pyridine-based small molecules, including Sorafenib and Crizotinib, have been approved as anticancer drugs.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various pyridine derivatives against several human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound/Derivative ClassCell Line(s)Key Findings (IC50 Values)Reference
Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer)IC50 = 0.22 µM (8.7 times more active than Doxorubicin)[6]
Pyridine-Urea Derivative (8e) K-562, MOLT-4, RPMI-8226 (Leukemia), NCI-H522 (Lung), HCT-116 (Colon), PC-3 (Prostate), T-47D (Breast)Potent growth inhibition (76-91%)[6]
Pyridine-Urea Derivatives (8b, 8e) VEGFR-2 (Enzyme Assay)IC50 = 5.0 µM (8b), IC50 = 3.93 µM (8e)[6]
2-Pyridone Derivatives MCF-7 (Breast), HepG2 (Liver), A549 (Lung)IC50 = 8 µM (MCF-7), 11.9 µM (HepG2), 15.8 µM (A549)[5]
Novel Pyridine Derivatives HCT-116 (Colon), HepG-2 (Liver)Higher cytotoxic activity than colchicine (IC50 = 0.52 µM and 1.40 µM, respectively)[5]
2-(Pyridin-2-yl) Pyrimidine Derivatives (12m, 12q) HSC-T6 (Rat Hepatic Stellate Cells)IC50 = 45.69 µM (12m), IC50 = 45.81 µM (12q) for anti-fibrotic activity[7][8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (Pyridine derivative) and control vehicle (e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin, and streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9][10]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest cells and determine cell count and viability (>90%).[11] Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[10][11]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

  • Incubation with Compound: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6][10]

  • Addition of MTT: After the treatment period, add 10-28 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10]

  • Solubilization: Carefully remove the MTT solution. Add 100-130 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Visualizations: Anticancer Screening Workflows

MTT_Assay_Workflow start_end start_end process process decision decision io io A Start: Seed Cells in 96-Well Plate B Incubate 24h (37°C, 5% CO2) A->B C Add Pyridine Derivatives (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Solution (0.5 mg/mL final conc.) D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I J End I->J

Caption: Workflow for the MTT cell viability assay.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus compound compound receptor receptor protein protein process process nucleus nucleus Pyridine Pyridine Derivative VEGFR2 VEGFR-2 Pyridine->VEGFR2 Inhibits HDAC HDAC Pyridine->HDAC Inhibits p53 p53 Pyridine->p53 Upregulates JNK JNK Pyridine->JNK Upregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Potential anticancer signaling pathways of pyridine derivatives.

Section 2: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated considerable antibacterial and antifungal activities, making them promising candidates for further development.[1][12] Screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[13]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected pyridine derivatives against various bacterial and fungal strains.

Compound/Derivative ClassMicroorganism(s)Key Findings (MIC or Activity)Reference
2-Amino-3-cyanopyridine (2c) S. aureus, B. subtilis (Gram-positive)MIC = 0.039 µg/mL[14]
N-alkylated Pyridine Salts (66) S. aureus, E. coli56% and 55% inhibition, respectively, at 100 µg/mL[15]
Pyrimidin-2-amine Analog (2) E. coli (Gram-negative)MIC = 0.91 µM/mL[16]
Pyrimidin-2-amine Analog (10) P. aeruginosa (Gram-negative)MIC = 0.77 µM/mL[16]
Pyrimidin-2-amine Analog (11) A. niger (Fungus)MIC = 1.68 µM/mL[16]
Disubstituted Piperazine (3k) L. monocytogenesMost potent compound tested against this bacterium[17]
Disubstituted Piperazine (3d, 3g, 3k) Methicillin-resistant S. aureus (MRSA)More potent than ampicillin[17]
Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for obtaining reproducible results.[18] The two most common methods are broth microdilution and agar disk diffusion.

This method determines the MIC in a liquid medium and is suitable for high-throughput screening.[19]

Materials:

  • 96-well microtiter plates

  • Test compound (Pyridine derivative)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland standard

  • Positive control (standard antibiotic) and negative control (inoculum only)

Procedure:

  • Inoculum Preparation: Select isolated colonies from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly within the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approx. 5 x 10⁵ CFU/mL.[13]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[13]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][18]

This method assesses the growth inhibition of a microorganism on an agar surface by a compound diffusing from a paper disk.[18][20]

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper disks (6 mm diameter)

  • Test compound (Pyridine derivative)

  • Bacterial/fungal strains

  • 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension matching the 0.5 McFarland standard as described above.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a microbial lawn.[13]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Visualizations: Antimicrobial Screening Workflows

Broth_Microdilution_Workflow start_end start_end process process io io A Start: Prepare 0.5 McFarland Inoculum B Prepare Serial Dilutions of Compound in 96-Well Plate A->B C Inoculate Wells with Microbial Suspension B->C D Include Positive, Negative, and Sterility Controls C->D E Incubate Plate (37°C, 16-24h) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC F->G H End G->H

Caption: Workflow for the Broth Microdilution MIC test.

Agar_Disk_Diffusion_Workflow start_end start_end process process io io A Start: Prepare 0.5 McFarland Inoculum B Inoculate Agar Plate with Swab (Create Lawn) A->B C Apply Paper Disks Impregnated with Test Compound B->C D Incubate Plate (37°C, 16-24h) C->D E Measure Diameter of Zone of Inhibition (mm) D->E F End E->F

Caption: Workflow for the Agar Disk Diffusion susceptibility test.

Conclusion

The screening of pyridine derivatives for biological activity is a critical step in the discovery of novel therapeutic agents. This guide provides standardized, replicable protocols for assessing the anticancer and antimicrobial potential of these compounds. The use of structured data presentation and clear visual workflows is intended to aid researchers in the design, execution, and interpretation of their screening assays. The promising results from numerous studies on pyridine derivatives underscore their potential as a scaffold for developing next-generation drugs to combat a range of human diseases.

References

Potential Therapeutic Targets of 2-(Pyridin-2-YL)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 2-(Pyridin-2-YL)propan-2-amine based on available scientific literature for structurally related compounds. The therapeutic efficacy and specific molecular targets of this compound itself have not been extensively investigated, and further experimental validation is required.

Executive Summary

This compound belongs to the pyridine class of compounds, a well-established scaffold in medicinal chemistry known for a broad spectrum of biological activities. While direct pharmacological data for this specific molecule is limited, analysis of structurally similar pyridine and 2-aminopyridine derivatives suggests its potential as a therapeutic agent in several key areas. These include oncology, infectious diseases, and neurology. This technical guide outlines the potential therapeutic targets, summarizes relevant quantitative data from related compounds, provides detailed experimental protocols for target validation, and visualizes key signaling pathways and workflows.

Potential Therapeutic Areas and Targets

Based on the pharmacological profiles of analogous compounds, this compound may exhibit activity in the following therapeutic domains:

  • Oncology: Pyridine derivatives have been extensively explored as anticancer agents. Potential mechanisms include the inhibition of key enzymes involved in cell cycle regulation and signaling pathways.

  • Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial agents. Potential targets include enzymes essential for microbial survival and replication.

  • Neurological Disorders: The structural similarity to known neuroactive compounds suggests potential interactions with central nervous system (CNS) receptors.

The following diagram provides a high-level overview of the potential therapeutic areas for this compound based on the activities of related pyridine derivatives.

Therapeutic_Areas Potential Therapeutic Areas of this compound Analogs 2_Pyridin_2_YL_propan_2_amine This compound Oncology Oncology 2_Pyridin_2_YL_propan_2_amine->Oncology Infectious_Diseases Infectious_Diseases 2_Pyridin_2_YL_propan_2_amine->Infectious_Diseases Neurological_Disorders Neurological_Disorders 2_Pyridin_2_YL_propan_2_amine->Neurological_Disorders

Caption: Potential therapeutic areas for this compound.

In-Depth Analysis of Potential Targets

Oncology

Rationale: Substituted 2-amino pyridines have been patented as potent inhibitors of cyclin-dependent kinase 4 (CDK4)[1]. CDKs are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy.

Potential Signaling Pathway:

CDK_Pathway Simplified CDK4/6-Rb Signaling Pathway in Cancer Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D-CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Compound This compound (potential inhibitor) Compound->CyclinD_CDK46 inhibits

Caption: Inhibition of CDK4/6 prevents Rb phosphorylation, leading to cell cycle arrest.

Rationale: Pyridyl-amino-pyrazine carbonitrile compounds have been identified as inhibitors of CHK1 kinase function[2]. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Potential Signaling Pathway:

CHK1_Pathway Simplified CHK1 Signaling in DNA Damage Response DNA_Damage DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates and activates Cdc25 Cdc25 CHK1->Cdc25 inhibits CDK1 CDK1 Cdc25->CDK1 activates Cell_Cycle_Arrest Cell Cycle Arrest CDK1->Cell_Cycle_Arrest Compound This compound (potential inhibitor) Compound->CHK1 inhibits

Caption: CHK1 inhibition can abrogate cell cycle arrest, leading to mitotic catastrophe in cancer cells.

Infectious Diseases

Rationale: Various pyridine derivatives have demonstrated antibacterial and antimalarial properties. For instance, certain pyridine compounds have shown in vivo anti-malarial activity against Plasmodium berghei[3]. The proposed mechanism for some of these is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in parasites[3].

Potential Target: Dihydrofolate Reductase (DHFR)

Experimental Workflow for Target Validation:

DHFR_Workflow Workflow for Validating DHFR Inhibition Start Start Compound_Synthesis Synthesize this compound Start->Compound_Synthesis DHFR_Assay In vitro DHFR Enzyme Assay Compound_Synthesis->DHFR_Assay MIC_Determination Determine Minimum Inhibitory Concentration (MIC) against relevant microbes DHFR_Assay->MIC_Determination In_vivo_Studies In vivo efficacy studies in infection models MIC_Determination->In_vivo_Studies Data_Analysis Data Analysis and SAR Studies In_vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing DHFR inhibition and antimicrobial activity.

Neurological Disorders

Rationale: Derivatives of 2-pyridinemethylamine have been investigated as selective agonists at 5-HT1A receptors, indicating potential for antidepressant applications[4]. The structural features of this compound, specifically the pyridine ring and the amino group, are common in CNS-active compounds.

Potential Target: Serotonin Receptor 5-HT1A

Potential Signaling Pathway:

5HT1A_Pathway Simplified 5-HT1A Receptor Signaling Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Compound This compound (potential agonist) Compound->5HT1A_Receptor Gi Gi Protein 5HT1A_Receptor->Gi activates Adenylate_Cyclase Adenylate Cyclase Gi->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP reduces Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: Agonism at the 5-HT1A receptor can lead to neuronal inhibition.

Quantitative Data for Structurally Related Compounds

As direct quantitative data for this compound is not available, the following tables summarize the activity of structurally related compounds to provide a benchmark for future studies.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassTargetAssayIC50 (nM)Reference
2-Amino PyridinesCDK4Enzyme InhibitionVaries[1]
Pyridyl-amino-pyrazinesCHK1Kinase AssayVaries[2]

Table 2: Antimalarial Activity of Pyridine Derivatives

CompoundParasite StrainIn vitro IC50 (µM)In vivo Inhibition (%)Reference
Pyridine derivative 2gP. falciparum RKL90.040291[3]
Pyridine derivative 2a--90[3]
Pyridine derivative 2h--80[3]

Table 3: 5-HT1A Receptor Agonist Activity of 2-Pyridinemethylamine Derivatives

CompoundIn vitro AssayEC50 (nM)In vivo ModelEffective DoseReference
Compound 405-HT1A bindingPotentRat FST-[4]
Compound 455-HT1A bindingPotentRat FST-[4]
Compound 545-HT1A bindingPotentRat FST-[4]

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for the investigation of this compound.

CDK4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against CDK4.

Methodology:

  • Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein substrate, ATP, assay buffer, 384-well plates, plate reader.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 384-well plate, add the test compound, CDK4/Cyclin D1 enzyme, and the Rb substrate. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time. e. Stop the reaction and measure the amount of phosphorylated Rb protein using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

CHK1 Kinase Assay

Objective: To assess the in vitro inhibitory effect of the test compound on CHK1 kinase activity.

Methodology:

  • Reagents and Materials: Recombinant human CHK1 enzyme, peptide substrate (e.g., Cdc25-derived peptide), ATP, kinase buffer, 384-well plates, plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound. b. Add the test compound, CHK1 enzyme, and the peptide substrate to the wells of a 384-well plate. c. Start the kinase reaction by adding ATP. d. Incubate at a controlled temperature. e. Quantify the phosphorylated peptide product using a suitable detection method.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

In Vitro Antimalarial Assay (P. falciparum)

Objective: To determine the in vitro activity of the test compound against the chloroquine-resistant strain of P. falciparum.

Methodology:

  • Reagents and Materials: P. falciparum RKL9 strain, RPMI 1640 medium, human serum, red blood cells, SYBR Green I dye, 96-well plates, incubator.

  • Procedure: a. Culture the parasites in RPMI 1640 medium supplemented with human serum and red blood cells. b. Prepare serial dilutions of the test compound in a 96-well plate. c. Add the parasite culture to the wells. d. Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours. e. After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye. f. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by comparing the fluorescence of treated wells to untreated controls.

5-HT1A Receptor Binding Assay

Objective: To determine the affinity of the test compound for the human 5-HT1A receptor.

Methodology:

  • Reagents and Materials: Cell membranes expressing the human 5-HT1A receptor, radioligand (e.g., [3H]8-OH-DPAT), binding buffer, scintillation fluid, filter plates, scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well filter plate, incubate the cell membranes, radioligand, and the test compound. c. After incubation, wash the filters to remove unbound radioligand. d. Add scintillation fluid to the wells. e. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the competition binding curve.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound, in the context of the broader family of pyridine derivatives, suggest a promising starting point for drug discovery efforts in oncology, infectious diseases, and neurology. The immediate next steps should involve the synthesis of the compound and its evaluation in the in vitro assays detailed in this guide. Positive hits in these initial screens would warrant further investigation into their mechanism of action, selectivity, and in vivo efficacy. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogs, will be crucial in optimizing the potency and pharmacokinetic properties of this chemical scaffold.

References

In Silico Modeling of 2-(Pyridin-2-YL)propan-2-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico modeling of 2-(Pyridin-2-YL)propan-2-amine, a pyridine derivative with potential applications in drug discovery. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and anti-fibrotic effects.[1][2][3] In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial tools in the early stages of drug development to predict the interaction of small molecules with biological targets and to assess their pharmacokinetic properties.[4][5]

This document outlines a hypothetical in silico workflow for this compound, detailing the methodologies and presenting illustrative data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems. For this compound (CAS: 52568-28-2), the key identifiers and predicted properties are summarized below.[6][7][8]

PropertyValueSource
Molecular FormulaC8H12N2[7]
Molecular Weight136.19 g/mol [7]
IUPAC NameThis compound[6]
SMILESCC(C)(C1=CC=CN=C1)N[7]
Predicted LogP1.3PubChem
Predicted Hydrogen Bond Donors1PubChem
Predicted Hydrogen Bond Acceptors2PubChem
Predicted Rotatable Bonds1PubChem

In Silico Modeling Workflow

The following sections detail a hypothetical in silico workflow for investigating the interactions of this compound with a selected biological target.

Target Selection

Based on the activities of similar pyridine derivatives, a relevant biological target for in silico analysis is Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. For this hypothetical study, the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 2BEJ) would be retrieved from the Protein Data Bank.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9] The following protocol outlines the steps for docking this compound into the active site of CDK2.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The 3D structure of CDK2 (PDB ID: 2BEJ) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added to the protein structure using AutoDockTools.

    • The prepared protein structure is saved in PDBQT format.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular builder like Avogadro.

    • The ligand's geometry is optimized using a semi-empirical method (e.g., PM3).

    • Gasteiger charges are computed, and rotatable bonds are defined using AutoDockTools.

    • The prepared ligand is saved in PDBQT format.

  • Grid Generation:

    • A grid box is defined to encompass the active site of CDK2, centered on the co-crystallized inhibitor.

    • The grid dimensions are set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

    • Grid parameter files are generated using AutoGrid.

  • Docking Simulation:

    • The Lamarckian Genetic Algorithm (LGA) is employed for the docking simulation using AutoDock Vina.

    • The number of genetic algorithm runs is set to 100.

    • The exhaustiveness of the search is set to 12.

    • The resulting binding poses and their corresponding binding affinities (in kcal/mol) are saved.

  • Analysis of Results:

    • The docking poses are visualized and analyzed using PyMOL or Discovery Studio.

    • Intermolecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are identified.

Hypothetical Docking Results

Binding Affinity (kcal/mol)Interacting ResiduesInteraction Type
-6.8LEU83, GLU81Hydrogen Bond
ILE10, VAL18Hydrophobic
LYS33, ASP145Electrostatic
ADMET Prediction

In silico ADMET prediction provides insights into the pharmacokinetic and toxicological properties of a compound.[5]

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string of this compound is used as input for online ADMET prediction servers (e.g., SwissADME, pkCSM).

  • Pharmacokinetic Properties: Predictions for properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are obtained.

  • Toxicity Prediction: Predictions for potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, are collected.

  • Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five.

Hypothetical ADMET Profile

PropertyPredicted ValueInterpretation
GI AbsorptionHighGood oral bioavailability
BBB PermeantYesMay have CNS effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNoNon-mutagenic
HepatotoxicityNoLow risk of liver damage
Lipinski's Rule of Five0 violationsGood drug-likeness

Visualizations

The following diagrams illustrate the in silico modeling workflow and a relevant signaling pathway.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Identification (e.g., CDK2) Protein_Prep Protein Preparation (PDB Structure) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep->Docking Interaction_Analysis Binding Mode Analysis Docking->Interaction_Analysis Property_Analysis Pharmacokinetic Profile ADMET->Property_Analysis

In Silico Modeling Workflow for a Small Molecule.

Kinase_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF CDK2 CDK2 ERK->CDK2 Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle

Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico modeling approach for this compound. The described workflow, including target selection, molecular docking, and ADMET prediction, provides a solid framework for the initial assessment of this and other novel pyridine derivatives in a drug discovery context. The illustrative data and visualizations demonstrate the potential of computational methods to guide further experimental validation. Future work should focus on synthesizing this compound and its analogs, followed by in vitro and in vivo studies to confirm the in silico predictions and to fully elucidate their therapeutic potential.

References

Acute Toxicity Profile of 2-(Pyridin-2-YL)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the acute toxicity of 2-(Pyridin-2-YL)propan-2-amine (CAS No. 52568-28-2). Due to a lack of publicly available, in-depth experimental studies on this specific compound, this document summarizes the existing hazard classifications from safety data sheets and chemical databases. Furthermore, a representative experimental protocol for an acute oral toxicity study, based on established OECD guidelines, is presented to offer a framework for potential future investigations. This guide aims to inform researchers and drug development professionals of the known hazards and provide a methodological foundation for further toxicological assessment.

Introduction

This compound, also known as α,α-Dimethyl-2-pyridinemethanamine, is a pyridine derivative with potential applications in chemical synthesis and pharmaceutical research. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for the assessment of its potential as a drug candidate. This guide focuses on the acute toxicity of this compound, which is the adverse effect that occurs within a short time of exposure to a single dose.

Acute Toxicity Data

Toxicity Endpoint GHS Classification Hazard Statement
Acute Toxicity (Oral) Acute Toxicity, Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Skin Irritation, Category 2H315: Causes skin irritation.
Eye Damage/Irritation Serious Eye Irritation, Category 2AH319: Causes serious eye irritation.

Note: These classifications are based on available safety data sheets and may not be derived from comprehensive, peer-reviewed studies.

Representative Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

In the absence of a specific experimental protocol for this compound, this section details a generalized methodology for an acute oral toxicity study based on the OECD Guideline 423. This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category.

3.1. Principle of the Test

The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The outcome of the first group determines the dose for the next group, if any. This process continues until a stopping criterion is met, allowing for the classification of the substance's acute oral toxicity.

3.2. Test Animals

  • Species and Strain: Typically, a rodent species such as the rat (e.g., Sprague-Dawley or Wistar) is used.

  • Age and Weight: Young, healthy, adult animals of a single sex (usually females, as they are often slightly more sensitive) are used. For rats, the weight variation should not exceed ± 20% of the mean weight.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

3.3. Test Substance and Dosing

  • Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as water, saline, or corn oil. The vehicle should be non-toxic at the volume administered.

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The selection is based on any existing information about the substance's toxicity.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be kept as low as practical.

3.4. Procedure

  • Fasting: Animals are fasted overnight before dosing (food, but not water, is withheld).

  • Dosing: A group of three animals is dosed with the selected starting dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

  • Observation Period: Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

  • Stepwise Dosing:

    • If mortality occurs in the first group, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

    • The specific number of animals and the progression of dosing steps are determined by the outcomes at each stage, as detailed in the OECD 423 guideline.

3.5. Data Collection and Analysis

  • Clinical Signs: All signs of toxicity are recorded for each animal, including the time of onset, duration, and severity.

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an acute oral toxicity study.

Acute_Oral_Toxicity_Workflow start Start: Select Test Substance and Animal Model acclimatization Animal Acclimatization (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Dose Administration (Gavage) fasting->dosing observation Clinical Observation (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Toxicity Classification necropsy->data_analysis end End: Report Findings data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Conclusion

While specific experimental acute toxicity data for this compound are not publicly available, existing GHS classifications indicate that it should be handled with care, as it is considered harmful if swallowed and can cause skin and eye irritation. For researchers and drug development professionals, this necessitates the use of appropriate personal protective equipment and containment measures. The provided representative experimental protocol based on OECD Guideline 423 offers a standardized approach for any future acute oral toxicity assessment of this compound, which would be essential for a more complete understanding of its safety profile. Further studies are warranted to quantitatively determine the acute toxicity of this compound and to elucidate its toxicokinetic and toxicodynamic properties.

The Pyridine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have established it as a "privileged scaffold" in drug discovery.[1][2][3] Pyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] This technical guide provides an in-depth overview of the discovery of novel pyridine-containing bioactive compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of the Pyridine Core: Classical and Modern Methodologies

The construction of the pyridine ring is a fundamental aspect of harnessing its therapeutic potential. A variety of synthetic strategies have been developed, from classical name reactions to modern transition-metal-catalyzed methods.

Classical Synthetic Methodologies

First described in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the aromatic pyridine. This method is highly versatile for preparing symmetrically substituted pyridines.[8][9]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • To obtain the corresponding pyridine, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., nitric acid, potassium ferrocyanide) with heating.[2]

  • After the oxidation is complete (monitored by TLC), the reaction mixture is worked up by extraction and purified by chromatography to yield the substituted pyridine.

Hantzsch_Synthesis Aldehyde Aldehyde Reaction Condensation Aldehyde->Reaction BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Reaction Ammonia Ammonia Source Ammonia->Reaction Dihydropyridine 1,4-Dihydropyridine Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: General workflow of the Hantzsch pyridine synthesis.

The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines under pressure to form pyridine derivatives.[10][11] A related and widely used reaction is the Chichibabin amination, which introduces an amino group at the 2-position of the pyridine ring via nucleophilic substitution using sodium amide.[3][12][13]

Experimental Protocol: Chichibabin Amination of Pyridine

  • To a solution of pyridine in an inert aprotic solvent (e.g., xylene or toluene) under an inert atmosphere, add sodium amide (NaNH₂).

  • Heat the reaction mixture, typically to the reflux temperature of the solvent.

  • The reaction progress can be monitored by the evolution of hydrogen gas.[12]

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • The 2-aminopyridine product is then extracted with an organic solvent and purified by crystallization or chromatography.

Chichibabin_Amination Pyridine Pyridine Reaction Nucleophilic Substitution Pyridine->Reaction SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Reaction SigmaComplex σ-Adduct Intermediate Reaction->SigmaComplex Elimination Hydride Elimination SigmaComplex->Elimination Aminopyridine 2-Aminopyridine Elimination->Aminopyridine

Caption: Simplified mechanism of the Chichibabin amination reaction.

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers highly efficient and regioselective methods for the synthesis of substituted pyridines, with palladium-catalyzed cross-coupling reactions being particularly prominent.[14][15][16] These methods allow for the precise introduction of various substituents onto the pyridine core.

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Pyridines

This protocol describes a general procedure for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes.[14]

  • To a solution of the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), alkene (0.6 mmol, 3.0 equiv.), silver trifluoroacetate (AgTFA, 1.0 mmol, 5.0 equiv.), and a sterically hindered pyridine ligand (0.06 mmol, 30 mol%) in dioxane (2.0 mL), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%).[14]

  • Stir the reaction mixture at 90 °C for 24 hours.[14]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to afford the pure substituted pyridine.[14]

II. Bioactive Pyridine Derivatives: Anticancer and Anti-inflammatory Agents

The versatility of the pyridine scaffold has led to the development of numerous derivatives with potent biological activities. This section focuses on two prominent areas: anticancer and anti-inflammatory agents.

Pyridine-Urea Derivatives as Anticancer Agents

Pyridine-urea hybrids have emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines.[14][16][17][18] Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[14][17][19]

Quantitative Data: Anticancer Activity of Pyridine-Urea Derivatives

Compound IDTarget Cell LineIncubation TimeIC₅₀ (µM)Reference Drug (IC₅₀, µM)
8e MCF-7 (Breast Cancer)48 h0.22Doxorubicin (1.93)
8e MCF-7 (Breast Cancer)72 h0.11Doxorubicin (1.93)
8n MCF-7 (Breast Cancer)48 h1.88Doxorubicin (1.93)
8n MCF-7 (Breast Cancer)72 h0.80Doxorubicin (1.93)
8a MCF-7 (Breast Cancer)-0.06 (GI₅₀)-
8h HCT116 (Colon Cancer)-0.33 (GI₅₀)-

Data sourced from multiple studies.[14][17][18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[13][20][21][22][23]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-urea derivatives for 48 or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing CellPlating Plate Cancer Cells in 96-well plates CompoundAddition Add Pyridine Compound Dilutions CellPlating->CompoundAddition Incubation Incubate for 24-72h CompoundAddition->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis Analyze Data (Calculate IC₅₀) ViabilityAssay->DataAnalysis HitIdentification Identify 'Hit' Compounds DataAnalysis->HitIdentification AnimalModel Administer 'Hit' Compounds to Animal Models HitIdentification->AnimalModel TumorMeasurement Measure Tumor Growth Inhibition AnimalModel->TumorMeasurement Toxicity Assess Toxicity AnimalModel->Toxicity LeadSelection Select 'Lead' Compounds TumorMeasurement->LeadSelection Toxicity->LeadSelection

Caption: General workflow for anticancer drug screening.

Pyridinone and Pyridazinone Derivatives as Anti-inflammatory Agents

Pyridinone and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[7][9][24][25][26]

Quantitative Data: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5a >100.77>12.99
5f >101.89>5.29
Celecoxib (Ref.) 12.960.3537.03
Indomethacin (Ref.) 0.210.420.50

Data sourced from a study on pyridazinone derivatives.[7]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of novel compounds.[18][25]

  • Administer the test compound or vehicle to groups of rats.

  • After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at different time intervals (e.g., 1, 3, and 6 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by bioactive pyridine compounds is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][6][8][12] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PyridineUrea Pyridine-Urea Inhibitor PyridineUrea->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Catalyzes Pyridinone Pyridinone/Pyridazinone Inhibitor Pyridinone->COX2 Inhibits Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 inflammatory pathway by pyridinone/pyridazinone derivatives.

IV. Antimicrobial Pyridine Derivatives

In addition to anticancer and anti-inflammatory activities, pyridine derivatives have been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyridine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Conclusion

The pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of novel compounds with a wide range of biological activities. The examples of pyridine-urea and pyridinone derivatives highlight the potential of this heterocyclic core in developing potent and selective inhibitors for key therapeutic targets in cancer and inflammation. The detailed methodologies and workflows presented in this guide provide a framework for the continued exploration and development of new pyridine-based therapeutics. Future research will likely focus on further optimizing the efficacy and safety profiles of these compounds, as well as exploring their potential in other disease areas.

References

Structure-Activity Relationship of 2-(Pyridin-2-YL)propan-2-amine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Neurological Drug Discovery

The 2-(pyridin-2-yl)propan-2-amine core represents a significant scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system. Analogs of this structure have shown promise as modulators of key neurological pathways, with a predominant focus on the inhibition of monoamine oxidases (MAO). This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The fundamental structure of this compound features a pyridine ring linked via a propane chain to a secondary or tertiary amine. This arrangement provides a versatile template for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary therapeutic target identified for this class of compounds is monoamine oxidase, an enzyme crucial in the metabolism of neurotransmitters.

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Inhibition of these enzymes can lead to an increase in the synaptic concentration of monoamines such as serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[1][2] Consequently, the development of selective MAO inhibitors based on the this compound scaffold is a promising avenue for novel therapeutics for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, large library of this compound analogs is not extensively documented in publicly available literature, analysis of various related pyridine-containing MAO inhibitors allows for the extrapolation of key SAR trends. The following sections dissect the impact of structural modifications at different positions of the core scaffold.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial recognition element for the target enzyme. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions within the enzyme's active site.

  • Substitution Pattern: The position and nature of substituents on the pyridine ring significantly influence inhibitory activity and selectivity. Electron-withdrawing groups, such as nitro groups, have been incorporated into pyridine-based MAO inhibitors, often leading to potent activity.[3] Conversely, electron-donating groups can also modulate activity, suggesting a complex interplay of electronic and steric effects.

  • Heterocyclic Replacements: Replacement of the pyridine ring with other heterocyclic systems, such as furan or N-methylpyrrole, has been shown to yield potent and specific MAO-A inhibitors in related hydrazone derivatives.[3] This indicates that while the pyridine ring is a favorable feature, other bioisosteres can be successfully employed.

Alterations of the Propan-2-amine Linker

The linker connecting the pyridine ring and the terminal amine is critical for orienting the key pharmacophoric elements within the binding pocket of the MAO enzyme.

  • Chain Length and Rigidity: While the propan-2-amine linker is common, variations in chain length and the introduction of rigidifying elements can impact potency. A constrained conformation might lead to a more favorable interaction with the enzyme.

  • Substitution on the Linker: The methyl group at the 2-position of the propane chain contributes to the chirality and steric bulk of the molecule. Altering this substitution could influence enzyme-inhibitor interactions.

Modifications of the Terminal Amine

The nature of the substituent on the terminal amine group is a key determinant of the compound's interaction with the enzyme and its overall pharmacological profile.

  • N-Alkylation: The presence of a small alkyl group, such as a methyl group on the terminal amine, is a feature of some known aminopropane derivatives with neurological activity. This substitution can affect the basicity and lipophilicity of the molecule.

  • Conversion to Hydrazones: In related structures, the amine has been incorporated into a hydrazone linkage, which has proven to be a successful strategy for developing potent MAO inhibitors. These derivatives often exhibit IC50 values in the low micromolar range.[3]

Quantitative Data on Related Pyridine-Based MAO Inhibitors

To illustrate the SAR principles, the following tables summarize the in vitro inhibitory activities of various pyridine-containing analogs against MAO-A and MAO-B. While not direct analogs of this compound, they provide valuable insights into the effects of different structural modifications.

Table 1: MAO-A and MAO-B Inhibitory Activity of N-Pyridyl-Hydrazone Derivatives [3]

CompoundRMAO-A IC50 (µM)MAO-B IC50 (µM)
2i 4-CF313.06>50
2j 4-OH6.259.30
2k N-methylpyrrole6.12>50
2l Furan10.64>50
2n Pyridine9.52>50

Table 2: MAO-A and MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives [4]

CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
S5 3-Cl3.8570.20319.04
S15 2-OCH33.691>50<0.07
S16 2-CN>500.979>51.07

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridine-based MAO inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potency of test compounds against human MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution.

  • Add 100 µL of the Amplex® Red working solution containing horseradish peroxidase and the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Initiate the reaction by adding 50 µL of the MAO-A or MAO-B enzyme solution.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5]

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type and Ki Values

This experiment elucidates the mechanism of enzyme inhibition (e.g., competitive, non-competitive).

Procedure:

  • Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the test inhibitor.

  • The most potent compounds are selected for this study.

  • Measure the reaction rates at each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.[4]

  • The pattern of the intersecting lines on the plot indicates the type of inhibition.

  • Calculate the inhibition constant (Ki) from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound analogs.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Synaptic_Cleft Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Inhibitor This compound Analog (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Signaling pathway of monoamine oxidase (MAO) and its inhibition.

Experimental_Workflow Start Compound Library of This compound Analogs Primary_Screening In Vitro MAO-A and MAO-B Inhibition Assay (Single Concentration) Start->Primary_Screening Dose_Response IC50 Determination for Active Compounds Primary_Screening->Dose_Response Selectivity_Analysis Calculation of MAO-A/MAO-B Selectivity Index Dose_Response->Selectivity_Analysis Mechanism_Studies Kinetic Studies (Lineweaver-Burk) to Determine Inhibition Type (Ki) Selectivity_Analysis->Mechanism_Studies Selective Hits In_Vivo_Studies In Vivo Efficacy and Toxicity Studies in Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for screening MAO inhibitors.

Conclusion

The this compound scaffold holds considerable potential for the development of novel monoamine oxidase inhibitors. The structure-activity relationships, inferred from related pyridine derivatives, highlight the importance of substitutions on the pyridine ring and the nature of the terminal amine in determining potency and selectivity. The provided experimental protocols offer a robust framework for the in vitro characterization of these analogs. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives to further elucidate the specific SAR for this promising class of compounds and to identify lead candidates for preclinical development.

References

Technical Guide: 2-(Pyridin-2-yl)propan-2-amine (CAS No. 52568-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and primary applications of the chemical compound 2-(Pyridin-2-yl)propan-2-amine, identified by CAS number 52568-28-2. This document is intended to serve as a detailed resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a tertiary amine that has gained prominence in organic synthesis as a powerful directing group.[1][2] It is also commonly referred to as the "Shi Auxiliary" or "PIP-amine."[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][3]
Molecular Weight 136.19 g/mol [1][3]
Appearance Liquid[1][2]
Density 0.980 g/mL at 25 °C[1][2]
Refractive Index n/D 1.516[1][2]
Flash Point 79.44 °C (175.0 °F)[1]
Solubility Soluble (53 g/L) at 25 °C (calculated)[4]
Boiling Point 212.7 ± 15.0 °C at 760 Torr (calculated)[4]

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[5]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryGHS PictogramHazard StatementSource(s)
Acute toxicity, oral4GHS07 (Exclamation mark)H302: Harmful if swallowed[1][5]
Skin corrosion/irritation2GHS07 (Exclamation mark)H315: Causes skin irritation[1][5]
Serious eye damage/eye irritation2AGHS07 (Exclamation mark)H319: Causes serious eye irritation[1][5]

Table 3: Precautionary Statements

CodeStatementSource(s)
P264Wash skin thoroughly after handling.[1][5]
P270Do not eat, drink or smoke when using this product.[1][5]
P280Wear protective gloves/ eye protection/ face protection.[5][6]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Role in Organic Synthesis: A Directing Group

The primary utility of this compound is as a bidentate directing group in transition metal-catalyzed C-H bond functionalization reactions.[1][2][7] This application is particularly valuable for achieving high regioselectivity in the modification of otherwise unreactive C-H bonds.

Mechanism of Action as a Directing Group

The "PIP-amine" auxiliary coordinates to a metal center (commonly copper or palladium) through both the pyridine nitrogen and the amine nitrogen. This chelation forms a stable five-membered ring, which positions the metal catalyst in close proximity to a specific C-H bond on the substrate, facilitating its activation and subsequent functionalization.

General workflow of PIP-amine directed C-H functionalization.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis of this compound, its application in a copper-mediated C-H hydroxylation reaction, and its subsequent removal.

Synthesis of this compound

A common synthetic route involves the reductive amination of 2-acetylpyridine.

Experimental Workflow: Synthesis of this compound

G start Start: 2-Acetylpyridine step1 Dissolve in Methanol start->step1 step2 Add Ammonium Acetate and Sodium Cyanoborohydride step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with Water step3->step4 step5 Extract with Dichloromethane step4->step5 step6 Dry Organic Layer step5->step6 step7 Concentrate in vacuo step6->step7 end End: this compound step7->end

Synthesis of this compound via reductive amination.

Detailed Protocol:

  • To a solution of 2-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Copper-Mediated C-H Hydroxylation of an Arene using PIP-amine

This protocol is a representative example of the use of this compound as a directing group.

Experimental Workflow: C-H Hydroxylation

G start Start: Substrate-PIP conjugate step1 Add Cu(OAc)2 and N-hydroxyphthalimide start->step1 step2 Add Solvent (e.g., DCE) step1->step2 step3 Heat at 100 °C under Oxygen Atmosphere step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter and Concentrate step4->step5 step6 Purify by Column Chromatography step5->step6 end End: Hydroxylated Product-PIP conjugate step6->end

Copper-mediated C-H hydroxylation using PIP-amine.

Detailed Protocol:

  • To an oven-dried vial, add the arene substrate conjugated with this compound (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.5 eq), and N-hydroxyphthalimide (2.0 eq).

  • Evacuate and backfill the vial with oxygen (3 times).

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours under an oxygen atmosphere (balloon).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the hydroxylated product still attached to the directing group.

Removal of the this compound Directing Group

The directing group can be cleaved to yield the final functionalized product.

Experimental Workflow: PIP-amine Removal

G start Start: Functionalized Product-PIP conjugate step1 Dissolve in Methanol start->step1 step2 Add Concentrated HCl step1->step2 step3 Reflux for 12 hours step2->step3 step4 Cool and Neutralize with NaHCO3 step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry Organic Layer and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end End: Final Functionalized Product step7->end

Acid-catalyzed removal of the PIP-amine directing group.

Detailed Protocol:

  • Dissolve the functionalized substrate-PIP conjugate (1.0 eq) in methanol.

  • Add concentrated hydrochloric acid (e.g., 6 M HCl) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final functionalized product.

Biological Activity and Signaling Pathways

Extensive literature searches have not revealed any evidence of inherent biological activity or involvement in signaling pathways for this compound itself. Its primary and currently known role is as a synthetic tool in organic chemistry.

Conclusion

This compound is a valuable and versatile directing group in modern organic synthesis, enabling the regioselective functionalization of C-H bonds. While it is a hazardous chemical requiring careful handling, its utility in constructing complex molecules makes it an important tool for researchers and drug development professionals. There is currently no known biological role for this compound.

References

Unraveling the Lysosomal Connection: A Technical Whitepaper on the Speculative Mechanism of Action of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-YL)propan-2-amine, also known as 2-PPA, has emerged as a molecule of interest with potential therapeutic implications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This document provides a detailed technical overview of the speculative mechanism of action of 2-PPA, based on currently available data. The core of its activity is proposed to be the selective inhibition of the transmembrane protein 175 (TMEM175), a lysosomal potassium channel. This inhibition appears to modulate lysosomal function, leading to enhanced macromolecular catabolism. This whitepaper will delve into the putative signaling pathway, present the available quantitative data, and outline a hypothetical experimental protocol to investigate this mechanism further.

Introduction

The lysosome is a critical cellular organelle responsible for the degradation of macromolecules, cellular debris, and pathogens. Dysfunctional lysosomal activity has been implicated in a variety of human diseases, including lysosomal storage disorders and neurodegenerative conditions. Small molecules that can modulate lysosomal function are therefore of significant interest in drug discovery and development. This compound (2-PPA) has been identified as one such molecule.

Speculative Mechanism of Action: Inhibition of TMEM175

The primary hypothesized mechanism of action for 2-PPA is its role as a selective inhibitor of the transmembrane protein 175 (TMEM175).[1] TMEM175 is a lysosomal potassium (K+) channel that plays a crucial role in maintaining lysosomal membrane potential and pH.

The Role of TMEM175 in Lysosomal Function

TMEM175 is believed to be essential for regulating the ionic environment within the lysosome. The proper flux of ions, including potassium, across the lysosomal membrane is critical for the activity of lysosomal enzymes, which function optimally at an acidic pH.

2-PPA as a TMEM175 Inhibitor

2-PPA is reported to selectively inhibit TMEM175.[1] The inhibition of this potassium channel by 2-PPA is thought to alter the lysosomal membrane potential. This alteration, in turn, is proposed to enhance the activity of lysosomal hydrolases, leading to an increase in the breakdown of macromolecules. The acute inhibition of TMEM175 by 2-PPA has been observed to increase lysosomal macromolecular catabolism, which can accelerate processes such as macrophage-mediated digestion.[1]

Quantitative Data

The inhibitory potency of 2-PPA against its putative target, TMEM175, has been quantified. This data is crucial for understanding its biological activity and for guiding further experimental design.

CompoundTargetIC50Reference
This compound (2-PPA)TMEM17532 µM[1]

Signaling Pathway and Logical Relationships

The speculative signaling pathway for 2-PPA's mechanism of action is centered on the lysosome and the direct inhibition of TMEM175. The following diagram illustrates this proposed pathway.

G cluster_extracellular Extracellular/Cytosol cluster_lysosome Lysosome 2_PPA This compound (2-PPA) TMEM175 TMEM175 (K+ Channel) 2_PPA->TMEM175 Inhibition Lysosomal_Enzymes Lysosomal Hydrolases TMEM175->Lysosomal_Enzymes Modulates Activity Macromolecule_Degradation Increased Macromolecule Catabolism Lysosomal_Enzymes->Macromolecule_Degradation Leads to

Caption: Speculative signaling pathway of 2-PPA.

Hypothetical Experimental Protocol

To further validate the speculative mechanism of action of 2-PPA, a series of experiments can be conducted. The following is a detailed methodology for a key experiment to assess the effect of 2-PPA on lysosomal function.

Experiment: Assessing Lysosomal Catabolism using a DQ-BSA Assay

Objective: To determine if 2-PPA enhances lysosomal proteolytic activity in a cellular model.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or a neuronal cell line relevant to Parkinson's disease)

  • This compound (2-PPA)

  • DQ™ Red BSA (a self-quenched substrate for lysosomal proteases)

  • LysoTracker™ Green DND-26 (for lysosome visualization)

  • Cell culture medium and supplements

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate the chosen cell line in a suitable format (e.g., 96-well plate for plate reader analysis or chambered slides for microscopy). Allow cells to adhere and grow to a desired confluency (typically 70-80%).

  • Compound Treatment: Prepare a stock solution of 2-PPA in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 32, 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of 2-PPA. Incubate for a predetermined time (e.g., 4, 12, or 24 hours).

  • DQ-BSA Loading: Following the treatment with 2-PPA, add DQ Red BSA to the cell culture medium at a final concentration of 10 µg/mL. Incubate the cells for 1-2 hours to allow for endocytosis and delivery to the lysosomes.

  • Lysosome Staining (Optional, for microscopy): For visualization, co-incubate the cells with LysoTracker™ Green DND-26 during the last 30 minutes of the DQ-BSA incubation.

  • Data Acquisition:

    • Fluorescence Plate Reader: Wash the cells with PBS. Measure the fluorescence intensity of the dequenched BSA (e.g., excitation/emission ~590/620 nm).

    • Fluorescence Microscopy: Wash the cells with PBS and mount with a suitable mounting medium. Capture images using appropriate filter sets for DQ Red BSA and LysoTracker Green.

  • Data Analysis: Quantify the fluorescence intensity for each treatment group. An increase in red fluorescence indicates an increase in lysosomal proteolytic activity.

Experimental Workflow Diagram

The following diagram outlines the workflow for the proposed experimental protocol.

G Start Start Cell_Seeding Seed Cells (e.g., RAW 264.7) Start->Cell_Seeding PPA_Treatment Treat with 2-PPA (Varying Concentrations) Cell_Seeding->PPA_Treatment DQ_BSA_Loading Incubate with DQ Red BSA PPA_Treatment->DQ_BSA_Loading Data_Acquisition Data Acquisition DQ_BSA_Loading->Data_Acquisition Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy Qualitative Plate_Reader Fluorescence Plate Reader Data_Acquisition->Plate_Reader Quantitative Analysis Analyze Data (Quantify Fluorescence) Microscopy->Analysis Plate_Reader->Analysis End End Analysis->End

Caption: Experimental workflow for assessing 2-PPA's effect on lysosomal catabolism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a selective inhibitor of the lysosomal potassium channel TMEM175. This inhibition appears to enhance lysosomal catabolic function, a mechanism that holds promise for the development of therapeutics for diseases characterized by lysosomal dysfunction, such as Parkinson's disease.

Future research should focus on:

  • Direct Target Engagement: Confirming the direct binding of 2-PPA to TMEM175 using techniques such as surface plasmon resonance or cellular thermal shift assays.

  • Electrophysiological Studies: Characterizing the inhibitory effect of 2-PPA on TMEM175 channel activity using patch-clamp electrophysiology on isolated lysosomes.

  • In Vivo Efficacy: Evaluating the therapeutic potential of 2-PPA in animal models of Parkinson's disease or other relevant disorders.

This technical guide provides a foundational understanding of the speculative mechanism of action of 2-PPA, offering a roadmap for researchers and drug developers to further explore its therapeutic potential.

References

An In-depth Technical Guide on the Exploratory Synthesis of Novel 2-(pyridin-2-yl) Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and pyrimidine rings to form 2-(pyridin-2-yl)pyrimidine derivatives has garnered significant attention in medicinal chemistry. This privileged scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anti-fibrotic, anti-cancer, and anti-inflammatory activities. The unique structural arrangement of these two nitrogenous heterocycles allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This technical guide provides a comprehensive overview of the exploratory synthesis, biological evaluation, and mechanisms of action of novel 2-(pyridin-2-yl)pyrimidine derivatives.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-(pyridin-2-yl)pyrimidine derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a pyridine-containing amidine. Another approach utilizes nucleophilic substitution on a pre-formed pyrimidine ring with a pyridine nucleophile or vice versa. Below are detailed protocols for key synthetic steps.

General Workflow for Synthesis

The overall synthetic strategy often involves the creation of substituted pyridine and pyrimidine precursors followed by a coupling reaction.

Synthetic Workflow cluster_pyridine Pyridine Precursor Synthesis cluster_pyrimidine Pyrimidine Precursor Synthesis Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Esterification Pyridine_Amidine Pyridine Amidine Ethyl_Nicotinate->Pyridine_Amidine Amidation Coupling Coupling Reaction Pyridine_Amidine->Coupling Malonic_Ester Malonic Ester Derivative Pyrimidine_Core Substituted Pyrimidine Malonic_Ester->Pyrimidine_Core Cyclocondensation Pyrimidine_Core->Coupling Final_Product 2-(pyridin-2-yl)pyrimidine Derivative Coupling->Final_Product

Caption: General synthetic workflow for 2-(pyridin-2-yl)pyrimidine derivatives.

Protocol 1: Synthesis of Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

This protocol details the synthesis of a specific 2-(pyridin-2-yl)pyrimidine derivative with reported anti-fibrotic activity.[1]

Step 1: Esterification of Nicotinic Acid

  • To a 100 mL round-bottomed flask, add nicotinic acid (2.0 g, 16.24 mmol) and ethanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Heat the mixture under reflux at 85 °C with continuous stirring for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl nicotinate.

Step 2: Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid

  • A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (5.7 g, 15.69 mmol) in methanol (150 mL) is added to palladium on carbon (200 mg, 0.18 mmol).[1]

  • The reaction mixture is subjected to a hydrogen atmosphere for 24 hours.[1]

  • The catalyst is removed by filtration over Celite, and the solvent is removed in vacuo to yield the carboxylic acid derivative.[1]

Step 3: Amide Coupling

  • To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1 eq) in N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add p-toluidine (1.1 eq) and continue stirring at room temperature for 30 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Biological Activities and Quantitative Data

Novel 2-(pyridin-2-yl)pyrimidine derivatives have been explored for various biological activities, primarily as anti-fibrotic agents and kinase inhibitors for cancer therapy.

Anti-Fibrotic Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6).[1][2] Several compounds exhibited better anti-fibrotic activities than the positive controls, Pirfenidone and Bipy55′DC.[1]

CompoundStructureIC50 (µM) vs. HSC-T6 Cells
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69[1][2]
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81[1][2]
Pirfenidone Positive Control> 100
Bipy55'DC Positive Control> 100
Kinase Inhibitory Activity

The 2-(pyridin-2-yl)pyrimidine scaffold has been identified as a potent core for designing inhibitors of various kinases involved in cell cycle regulation and cancer progression.

CompoundTarget Kinase(s)IC50 (nM)Cell LineGI50 (µM)
Compound 5b CDK959--
Compound 5d CDK8716--
Compound 5f CDK7479--
Compound 15 CDK2/cyclin A261HCT-116-
Compound 22 CDK77.21MV4-110.208
Compound 5 EGFR, CDK4/cyclin D1-HeLa9.27
Compound 10 EGFR, CDK4/cyclin D1-HepG-25.91

Experimental Protocols for Biological Assays

Protocol 2: In Vitro Anti-Fibrotic Activity Assay

This protocol describes the evaluation of the anti-fibrotic activity of the synthesized compounds by measuring the inhibition of collagen expression in hepatic stellate cells.[1][2]

1. Cell Culture and Treatment:

  • Immortalized rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then treated with various concentrations of the test compounds for 48 hours.

2. Picro-Sirius Red Staining for Collagen Detection:

  • After treatment, the cells are fixed with 4% paraformaldehyde.
  • The fixed cells are stained with Picro-Sirius red solution for 1 hour.
  • The stained collagen is then dissolved in a known volume of 0.1 M NaOH.
  • The absorbance is measured at 550 nm to quantify the collagen content.

3. ELISA for Collagen Type I Alpha 1 (COL1A1) Expression:

  • Cell lysates are prepared from the treated cells.
  • The concentration of COL1A1 in the lysates is determined using a specific ELISA kit according to the manufacturer's instructions.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of the synthesized compounds against specific kinases.

1. Kinase Reaction:

  • The kinase reaction is performed in a buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP.
  • The test compounds are added at various concentrations.
  • The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time.

2. Detection of Kinase Activity:

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
  • Luminescent-based assays, such as the Kinase-Glo® assay, are commonly used to measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration.
  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Fibrosis via TGF-β/Smad Pathway

Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, particularly collagen. The transforming growth factor-beta (TGF-β) signaling pathway plays a central role in this process. The synthesized 2-(pyridin-2-yl)pyrimidine derivatives exert their anti-fibrotic effects by inhibiting the expression of Collagen Type I Alpha 1 (COL1A1).

Fibrosis_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to COL1A1_Gene COL1A1 Gene Transcription Nucleus->COL1A1_Gene Collagen_I Collagen Type I COL1A1_Gene->Collagen_I Leads to Fibrosis Fibrosis Collagen_I->Fibrosis Inhibitor 2-(pyridin-2-yl)pyrimidine Derivative Inhibitor->COL1A1_Gene Inhibits

Caption: Inhibition of the TGF-β signaling pathway by 2-(pyridin-2-yl)pyrimidine derivatives.

Regulation of Cell Cycle through CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Certain 2-(pyridin-2-yl)pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Cell_Cycle_Progression Cell Cycle Progression DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor 2-(pyridin-2-yl)pyrimidine Derivative Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(pyridin-2-yl)propan-2-amine, a valuable building block in pharmaceutical research. Two primary synthetic routes are presented: a two-step synthesis commencing with a Grignard reaction followed by a Ritter reaction, and an alternative pathway involving the formation and subsequent reduction of an oxime.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
Route 1
1Grignard Reaction2-AcetylpyridineMethylmagnesium Bromide, THFDiethyl Ether/THF2-4 h0 to RT85-95>95
2Ritter Reaction & Hydrolysis2-(Pyridin-2-yl)propan-2-olAcetonitrile, Sulfuric Acid, NaOHAcetonitrile12-18 h0 to 10070-85>98
Route 2
1Oxime Formation2-AcetylpyridineHydroxylamine Hydrochloride, Sodium HydroxideWater/Methanol1-2 hReflux80-90>97
2Oxime Reduction2-Acetylpyridine OximeSodium Borohydride, Zirconium(IV) Chloride, AluminaSolvent-free< 5 minRoom Temperature90-95>98

Experimental Protocols

Route 1: Grignard and Ritter Reaction Synthesis

This route involves the initial formation of a tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, via a Grignard reaction, followed by its conversion to the target amine using a Ritter reaction and subsequent hydrolysis.

Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). The apparatus is flushed with dry nitrogen.

  • Grignard Reagent Formation: A small crystal of iodine is added to the magnesium turnings. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining methyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Addition of 2-Acetylpyridine: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-acetylpyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(pyridin-2-yl)propan-2-ol. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Ritter Reaction and Hydrolysis

  • Ritter Reaction: In a round-bottom flask, 2-(pyridin-2-yl)propan-2-ol (1.0 equivalent) is dissolved in acetonitrile (5-10 equivalents). The solution is cooled to 0 °C in an ice bath. Concentrated sulfuric acid (2.0 equivalents) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Hydrolysis of the Intermediate Amide: The reaction mixture is then carefully poured into ice water and neutralized with a 10 M aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12). The mixture is then heated to reflux for 12-16 hours to hydrolyze the intermediate N-acetyl amine.

  • Work-up and Purification: After cooling to room temperature, the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Route 2: Oxime Formation and Reduction Synthesis

This alternative route proceeds through the formation of 2-acetylpyridine oxime, which is subsequently reduced to the target primary amine.

Step 1: Synthesis of 2-Acetylpyridine Oxime

  • Reaction Setup: In a round-bottom flask, hydroxylamine hydrochloride (1.2 equivalents) is dissolved in water. A solution of sodium hydroxide (2.5 equivalents) in water is added.

  • Oxime Formation: To this solution, 2-acetylpyridine (1.0 equivalent) is added, followed by enough methanol to ensure homogeneity. The mixture is heated to reflux for 1-2 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2-acetylpyridine oxime. The product can be recrystallized from a suitable solvent if further purification is required.

Step 2: Reduction of 2-Acetylpyridine Oxime

  • Reaction Setup: In a mortar, zirconium(IV) chloride (1.0 equivalent) and activated alumina (1.0 equivalent by weight) are ground together.

  • Reduction: 2-Acetylpyridine oxime (1.0 equivalent) is added to the mortar and briefly ground with the ZrCl4/Al2O3 mixture. Sodium borohydride (5.0 equivalents) is then added portion-wise while grinding. The reaction is typically complete within 2-5 minutes.

  • Work-up and Purification: The reaction mixture is transferred to a flask and washed with dichloromethane or ethyl acetate. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to afford the crude this compound. The product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow_Route_1 Start 2-Acetylpyridine Step1 Grignard Reaction (MeMgBr, THF) Start->Step1 Intermediate 2-(Pyridin-2-yl)propan-2-ol Step1->Intermediate Step2 Ritter Reaction & Hydrolysis (1. CH3CN, H2SO4 2. NaOH, H2O) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for Route 1.

Synthesis_Workflow_Route_2 Start 2-Acetylpyridine Step1 Oxime Formation (NH2OH.HCl, NaOH) Start->Step1 Intermediate 2-Acetylpyridine Oxime Step1->Intermediate Step2 Oxime Reduction (NaBH4, ZrCl4, Al2O3) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for Route 2.

Application Notes and Protocols for 2-(Pyridin-2-YL)propan-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl-amine scaffolds are a cornerstone in coordination chemistry, offering a versatile platform for the construction of metal complexes with diverse applications in catalysis, materials science, and medicine.[1] The ligand 2-(Pyridin-2-YL)propan-2-amine, featuring a pyridine nitrogen and a primary amine nitrogen, acts as a classic bidentate N,N'-donor. This chelation to a metal center forms a stable five-membered ring, a favored conformation in coordination chemistry. The steric bulk provided by the gem-dimethyl group on the propane backbone can influence the coordination geometry and stability of the resulting metal complexes, potentially leading to unique catalytic and biological activities.[1]

This document provides detailed, albeit extrapolated, protocols for the synthesis of this compound and its coordination complexes, alongside expected characterization data based on analogous systems. The methodologies presented are foundational and may require optimization for specific metal centers and applications.

Synthesis Protocols

Synthesis of this compound Ligand

A plausible synthetic route to this compound, inferred from standard organic transformations, is the Ritter reaction between 2-acetylpyridine and a cyanide source, followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add sodium cyanide (1.2 eq) portion-wise at 0 °C.

  • Reaction Execution: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The following is a general procedure that can be adapted for various metal ions.

Experimental Protocol:

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Pd(OAc)₂) (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the metal ion and desired complex.

  • Isolation: The resulting metal complex may precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization or precipitation.

  • Purification: The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried in vacuo. Further purification can be achieved by recrystallization from an appropriate solvent system.

Data Presentation

The following tables summarize expected quantitative data for metal complexes of this compound, based on data reported for structurally similar pyridyl-amine complexes.

Table 1: Expected Spectroscopic Data

Complex TypeExpected IR ν(N-H) (cm⁻¹)Expected IR ν(C=N) (cm⁻¹)Expected UV-Vis λₘₐₓ (nm) (Assignment)
[M(L)₂Cl₂] (M = Cu(II), Ni(II))3100-33001590-1610~260-280 (π→π* of pyridine), ~350-450 (d-d transitions)
[Pd(L)₂Cl₂]3100-33001590-1610~270-290 (π→π*), ~320-380 (Ligand-to-Metal Charge Transfer)

L = this compound

Table 2: Expected Crystallographic Data for a Generic [Cu(L)₂Cl₂] Complex

ParameterExpected Value Range (Å or °)
Cu-N(pyridine) Bond Length1.95 - 2.05 Å
Cu-N(amine) Bond Length2.00 - 2.10 Å
Cu-Cl Bond Length2.20 - 2.60 Å
N(pyridine)-Cu-N(amine) Angle80 - 85°
Cl-Cu-Cl Angle90 - 100° or ~180° (trans)

Data extrapolated from similar copper(II) complexes with pyridyl-amine ligands.[2]

Visualizations

Ligand_Synthesis_Workflow Synthesis of this compound start 2-Acetylpyridine + NaCN step1 Ritter Reaction (H₂SO₄, Acetic Acid) start->step1 step2 Hydrolysis (NaOH) step1->step2 step3 Extraction (Organic Solvent) step2->step3 step4 Purification (Chromatography/Distillation) step3->step4 end This compound step4->end

Caption: Proposed workflow for the synthesis of the ligand.

Complex_Synthesis_Workflow General Synthesis of Metal Complexes ligand This compound (in Solvent) mixing Mixing and Reaction (Stirring/Reflux) ligand->mixing metal_salt Metal Salt (e.g., CuCl₂) (in Solvent) metal_salt->mixing isolation Isolation (Precipitation/Crystallization) mixing->isolation purification Purification (Filtration and Washing) isolation->purification product [M(Ligand)₂X₂] Complex purification->product

Caption: General experimental workflow for complex synthesis.

Caption: Expected bidentate coordination to a metal center.

Applications and Future Directions

Metal complexes of pyridyl-amine ligands are known to exhibit a range of interesting properties and applications:

  • Catalysis: Palladium(II) and other transition metal complexes with pyridyl-amine ligands have shown catalytic activity in various organic transformations, including cross-coupling reactions.[3][4] The steric and electronic properties of this compound can be tuned by modifying the pyridine ring or the amine group, which in turn can influence the catalytic efficiency.[1]

  • Bioinorganic Chemistry and Drug Development: The coordination of ligands to metal centers can enhance their biological activity.[5] Copper(II) complexes, in particular, are widely studied for their potential as anticancer and antimicrobial agents.[6] The cytotoxic effects of such complexes are often attributed to their ability to interact with biomolecules like DNA and proteins.

  • Materials Science: Pyridyl-amine complexes can serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and sensing.[7]

Further research into the coordination chemistry of this compound with a wider range of transition metals is warranted. Detailed structural characterization and evaluation of the catalytic and biological properties of these novel complexes could lead to the development of new functional materials and therapeutic agents.

References

Application Notes: 2-(Pyridin-2-yl)propan-2-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)propan-2-amine, more commonly utilized in its amide form as the 2-(Pyridin-2-yl)isopropyl (PIP) amine directing group , has emerged as a powerful tool in the field of asymmetric catalysis. Its primary application lies in palladium-catalyzed, enantioselective C(sp³)–H bond functionalization. The unique structure of the PIP group, featuring a bidentate coordination motif (pyridine nitrogen and amide nitrogen) and a gem-dimethyl effect, enables remarkable control over reactivity and selectivity in challenging chemical transformations.[1]

This directing group facilitates the activation of otherwise inert β-methylene C(sp³)–H bonds in aliphatic carboxylic acid derivatives.[1][2] When used in conjunction with chiral ligands, the PIP-amide framework allows for the enantioselective installation of various functional groups, providing efficient access to valuable chiral building blocks for drug discovery and development. The key to achieving high enantioselectivity is the synergistic interaction between the PIP directing group and a suitable chiral ligand, which creates a well-defined chiral pocket around the palladium catalyst.[2]

These application notes provide an overview of the key applications, detailed experimental protocols for substrate synthesis, asymmetric C-H functionalization, and directing group removal, along with quantitative data for representative reactions.

Core Application: Directing Group for Asymmetric β-C(sp³)–H Functionalization

The PIP amine is first coupled with a carboxylic acid to form a PIP-amide. This amide then serves as a substrate in a palladium-catalyzed reaction where a chiral ligand controls the stereochemical outcome. This strategy has been successfully applied to a range of asymmetric transformations, including arylation, alkynylation, and intramolecular amidation.[1][3][4]

Key Features of the PIP Directing Group:
  • Bidentate Coordination: The pyridine and amide nitrogens form a stable five-membered palladacycle intermediate, bringing the catalyst in proximity to the target C-H bonds.

  • Exclusive β-Selectivity: The geometry of the palladacycle favors the activation of β-methylene C(sp³)–H bonds.[1][2]

  • Stereocontrol: The gem-dimethyl group on the PIP moiety interacts with the chiral ligand, enhancing the steric communication and leading to high levels of enantioselectivity.[1][3]

  • Removability: The PIP group can be cleaved under relatively mild conditions after the desired transformation, revealing the chiral carboxylic acid derivative.[5][6]

Asymmetric C-H Functionalization: Data Summary

The combination of the PIP directing group with various chiral ligands has enabled a range of highly enantioselective C-H functionalization reactions. Below is a summary of representative results.

Table 1: Palladium-Catalyzed Enantioselective β-C(sp³)–H Arylation of Aliphatic Amides

This reaction utilizes a non-C₂-symmetric chiral phosphoric acid (CPA) ligand to control stereoselectivity, effectively coupling various aliphatic amides with aryl bromides.[2]

EntryAliphatic Amide SubstrateAryl BromideYield (%)ee (%)
1N-(2-(pyridin-2-yl)propan-2-yl)pentanamide1-bromo-4-methoxybenzene8592
2N-(2-(pyridin-2-yl)propan-2-yl)pentanamide1-bromo-4-fluorobenzene7890
3N-(2-(pyridin-2-yl)propan-2-yl)hexanamide1-bromo-3,5-dimethylbenzene9194
43-Cyclopentyl-N-(2-(pyridin-2-yl)propan-2-yl)propanamide1-bromo-4-tert-butylbenzene8895
5N-(2-(pyridin-2-yl)propan-2-yl)-3-phenylpropanamide1-bromo-4-methoxybenzene7588
Table 2: Palladium-Catalyzed Enantioselective β-C(sp³)–H Alkynylation of Aliphatic Amides

This transformation employs a 3,3'-disubstituted BINOL-derived ligand to achieve high enantioselectivity in the coupling of PIP-amides with terminal alkynes.[3][7]

EntryAliphatic Amide SubstrateAlkyneYield (%)ee (%)
1N-(2-(pyridin-2-yl)propan-2-yl)pentanamide(Triisopropylsilyl)acetylene8296
2N-(2-(pyridin-2-yl)propan-2-yl)pentanamidePhenylacetylene7694
3N-(2-(pyridin-2-yl)propan-2-yl)hexanamide(Triisopropylsilyl)acetylene8595
43-Cyclohexyl-N-(2-(pyridin-2-yl)propan-2-yl)propanamideCyclohexylacetylene7992
5N-(2-(pyridin-2-yl)propan-2-yl)-4-phenylbutanamide(Triisopropylsilyl)acetylene7191

Experimental Protocols

A general workflow for the application of this compound in asymmetric catalysis involves three key stages: synthesis of the PIP-amide substrate, the asymmetric C-H functionalization reaction, and the final removal of the directing group.

G cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Asymmetric Catalysis cluster_2 Stage 3: Product Release s1 Carboxylic Acid + This compound s2 Amide Coupling (e.g., EDC, HOBt) s1->s2 s3 PIP-Amide Substrate s2->s3 a1 PIP-Amide Substrate s3->a1 a3 Asymmetric C-H Functionalization a1->a3 a2 Pd(OAc)₂, Chiral Ligand, Coupling Partner, Oxidant a2->a3 a4 Functionalized PIP-Amide a3->a4 p1 Functionalized PIP-Amide a4->p1 p2 Directing Group Removal (e.g., Zn, HCl) p1->p2 p3 Chiral Carboxylic Acid Derivative p2->p3

Caption: General workflow for PIP-directed asymmetric C-H functionalization.

Protocol 1: Synthesis of N-(2-(pyridin-2-yl)propan-2-yl)alkanamide (PIP-Amide Substrate)

This protocol describes a standard procedure for coupling a generic carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 mmol, 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 mmol, 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid, this compound, EDC·HCl, and HOBt.

  • Add anhydrous DCM followed by DIPEA.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired PIP-amide.

Protocol 2: Pd-Catalyzed Enantioselective β-C(sp³)–H Arylation

This protocol is a representative procedure for the asymmetric arylation of a PIP-amide using a chiral phosphoric acid (CPA) ligand.[2]

Materials:

  • PIP-amide substrate (0.2 mmol, 1.0 equiv)

  • Aryl bromide (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • (R)-CPA ligand (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.04 mmol, 20 mol%)

  • Ag₂CO₃ (0.4 mmol, 2.0 equiv)

  • K₂CO₃ (0.2 mmol, 1.0 equiv)

  • tert-Amyl alcohol (t-AmOH) (1.0 mL)

Procedure:

  • To a dried Schlenk tube, add the PIP-amide substrate, aryl bromide, Pd(OAc)₂, (R)-CPA ligand, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add t-AmOH via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the β-arylated PIP-amide.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_catalytic_cycle Proposed Catalytic Cycle for Asymmetric Arylation A Pd(II) Precatalyst B [PIP-Amide-Pd(II)] Complex A->B Coordination C C-H Activation (Enantiodetermining Step) with Chiral Ligand* B->C D Palladacycle Intermediate C->D E Oxidative Addition of Ar-Br D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Arylated Product + Pd(II) G->H H->B Regeneration

Caption: Proposed catalytic cycle for PIP-directed asymmetric C-H arylation.

Protocol 3: Removal of the PIP Directing Group

This protocol describes the cleavage of the PIP-amide to yield the free carboxylic acid derivative.[8]

Materials:

  • Functionalized PIP-amide (0.1 mmol, 1.0 equiv)

  • Zinc dust (<10 micron) (1.0 mmol, 10 equiv)

  • Hydrochloric acid (3 M aqueous solution) (2.0 mL)

  • Methanol (2.0 mL)

Procedure:

  • To a round-bottom flask containing the functionalized PIP-amide, add methanol.

  • Add the 3 M HCl solution, followed by the zinc dust portion-wise at room temperature.

  • Stir the suspension vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated NaHCO₃ solution to pH ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 10 mL).

  • Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • If necessary, purify the product by flash chromatography or crystallization.

Conclusion

This compound, when employed as the PIP directing group, is a highly effective controller for palladium-catalyzed asymmetric C(sp³)–H functionalization. The combination of this directing group with appropriate chiral ligands, such as chiral phosphoric acids or BINOL derivatives, provides a robust platform for the enantioselective synthesis of a wide array of chiral carboxylic acid derivatives from simple aliphatic precursors. The protocols outlined herein offer a guide for the practical application of this methodology, from substrate preparation to the isolation of the final chiral product, making it a valuable strategy for applications in pharmaceutical and fine chemical synthesis.

References

Application Notes and Protocols for 2-(Pyridin-2-YL)propan-2-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Pyridin-2-YL)propan-2-amine as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed below are intended to serve as a practical guide for the synthesis of amide and secondary amine derivatives, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors and 5-HT1A receptor agonists.

Introduction

This compound is a valuable primary amine containing a pyridine moiety. This unique structural combination makes it a key starting material for the synthesis of a wide range of biologically active molecules. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the secondary amine provides a crucial point for further molecular elaboration. This document outlines detailed protocols for two fundamental transformations of this compound: N-acylation and reductive amination.

Key Applications in Pharmaceutical Synthesis

The derivatives of this compound are integral components in the development of several classes of therapeutic agents:

  • Kinase Inhibitors: The pyridine and amine functionalities can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • 5-HT1A Receptor Agonists: The structural motif derived from this amine is found in potent and selective agonists of the 5-HT1A receptor, which are being investigated for the treatment of depression and anxiety.[1][2]

Experimental Protocols

N-Acylation of this compound

N-acylation is a fundamental reaction for the synthesis of amides, which are common structural motifs in many drug molecules. This protocol describes the synthesis of N-(2-(pyridin-2-yl)propan-2-yl)benzamide.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM (10 mL) dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(2-(pyridin-2-yl)propan-2-yl)benzamide.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield (%)Analytical Data
N-(2-(pyridin-2-yl)propan-2-yl)benzamideThis compoundBenzoyl Chloride, TriethylamineDichloromethane4 hours~85%1H NMR, 13C NMR, MS
Reductive Amination with this compound

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This protocol outlines the synthesis of a secondary amine by reacting this compound with a ketone.[3]

Reaction Scheme:

Experimental Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and the desired ketone (1.1 eq) in methanol (30 mL). Add a catalytic amount of acetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialsReagentsSolventReaction TimeYield (%)Analytical Data
Secondary Amine DerivativeThis compound, KetoneAcetic Acid, Sodium BorohydrideMethanol14 hours70-90%1H NMR, 13C NMR, MS

Visualizations

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound dissolve Dissolve amine in DCM start_amine->dissolve start_acyl Benzoyl Chloride add_acyl Add Benzoyl Chloride solution dropwise start_acyl->add_acyl add_base Add Triethylamine, cool to 0 °C dissolve->add_base add_base->add_acyl react Stir at RT for 4h add_acyl->react wash Wash with NaHCO3 and Brine react->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-(2-(pyridin-2-yl)propan-2-yl)benzamide chromatography->product

Workflow for the N-Acylation of this compound.
Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound imine_formation Combine in Methanol with Acetic Acid (cat.) Stir at RT for 2h start_amine->imine_formation start_ketone Ketone start_ketone->imine_formation reduction Cool to 0 °C, add NaBH4 portion-wise imine_formation->reduction react Stir at RT for 12h reduction->react quench Quench with Water react->quench remove_solvent Remove Methanol quench->remove_solvent extract Extract with Ethyl Acetate remove_solvent->extract purify Column Chromatography extract->purify product Secondary Amine Product purify->product

Workflow for the Reductive Amination using this compound.
Signaling Pathway: 5-HT1A Receptor

G_Protein_Signaling ligand 5-HT1A Agonist receptor 5-HT1A Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Neuronal Inhibition) pka->cellular_response leads to

Simplified 5-HT1A Receptor Signaling Pathway.
Signaling Pathway: Generic Kinase Inhibition

Kinase_Inhibition inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) kinase Protein Kinase inhibitor->kinase binds to ATP-binding site p_substrate Phosphorylated Substrate Protein kinase->p_substrate phosphorylates atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling & Cellular Response p_substrate->downstream activates

Mechanism of Action for an ATP-competitive Kinase Inhibitor.

References

Application Notes and Protocols for the Derivatization of 2-(Pyridin-2-YL)propan-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine is a versatile chemical scaffold with potential applications in drug discovery and development. Its primary amine and pyridine functionalities offer reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent evaluation of these derivatives in biological assays, with a focus on anticancer applications. The protocols are based on established methodologies for similar pyridine-containing compounds and are intended to serve as a guide for researchers in this field.

Data Presentation

The following table summarizes quantitative data for analogous pyridine-urea derivatives and their metal complexes, demonstrating their potential as anticancer agents. While this data is not for derivatives of this compound, it provides a rationale for the proposed derivatization and screening strategy.

Compound IDCell LineIC50 (µM)Reference
Cu(U3)2Cl2NCI-H197539.6 ± 4.5[1][2]
Cu(U11)2Cl2NCI-H197533.4 ± 3.8[1][2]
Pyridine-urea 8eMCF-70.22 (48h)[2]
Pyridine-urea 8nMCF-71.88 (48h)[2]
DoxorubicinMCF-71.93 (48h)[2]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i)A5491.53 ± 0.46[3]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i)HCT-1161.11 ± 0.34[3]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7i)PC-31.98 ± 1.27[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Urea Derivatives of this compound

This protocol describes a general method for the synthesis of urea derivatives from this compound and various isocyanates.

Materials:

  • This compound

  • Substituted aryl or alkyl isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon gas supply

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer, and IR spectrometer for characterization

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • To this stirred solution, add the desired substituted isocyanate (1.0-1.2 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting amine), concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of N-Substituted Amide Derivatives of this compound

This protocol outlines a general method for the synthesis of amide derivatives from this compound and various acyl chlorides or carboxylic acids.

Materials:

  • This compound

  • Substituted acyl chlorides (e.g., benzoyl chloride) or carboxylic acids

  • Coupling agents for carboxylic acids (e.g., DCC, EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • A base (e.g., triethylamine, pyridine)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or argon gas supply

  • TLC plates (silica gel)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer, and IR spectrometer for characterization

Procedure (using acyl chloride):

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure amide derivative.

  • Characterize the product using appropriate spectroscopic methods.

Protocol 3: In Vitro Anticancer Activity Screening using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

  • Synthesized derivatives dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathways

The following diagram illustrates a simplified, general signaling pathway for apoptosis, a common mechanism of action for anticancer drugs. Derivatives of this compound with cytotoxic activity may potentially modulate components of this pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug Anticancer Derivative Cell Cancer Cell Drug->Cell Targets Receptor Cell Surface Receptor Mitochondria Mitochondria Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces experimental_workflow Start Start: this compound Derivatization Derivatization (e.g., Urea/Amide Synthesis) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Assay (e.g., MTT Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis End End: Lead Identification DataAnalysis->End sar_relationship Scaffold Core Scaffold (this compound) Derivatives Library of Derivatives (Varying R groups) Scaffold->Derivatives Modify BioActivity Biological Activity (e.g., IC50 values) Derivatives->BioActivity Test SAR Structure-Activity Relationship (SAR) BioActivity->SAR Analyze LeadOpt Lead Optimization SAR->LeadOpt Guide

References

Application Notes and Protocols for the Quantification of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-YL)propan-2-amine is a pyridine derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation analysis. Due to its polar nature, containing both a pyridine ring and a primary amine group, chromatographic methods are well-suited for its determination. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are based on established analytical techniques for similar pyridine-containing compounds and aromatic amines.

Analytical Methods

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is often preferred for polar and thermolabile compounds as it typically does not require derivatization. Gas Chromatography (GC) can also be employed, often coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity, though derivatization is frequently necessary to improve the analyte's volatility and chromatographic behavior.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The pyridine ring in this compound allows for sensitive detection using a UV detector. A reversed-phase HPLC method is proposed for its separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of various compounds. For primary amines like this compound, derivatization is often required to block the polar amine group, thereby increasing volatility and improving peak shape for reliable gas chromatographic analysis.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical results obtained for the analysis of similar aromatic amines and pyridine derivatives.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 150 ng/mL
Retention Time~ 5 minutes

Table 2: GC-MS Method Performance Characteristics (Post-Derivatization)

ParameterExpected Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 30 ng/mL
Retention Time~ 8 minutes

Experimental Protocols

HPLC-UV Method Protocol

This protocol details a reversed-phase HPLC-UV method for the direct quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with a UV/PDA Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (based on the typical absorbance maxima of pyridine derivatives).

  • Run Time: 10 minutes.

2. Reagents and Materials:

  • This compound Reference Standard (>99% purity).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade).

  • Phosphoric Acid (Analytical Grade).

  • Water (HPLC Grade or Milli-Q).

  • Standard laboratory glassware (volumetric flasks, pipettes).

3. Solution Preparation:

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 300 mL of Acetonitrile with 700 mL of the prepared phosphate buffer. Degas the mobile phase using sonication or helium sparging.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.5 - 150 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions in duplicate.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) D System Equilibration A->D B Prepare Standard Solutions F Inject Standards B->F C Prepare Sample Solution G Inject Samples C->G E Inject Blank D->E E->F F->G H Generate Calibration Curve F->H I Quantify Analyte G->I H->I GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions B Evaporate Solvent A->B C Add Derivatizing Agent (BSTFA) & Solvent B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F Separation & Detection E->F G Peak Identification & Integration F->G H Quantification G->H Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS H_Principle Principle: Partitioning between liquid mobile phase and solid stationary phase H_Sample Sample Volatility: Not Required H_Deriv Derivatization: Generally Not Needed H_Adv Advantages: Robust, Direct Analysis G_Principle Principle: Partitioning between gaseous mobile phase and liquid/solid stationary phase G_Sample Sample Volatility: Required (Volatile or Semi-Volatile) G_Deriv Derivatization: Often Necessary for Polar Amines G_Adv Advantages: High Sensitivity & Specificity Analyte This compound Analyte->H_Principle Analysis by Analyte->G_Principle Analysis by

Application Notes and Protocols: Chichibabin Amination of Pyridine for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a cornerstone method for the direct amination of pyridine and its derivatives, yielding valuable 2-aminopyridine structures.[1][2] These products are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of aminopyridines via the classical Chichibabin reaction and a modern, milder variant.

Introduction to the Chichibabin Amination

The Chichibabin reaction facilitates the nucleophilic substitution of a hydrogen atom on the pyridine ring, typically at the C2 position, with an amino group.[1][4] The classical approach involves heating pyridine with sodium amide (NaNH₂) in an inert, high-boiling solvent such as xylene or toluene.[2][5] The reaction proceeds through an addition-elimination mechanism, forming a σ-adduct (a Meisenheimer-like intermediate) followed by the elimination of a hydride ion (H⁻), which then reacts to form hydrogen gas.[1]

While historically significant, the traditional conditions can be harsh, requiring high temperatures (100–130°C) which may not be suitable for sensitive substrates.[2] This has led to the development of modified procedures, including low-temperature variants using potassium amide (KNH₂) in liquid ammonia for activated substrates and, more recently, a milder protocol using a sodium hydride-iodide composite that allows for the amination of pyridines with primary alkylamines under less stringent conditions.[3][6]

Applications in Drug Development

2-Aminopyridine moieties are prevalent in a wide range of pharmaceuticals. Their ability to act as hydrogen bond donors and acceptors, as well as their role as a scaffold for further functionalization, makes them a valuable component in medicinal chemistry. The Chichibabin reaction provides a direct and atom-economical route to these key intermediates, which are used in the synthesis of drugs for various therapeutic areas, including analgesics, anti-inflammatory agents, and respiratory ailments.[7]

Reaction Data and Comparison

The efficiency of the Chichibabin amination is dependent on several factors, including the substrate, the aminating agent, and the reaction conditions. The following tables summarize quantitative data from both classical and modern protocols to facilitate comparison.

Table 1: Classical Chichibabin Amination of Pyridine Derivatives

SubstrateReagentSolventTemperature (°C)Yield (%)Reference
PyridineNaNH₂Toluene11066-76[4]
4-tert-butylpyridineNaNH₂Xylene~14011[1]
4-tert-butylpyridine (under 350 psi N₂)NaNH₂Xylene~14074[1]

Note: The yield for 4-tert-butylpyridine is significantly affected by a competing dimerization side reaction, which can be mitigated by conducting the reaction under pressure.[1]

Table 2: Modern Chichibabin Amination using NaH-Iodide Composite [6][8]

Pyridine SubstrateAmineReagentsTemperature (°C)Time (h)Yield (%)
Pyridinen-ButylamineNaH, LiI85793
Pyridinen-ButylamineNaH6518Low Conversion
3-Methoxypyridinen-ButylamineNaH, LiI85187 (as C2-aminated product)
4-(Trifluoromethyl)pyridineBenzylamineNaH, LiI851885
2,2'-Bipyridinen-ButylamineNaH, LiIReflux2482 (mono-aminated)

Note: The NaH-iodide composite significantly enhances the Brønsted basicity of NaH, enabling the reaction to proceed under milder conditions and with a broader range of amines.[6]

Experimental Protocols

Protocol 1: Classical Chichibabin Amination of Pyridine

This protocol describes the synthesis of 2-aminopyridine from pyridine using sodium amide in an inert solvent.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Deionized water

  • Sodium hydroxide (for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Magnesium sulfate (or sodium sulfate, anhydrous)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

  • Reagent Addition: Carefully add sodium amide to the toluene with stirring. Heat the suspension to reflux (~110°C).

  • Substrate Addition: Slowly add pyridine to the heated suspension over a period of 1-2 hours. The reaction mixture will typically develop a deep red or brown color, and hydrogen gas will evolve.[1]

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Progress can be monitored by observing the cessation of hydrogen gas evolution.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining sodium amide and decompose the sodium salt of the product.

  • Workup and Extraction: Make the aqueous layer basic with sodium hydroxide. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 2-aminopyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Modern Chichibabin Amination with a NaH-Iodide Composite

This protocol is adapted from a milder procedure for the N-alkylation of pyridines.[6][8]

Materials:

  • Pyridine substrate (e.g., pyridine)

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Tetrahydrofuran (THF, anhydrous)

  • Ice-cold deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Sealed reaction tube

Procedure:

  • Reaction Setup: To a 10 mL sealed tube under a nitrogen atmosphere, add the pyridine substrate (0.5 mmol), sodium hydride (3 equiv.), and lithium iodide (2 equiv.).

  • Solvent and Reagent Addition: Add anhydrous THF (0.5 mL) followed by the primary amine (2 equiv.) at room temperature.

  • Reaction: Seal the tube and stir the reaction mixture at 85°C for the specified time (e.g., 7 hours).[6]

  • Quenching: After the reaction period, cool the tube to 0°C in an ice bath and carefully quench the reaction mixture with ice-cold water.

  • Extraction: Extract the organic materials with dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography to yield the desired N-alkyl-2-aminopyridine.[8]

Visualizations

Reaction Mechanism

The following diagram illustrates the accepted addition-elimination mechanism of the Chichibabin reaction.

Caption: Mechanism of the Chichibabin amination of pyridine.

Experimental Workflow

This diagram outlines the general workflow for performing a Chichibabin amination experiment.

Chichibabin_Workflow A Reaction Setup (Inert Atmosphere) B Add Solvent and Aminating Agent (e.g., NaNH2) A->B C Heat to Reaction Temperature B->C D Slowly Add Pyridine Substrate C->D E Monitor Reaction (e.g., H2 evolution) D->E F Cool and Quench (e.g., with H2O) E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify Product (e.g., Chromatography) H->I J Characterization I->J

Caption: General experimental workflow for Chichibabin amination.

References

Application Notes and Protocols for the Multicom-ponent Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of pyridine derivatives using multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis and medicinal chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[1][2][3] This approach offers significant advantages, including operational simplicity, high atom economy, reduced reaction times, and lower generation of chemical waste, aligning with the principles of green chemistry.[1][4][5] The pyridine scaffold is a crucial heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials.[3][6][7]

Key Multicomponent Reactions for Pyridine Synthesis

Several classical and modern multicomponent reactions have been developed and refined for the synthesis of polysubstituted pyridines.[4][8] These methods provide robust and versatile pathways to a wide range of pyridine derivatives.[8]

  • Hantzsch Pyridine Synthesis: A well-established MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[8][9] This method is particularly effective for synthesizing symmetrically substituted pyridines and has been adapted for green chemistry approaches using water as a solvent or microwave irradiation.[9]

  • Guareschi-Thorpe Condensation: This reaction provides a direct route to 2-pyridone derivatives.[8] It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[8] Recent advancements have focused on developing more environmentally friendly protocols.[10][11]

  • Bohlmann-Rahtz Pyridine Synthesis: This two-step, one-pot synthesis involves the reaction of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[12][13] The reaction offers excellent regiochemical control.[14]

  • Kröhnke Pyridine Synthesis: This method is used to generate highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[15][16] It is known for its mild reaction conditions and high yields.[15]

Applications in Drug Development

Pyridine derivatives synthesized via MCRs exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. These activities include:

  • Anticancer Activity: Certain 1,2-dihydropyridine derivatives have shown the ability to inhibit cancer cell growth in the low micromolar range.[17][18]

  • Calcium Channel Blockers: Hantzsch 1,4-dihydropyridine esters are an important class of calcium channel blockers used in drugs like nifedipine and amlodipine.[9]

  • Anti-inflammatory Activity: Novel pyridine derivatives have demonstrated promising anti-inflammatory properties.[5]

  • Antimicrobial Activity: Synthesized pyridine and thienopyridine derivatives have exhibited good to strong activity against various microbial strains.[19]

The efficiency and diversity-oriented nature of MCRs make them highly suitable for generating libraries of pyridine-based compounds for high-throughput screening in drug discovery programs.[20]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes the classical Hantzsch synthesis followed by aromatization to yield a polysubstituted pyridine.

Workflow:

Hantzsch_Workflow cluster_synthesis Step 1: 1,4-Dihydropyridine Synthesis cluster_aromatization Step 2: Aromatization Reactants Benzaldehyde, Ethyl Acetoacetate (2 equiv.), Ammonium Acetate Mixing Mix in Ethanol Reactants->Mixing Reflux Reflux for 4 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter Precipitate Cooling->Filtration1 Washing1 Wash with Cold Ethanol Filtration1->Washing1 Drying1 Dry Washing1->Drying1 DHP Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate Drying1->DHP Dissolve Dissolve DHP in Acetic Acid DHP->Dissolve Intermediate Addition Add Sodium Nitrite Solution Dissolve->Addition Heating Heat at 80°C for 1 hour Addition->Heating Precipitation Pour into Water Heating->Precipitation Filtration2 Filter Precipitate Precipitation->Filtration2 Washing2 Wash with Water Filtration2->Washing2 Recrystallization Recrystallize from Ethanol Washing2->Recrystallization Pyridine Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate Recrystallization->Pyridine Guareschi_Thorpe_Mechanism Reactants Cyanoacetamide + Ethyl Acetoacetate + Ammonium Carbonate Solvent Water/Ethanol (1:1) Reactants->Solvent Heating Heat at 80°C for 4 hours Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Washing->Drying Product 2-Pyridone Derivative Drying->Product Bohlmann_Rahtz_Pathway cluster_reactants Reactants cluster_reaction Reaction Cascade Dicarbonyl 1,3-Dicarbonyl Compound Michael Tandem Michael Addition Dicarbonyl->Michael Ammonia Ammonia Ammonia->Michael Alkynone Alkynone Alkynone->Michael Cyclization Heterocyclization Michael->Cyclization Product Polysubstituted Pyridine Cyclization->Product Krohnke_Synthesis_Overview cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Pyridine Ring Formation Acetophenone Acetophenone Heating1 Heat at 100°C for 2 hours Acetophenone->Heating1 Iodine Iodine Iodine->Heating1 Pyridine_solvent Pyridine (solvent) Pyridine_solvent->Heating1 Salt Pyridinium Salt Heating1->Salt Reflux Reflux for 4 hours Salt->Reflux Intermediate Chalcone Chalcone Chalcone->Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reflux Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reflux Product 2,4,6-Triphenylpyridine Reflux->Product

References

Application Notes and Protocols: 2-(pyridin-2-yl)isopropyl (PIP) Amine as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-(pyridin-2-yl)isopropyl (PIP) amine is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization reactions.[1][2] Its unique structure, featuring a pyridyl group, a gem-dimethyl moiety, and an amino group, enables the activation of otherwise inert C(sp³)–H bonds, particularly at the β-position of aliphatic amides.[2][3] The strong coordination of the PIP group to the metal center, combined with the Thorpe-Ingold effect of the gem-dimethyl group, facilitates the formation of a stable five-membered palladacycle intermediate, which is crucial for high reactivity and selectivity.[3][4] This directing group has proven to be instrumental in a variety of transformations, including arylation, alkynylation, amination, and olefination, and has also been successfully employed in asymmetric synthesis when combined with chiral ligands.[2][4]

These application notes provide detailed protocols for the synthesis of PIP-amides, their use in several key C-H functionalization reactions, and the subsequent removal of the directing group.

I. Synthesis of PIP-Amides

The installation of the PIP directing group is typically achieved through a standard amide coupling reaction between a carboxylic acid and the 2-(pyridin-2-yl)isopropyl amine.

Experimental Protocol: General Procedure for PIP-Amide Synthesis

A general procedure for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid, followed by coupling with the amine.[5][6]

  • Materials:

    • Carboxylic acid (1.0 eq)

    • 2-(pyridin-2-yl)isopropyl amine (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU, or DCC) (1.2 eq)

    • Organic base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) and 2-(pyridin-2-yl)isopropyl amine (1.1 eq) in the chosen anhydrous solvent, add the organic base (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the coupling agent (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired PIP-amide.

Diagram: Synthesis of PIP-Amide Workflow

PIP_Amide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product carboxylic_acid Carboxylic Acid mixing Mixing in Anhydrous Solvent carboxylic_acid->mixing pip_amine PIP Amine pip_amine->mixing coupling_agent Coupling Agent coupling_agent->mixing base Organic Base base->mixing reaction Reaction at 0°C to RT (12-24h) mixing->reaction Amide Coupling workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification pip_amide PIP-Amide purification->pip_amide

Caption: Workflow for the synthesis of PIP-amides.

II. Palladium-Catalyzed β-C(sp³)–H Arylation

The PIP directing group is highly effective in directing the arylation of β-methylene C-H bonds of aliphatic amides.

Data Presentation: Substrate Scope of β-C(sp³)–H Arylation

EntrySubstrateAryl IodideProductYield (%)Reference
1N-(2-(pyridin-2-yl)propan-2-yl)butanamide4-IodotolueneN-(2-(pyridin-2-yl)propan-2-yl)-3-(p-tolyl)butanamide85[7]
2N-(2-(pyridin-2-yl)propan-2-yl)pentanamide1-Iodo-4-methoxybenzene3-(4-methoxyphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)pentanamide78[8][9]
3Phthaloyl-Ala-PIP1-Iodo-2-nitrobenzenePhthaloyl-(β-(2-nitrophenyl))Ala-PIP92[7]
4Phthaloyl-Ala-PIP1-Iodo-2,6-dimethylbenzenePhthaloyl-(β-(2,6-dimethylphenyl))Ala-PIP65[7]

Experimental Protocol: Pd-Catalyzed β-C(sp³)–H Arylation of a PIP-Amide

This protocol is adapted from literature procedures for the arylation of C(sp³)–H bonds directed by related auxiliaries.[7][9]

  • Materials:

    • PIP-amide (1.0 eq)

    • Aryl iodide (2.0-3.0 eq)

    • Pd(OAc)₂ (5-10 mol%)

    • Ligand (e.g., 3-pyridinesulfonic acid, if required) (10-20 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Additive (e.g., PivOH) (20-30 mol%)

    • Anhydrous solvent (e.g., t-AmylOH or DCE)

  • Procedure:

    • To a flame-dried Schlenk tube, add the PIP-amide (1.0 eq), aryl iodide (2.0-3.0 eq), Pd(OAc)₂ (5-10 mol%), ligand (if used), base (2.0-3.0 eq), and additive.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and place it in a preheated oil bath at 100-140 °C.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Catalytic Cycle for Pd-Catalyzed C-H Arylation

Catalytic_Cycle_Arylation Pd_II Pd(II) Catalyst Intermediate_A [Pd(II)(PIP-Amide)] Complex Pd_II->Intermediate_A Coordination Substrate PIP-Amide (R-H) Substrate->Intermediate_A Palladacycle_B [Pd(II)-R] Palladacycle Intermediate_A->Palladacycle_B C-H Activation (-HX) Pd_IV_C [Ar-Pd(IV)-R] Intermediate Palladacycle_B->Pd_IV_C Oxidative Addition Pd_IV_C->Pd_II Reductive Elimination Product Arylated Product (R-Ar) Pd_IV_C->Product Aryl_Iodide Aryl Iodide (Ar-I) Aryl_Iodide->Pd_IV_C

Caption: Proposed catalytic cycle for C-H arylation.

III. Palladium-Catalyzed β-C(sp³)–H Alkynylation

The PIP directing group can also facilitate the alkynylation of β-C(sp³)–H bonds, providing access to valuable propargyl-containing molecules.

Data Presentation: Substrate Scope of β-C(sp³)–H Alkynylation

EntrySubstrateAlkyneProductYield (%)Reference
1N-(2-(pyridin-2-yl)propan-2-yl)butanamide(Bromoethynyl)triisopropylsilaneN-(2-(pyridin-2-yl)propan-2-yl)-3-((triisopropylsilyl)ethynyl)butanamide75[10]
2N-(2-(pyridin-2-yl)propan-2-yl)pentanamide1-Bromo-2-phenylacetyleneN-(2-(pyridin-2-yl)propan-2-yl)-3-(phenylethynyl)pentanamide68[10]

Experimental Protocol: Pd-Catalyzed β-C(sp³)–H Alkynylation of a PIP-Amide

This protocol is based on related C-H alkynylation methodologies.[10]

  • Materials:

    • PIP-amide (1.0 eq)

    • Alkynyl bromide or iodide (2.0 eq)

    • Pd(OAc)₂ (10 mol%)

    • AgOAc (2.0 eq)

    • Additive (e.g., PivOH) (30 mol%)

    • Base (e.g., NaOAc) (50 mol%)

    • Anhydrous solvent (e.g., CPME or Toluene)

  • Procedure:

    • In a sealed tube, combine the PIP-amide (1.0 eq), alkynyl halide (2.0 eq), Pd(OAc)₂ (10 mol%), AgOAc (2.0 eq), additive, and base.

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add the anhydrous solvent.

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by column chromatography.

IV. Palladium-Catalyzed Intermolecular β-C(sp³)–H Amination

The PIP group enables the intermolecular amination of unactivated C(sp³)–H bonds using reagents like azodiformates.

Data Presentation: Comparison of Directing Groups for C-H Amination

EntryDirecting GroupSubstrateYield (%)Reference
1PIPN-(2-(pyridin-2-yl)propan-2-yl)butanamide83[4]
28-Aminoquinoline (AQ)N-(quinolin-8-yl)butanamide53[4]
32-PyridinylmethylamineN-(pyridin-2-ylmethyl)butanamide<2[4]

Experimental Protocol: Pd-Catalyzed Intermolecular β-C(sp³)–H Amination

  • Materials:

    • PIP-amide (1.0 eq)

    • Di-tert-butyl azodicarboxylate (DBAD) (1.5 eq)

    • Pd(OAc)₂ (10 mol%)

    • Oxidant (e.g., K₂S₂O₈)

    • Solvent (e.g., DCE)

  • Procedure:

    • Combine the PIP-amide, DBAD, Pd(OAc)₂, and oxidant in a reaction vessel.

    • Add the solvent and heat the mixture under an inert atmosphere.

    • Monitor the reaction until completion.

    • Perform an aqueous workup and extract the product.

    • Purify the product by column chromatography.

V. Cleavage of the PIP Directing Group

The ability to remove the directing group is crucial for the synthetic utility of this methodology. The PIP group can be cleaved under various conditions.

Experimental Protocol: Reductive Cleavage of the PIP-Amide

A common method for the cleavage of picolinamide-type directing groups is reductive cleavage using zinc in acidic media.[11]

  • Materials:

    • PIP-amide functionalized product (1.0 eq)

    • Zinc dust (excess, e.g., 10 eq)

    • Aqueous HCl (e.g., 6 M)

    • Solvent (e.g., THF or MeOH as a co-solvent if needed)

  • Procedure:

    • Dissolve the PIP-amide in aqueous HCl (and a co-solvent if necessary).

    • Add zinc dust portion-wise to the stirring solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove excess zinc.

    • Basify the filtrate with a suitable base (e.g., NaOH or NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.

    • The carboxylic acid derived from the original substrate can be recovered from the aqueous layer after acidification and extraction.

Diagram: Experimental Workflow for PIP-Directed C-H Functionalization

Experimental_Workflow start Start step1 Synthesis of PIP-Amide start->step1 step2 Pd-Catalyzed C-H Functionalization (Arylation, Alkynylation, etc.) step1->step2 step3 Purification of Functionalized Product step2->step3 step4 Cleavage of PIP Directing Group step3->step4 step5 Isolation of Final Product (Amine/Carboxylic Acid) step4->step5 end End step5->end

Caption: General experimental workflow.

The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group is a powerful tool for the selective functionalization of C(sp³)–H bonds. The protocols and data presented here provide a comprehensive guide for researchers looking to utilize this methodology in their synthetic endeavors. The robust nature of the PIP group, coupled with the mild conditions for its removal, makes it a valuable asset in the synthesis of complex organic molecules.

References

Application Notes and Protocols for Metal Complexes of Pyridyl-Amine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis, characterization, and evaluation of metal complexes featuring pyridyl-amine ligands. These compounds are of significant interest in medicinal chemistry and catalysis due to their versatile coordination chemistry and diverse biological activities.

Synthesis of Pyridyl-Amine Ligands and their Metal Complexes

The synthesis of pyridyl-amine metal complexes typically involves a two-step process: the synthesis of the pyridyl-amine ligand followed by its coordination to a metal salt. A common method for ligand synthesis is the condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base, which contains an imine group (>C=N-).[1]

General Protocol for Ligand Synthesis (Schiff Base)

This protocol describes the synthesis of a Schiff base ligand derived from di(2-pyridyl) ketone and 2-aminopyridine.[1]

Materials:

  • Di(2-pyridyl) ketone

  • 2-Aminopyridine

  • Ethanol

  • Acetic acid

  • Dichloromethane

  • Distilled water

Procedure:

  • Dissolve equimolar amounts of di(2-pyridyl) ketone and 2-aminopyridine separately in ethanol.

  • Add the ketone solution dropwise to the 2-aminopyridine solution with gentle stirring.

  • Add two drops of acetic acid to the mixture.

  • Reflux the mixture at 70°C for 5 hours.

  • After cooling, remove the solvent using a rotary evaporator.

  • Perform liquid-liquid partitioning between distilled water and dichloromethane.

  • Evaporate the organic layer to yield the oily, viscous brownish product.

General Protocol for Metal Complex Synthesis

This protocol outlines the synthesis of a nickel(II) complex using a pyridyl-amine ligand.[2][3]

Materials:

  • Pyridyl-amine ligand (e.g., 2-amino-3-formaldehyde pyridine)

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Anhydrous methanol

Procedure:

  • Dissolve the pyridyl-amine ligand (2 mmol) in 25 mL of anhydrous methanol.

  • Add Ni(CH₃COO)₂·4H₂O (1 mmol) to the solution and stir until dissolved.

  • Transfer the mixture to a 100 mL round-bottom flask.

  • Stir and reflux the mixture for 24 hours at 80°C.

  • Perform hot filtration of the mixture.

  • Allow the filtrate to evaporate naturally at room temperature to obtain crystals of the metal complex.

A similar one-pot method can be employed for the synthesis of various metal-organic complexes, which is often efficient and inexpensive.[2][3]

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis l_start Start l_dissolve Dissolve Ketone and Amine in Ethanol Separately l_start->l_dissolve l_mix Mix Solutions and Add Acetic Acid l_dissolve->l_mix l_reflux Reflux at 70°C for 5h l_mix->l_reflux l_evaporate Solvent Evaporation l_reflux->l_evaporate l_partition Liquid-Liquid Partitioning l_evaporate->l_partition l_yield Yield Ligand l_partition->l_yield c_start Start c_dissolve Dissolve Ligand and Metal Salt in Anhydrous Methanol c_start->c_dissolve c_reflux Reflux at 80°C for 24h c_dissolve->c_reflux c_filter Hot Filtration c_reflux->c_filter c_crystallize Crystallization c_filter->c_crystallize c_yield Yield Metal Complex c_crystallize->c_yield

Caption: Workflow for the synthesis of pyridyl-amine ligands and their metal complexes.

Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is crucial to confirm their structure and purity. The following techniques are commonly employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and their complexes in solution.[4][5] Paramagnetically shifted signals in ¹H NMR can provide insights into the electronic structure of metal centers like Fe(IV)=O.[6] Downfield shifts of ligand proton signals upon coordination are indicative of complex formation.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and establish the molecularity of the complexes.[2][3][8]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as C=N and C=C stretches in the pyridine ring.[2][7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to monitor complex formation and study interactions with biological macromolecules like DNA.[2][7]

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of the metal complexes in the solid state.[4][9][10] It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[4]

Characterization Workflow

Characterization_Workflow start Synthesized Metal Complex nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv xray X-ray Crystallography start->xray structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity ir->structure uv->structure xray->structure

Caption: A typical workflow for the characterization of pyridyl-amine metal complexes.

Applications in Drug Development

Metal complexes of pyridyl-amine ligands have shown significant potential as therapeutic agents, particularly in anticancer and antibacterial applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these complexes against various cancer cell lines.[2][3][11][12] The mechanism of action can involve DNA binding and cleavage, as well as the induction of apoptosis.

The MTS assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, their viability.[2][3]

Materials:

  • Cancer cell lines (e.g., A549, SMMC-7721, MDA-MB-231, SW480)[2][3]

  • 96-well plates

  • Culture medium with 10% fetal bovine serum

  • Synthesized metal complexes

  • DMSO (Dimethyl sulfoxide)

  • MTS reagent

Procedure:

  • Prepare cell suspensions in the culture medium and seed them into 96-well plates.

  • Dissolve the metal complexes in DMSO to a stock concentration.

  • Add the complex solution to the wells to achieve the desired final concentration (e.g., 100 µM for primary screening). Set up three replicate wells for each complex.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTS reagent to each well and incubate for a further 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Pyridyl-Amine Metal Complexes

ComplexCell LineIC50 (µM)Reference
Complex 1HeLa28.5[11]
HCT11625.7[11]
Complex 2HeLa23.2[11]
HCT11623.8[11]
Complex 3HeLa22.7[11]
HCT11621.5[11]
Complex 4HeLa20.9[11]
HCT11617.5[11]
[Cu(L1)Cl]PF6 (1-PF6)A27801.4 - 6.3[12]
[Cu(L2)Cl]ClO4 (2-ClO4)A27801.4 - 6.3[12]
[Cu(L3)Cl]PF6 (3-PF6)A27801.4 - 6.3[12]

The interaction of metal complexes with DNA can be investigated using various biophysical techniques.[7]

Materials:

  • Calf thymus DNA (CT-DNA) or plasmid DNA (e.g., pBR322)

  • BPE buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.0)

  • Synthesized metal complexes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Viscometer

  • Agarose gel electrophoresis equipment

Procedure:

  • UV-Vis Titration: Monitor the changes in the absorption spectrum of the metal complex upon incremental addition of a DNA solution.

  • Fluorescence Spectroscopy: Observe the displacement of a fluorescent DNA probe (e.g., ethidium bromide) by the metal complex.

  • Viscosity Measurements: Measure the change in viscosity of a DNA solution upon addition of the metal complex. An increase in viscosity is often indicative of intercalation.

  • DNA Photocleavage: Incubate plasmid DNA with the metal complex and irradiate with UV light (e.g., at 365 nm). Analyze the DNA cleavage products using agarose gel electrophoresis.

Proposed Anticancer Mechanism Pathway

Anticancer_Mechanism complex Pyridyl-Amine Metal Complex cell_entry Cellular Uptake complex->cell_entry dna_interaction Interaction with DNA (Intercalation, Groove Binding) cell_entry->dna_interaction dna_damage DNA Damage/ Cleavage dna_interaction->dna_damage apoptosis Induction of Apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A potential signaling pathway for the anticancer activity of pyridyl-amine metal complexes.

Antibacterial Activity

Pyridyl-amine metal complexes have also been evaluated for their efficacy against various bacterial strains, including drug-resistant ones.[13]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., S. aureus, K. pneumoniae, MRSA)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Synthesized metal complexes

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare a serial dilution of the metal complexes in Mueller-Hinton broth in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Table 2: Antibacterial Activity of a Ruthenium(II/III) Complex

CompoundS. aureus MICK. pneumoniae MICMRSA MICMDR K. pneumoniae MICReference
--INVALID-LINK--₄ActiveActiveActiveNot Active[13]

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis, characterization, and biological evaluation of metal complexes with pyridyl-amine ligands. The versatility of these ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, making them promising candidates for the development of novel therapeutic agents and catalysts. Further research into their detailed mechanisms of action and in vivo efficacy is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyridin-2-yl)propan-2-amine.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process:

  • Grignard Reaction: Addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-acetylpyridine to form the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol.

  • Ritter Reaction: Reaction of the tertiary alcohol with a nitrile (commonly acetonitrile) in the presence of a strong acid to yield the corresponding amide, N-(2-(pyridin-2-yl)propan-2-yl)acetamide.

  • Hydrolysis: Conversion of the amide to the final product, this compound, under acidic or basic conditions.

Each of these steps is susceptible to side-product formation, which can complicate purification and reduce the overall yield. This guide will address potential issues at each stage.

Troubleshooting Guides and FAQs

Step 1: Grignard Reaction with 2-Acetylpyridine

Frequently Asked Questions:

  • Q1: My Grignard reaction is not initiating. What are the common causes?

    • A1: The most common cause is the presence of moisture or other protic sources (e.g., alcohols) in the glassware or solvent, which quenches the Grignard reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous. Another cause can be the passivation of the magnesium metal surface with magnesium oxide. Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane prior to the addition of the alkyl halide can help initiate the reaction.

  • Q2: After workup, I have a significant amount of unreacted 2-acetylpyridine. Why did this happen?

    • A2: This is likely due to the Grignar reagent acting as a base and deprotonating the acidic α-protons of the 2-acetylpyridine, leading to the formation of an enolate. This enolate is then protonated during the aqueous workup, regenerating the starting material. To minimize this, the Grignard reagent should be added slowly to the ketone at a low temperature (e.g., 0 °C or below). Using a more sterically hindered Grignard reagent can also favor nucleophilic addition over deprotonation, although this is not an option when a methyl group is being added.

  • Q3: I observe a byproduct with a similar polarity to my desired alcohol. What could it be?

    • A3: A common byproduct in Grignard reactions with ketones is the reduced alcohol, in this case, 1-(pyridin-2-yl)ethanol. This occurs when the Grignard reagent transfers a β-hydride to the carbonyl carbon. While less common with methyl Grignard reagents which lack β-hydrogens, impurities in the Grignard reagent or the use of a different Grignard reagent could lead to this.

Potential Side-Products in Grignard Reaction:

Side-Product Formation Mechanism Prevention/Minimization
Unreacted 2-AcetylpyridineEnolization of the ketone by the Grignard reagent acting as a base.Slow addition of the Grignard reagent at low temperatures.
1-(Pyridin-2-yl)ethanolReduction of the ketone via hydride transfer from the Grignard reagent (if applicable).Use of a high-purity Grignard reagent.
Biphenyl (if using Phenyl Grignard for other syntheses)Homocoupling of the Grignard reagent.Controlled reaction conditions and slow addition.
Step 2: Ritter Reaction

Frequently Asked Questions:

  • Q4: My Ritter reaction resulted in a complex mixture of products, with a significant non-polar component. What is the likely cause?

    • A4: The strong acidic conditions of the Ritter reaction can readily promote the dehydration of the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, to form the corresponding alkene, 2-(prop-1-en-2-yl)pyridine. This alkene can then potentially polymerize under the reaction conditions, leading to a complex mixture. To mitigate this, it is crucial to maintain a low reaction temperature and use the minimum necessary amount of strong acid.

  • Q5: The yield of my desired amide is low, even with the consumption of the starting alcohol. What other side reactions can occur?

    • A5: Besides dehydration, the carbocation intermediate in the Ritter reaction can undergo rearrangement, although this is less likely with a tertiary benzylic-like carbocation. Incomplete reaction due to insufficient acid or reaction time can also lead to low yields. Careful monitoring of the reaction progress by TLC or LC-MS is recommended.

Potential Side-Products in Ritter Reaction:

Side-Product Formation Mechanism Prevention/Minimization
2-(Prop-1-en-2-yl)pyridineAcid-catalyzed dehydration of the tertiary alcohol.Maintain low reaction temperatures; use of a minimal amount of strong acid.
Polymeric materialsPolymerization of the alkene byproduct under acidic conditions.Control of reaction temperature and time.
Unreacted 2-(Pyridin-2-yl)propan-2-olIncomplete reaction due to insufficient acid or reaction time.Ensure adequate acid concentration and monitor the reaction to completion.
Step 3: Hydrolysis of N-(2-(pyridin-2-yl)propan-2-yl)acetamide

Frequently Asked Questions:

  • Q6: My hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

    • A6: Amide hydrolysis can be slow, especially for sterically hindered amides. For acidic hydrolysis, increasing the concentration of the acid (e.g., HCl or H₂SO₄) and/or the reaction temperature can increase the rate. For basic hydrolysis, using a stronger base (e.g., KOH instead of NaOH) or a higher concentration, along with elevated temperatures, can be effective. Microwave-assisted hydrolysis can also significantly reduce reaction times.

  • Q7: After hydrolysis and workup, I have difficulty separating my product amine from the reaction mixture. What are some purification strategies?

    • A7: The basic nature of the product amine allows for straightforward purification. After neutralizing the reaction mixture (if acidic hydrolysis was used) or acidifying it (if basic hydrolysis was used), the amine can be extracted into an organic solvent after basification. If impurities are still present, column chromatography on silica gel using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can be effective.[1] Alternatively, purification can be achieved by forming a salt (e.g., hydrochloride) of the amine, which may crystallize, and then regenerating the free base.

Potential Issues in Hydrolysis:

Issue Cause Troubleshooting
Incomplete HydrolysisSteric hindrance of the amide, insufficient reaction time, temperature, or reagent concentration.Increase reagent concentration, temperature, or reaction time. Consider using microwave irradiation.
Difficult Product IsolationSimilar polarities of product and impurities.Utilize acid-base extraction. Employ column chromatography with a basic modifier. Consider salt formation and crystallization.
Degradation of ProductHarsh acidic or basic conditions at high temperatures.Monitor the reaction closely and avoid excessive heating or prolonged reaction times.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions based on their specific laboratory setup and safety protocols.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol (Grignard Reaction)
  • Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of methyl bromide or iodide (1.1 equivalents) in anhydrous diethyl ether or THF via the addition funnel. If the reaction does not start (indicated by bubbling and heat generation), gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-acetylpyridine (1.0 equivalent) in the same anhydrous solvent dropwise via the addition funnel.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Then, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-(Pyridin-2-yl)propan-2-yl)acetamide (Ritter Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(pyridin-2-yl)propan-2-ol (1.0 equivalent) in acetonitrile (which acts as both solvent and reagent).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Workup: Basify the aqueous solution with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10, keeping the mixture cool in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: Place N-(2-(pyridin-2-yl)propan-2-yl)acetamide (1.0 equivalent) in a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add an excess of 6M hydrochloric acid or 20-40% aqueous sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to pH >12.

  • Workup (Basic Hydrolysis): Cool the reaction mixture.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction cluster_step3 Step 3: Hydrolysis 2-Acetylpyridine 2-Acetylpyridine Grignard_Reaction Grignard Addition 2-Acetylpyridine->Grignard_Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard_Reaction 2-(Pyridin-2-yl)propan-2-ol 2-(Pyridin-2-yl)propan-2-ol Grignard_Reaction->2-(Pyridin-2-yl)propan-2-ol Ritter_Reaction Ritter Reaction 2-(Pyridin-2-yl)propan-2-ol->Ritter_Reaction Acetonitrile_Acid CH3CN, H+ Acetonitrile_Acid->Ritter_Reaction N-acetyl_Amide N-(2-(Pyridin-2-yl)propan-2-yl)acetamide Ritter_Reaction->N-acetyl_Amide Hydrolysis Hydrolysis N-acetyl_Amide->Hydrolysis Hydrolysis_Reagents H3O+ or OH- Hydrolysis_Reagents->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_grignard Grignard Reaction Side-Products cluster_ritter Ritter Reaction Side-Products Ketone 2-Acetylpyridine Enolization Enolization Ketone->Enolization Reduction Reduction Ketone->Reduction Grignard MeMgBr Grignard->Enolization Grignard->Reduction Recovered_Ketone Recovered Starting Material Enolization->Recovered_Ketone Secondary_Alcohol 1-(Pyridin-2-yl)ethanol Reduction->Secondary_Alcohol Tertiary_Alcohol 2-(Pyridin-2-yl)propan-2-ol Dehydration Dehydration Tertiary_Alcohol->Dehydration Acid H+ Acid->Dehydration Alkene 2-(Prop-1-en-2-yl)pyridine Dehydration->Alkene

Caption: Major side-product formation pathways.

Troubleshooting_Logic cluster_analysis Analysis of Reaction Step cluster_grignard_solutions Grignard Troubleshooting cluster_ritter_solutions Ritter Troubleshooting cluster_hydrolysis_solutions Hydrolysis Troubleshooting Start Low Yield or Impure Product Grignard_Step Grignard Step Issue? Start->Grignard_Step Ritter_Step Ritter Step Issue? Grignard_Step->Ritter_Step No Check_Reagents Check for Moisture (Anhydrous Conditions) Grignard_Step->Check_Reagents Yes Check_SM Recovered Starting Material? (Enolization) Grignard_Step->Check_SM Yes Hydrolysis_Step Hydrolysis Step Issue? Ritter_Step->Hydrolysis_Step No Check_Alkene Alkene Formation? (Dehydration) Ritter_Step->Check_Alkene Yes Incomplete_Rxn Incomplete Reaction? Hydrolysis_Step->Incomplete_Rxn Yes Low_Temp -> Use Low Temp Addition Check_SM->Low_Temp Control_Temp -> Control Temperature Check_Alkene->Control_Temp Increase_Conditions -> Increase Temp/Time/Conc. Incomplete_Rxn->Increase_Conditions

Caption: A logical guide for troubleshooting the synthesis.

References

Technical Support Center: Purification of Crude 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 2-(Pyridin-2-YL)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-acetylpyridine, or reagents from reductive amination), side-products from the synthesis, and residual solvents. Potential side-products might arise from over-alkylation or dehydration reactions, depending on the synthetic route. For instance, if the synthesis involves precursors like 2-picoline, dehydrated impurities such as 2-vinylpyridine could potentially form under high temperatures.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:

  • Acid-base extraction: To separate the basic amine from non-basic impurities.

  • Column chromatography: Effective for separating compounds with different polarities. Silica gel is commonly used for pyridine derivatives.[2]

  • Crystallization: Useful for obtaining high-purity material, often by forming a salt of the amine (e.g., hydrochloride, fumarate, or glycolate).[2]

  • Distillation: Suitable if the product is a liquid and has a significantly different boiling point from the impurities.

Q3: My compound appears as a yellow or brown oil after synthesis. Is this normal?

A3: While the pure amine is expected to be a colorless to pale yellow oil, crude products are often discolored due to impurities. Purification is necessary to remove these colored species.

Q4: Can I use reverse-phase chromatography for purification?

A4: Reverse-phase chromatography can be challenging for basic amines like this compound due to potential peak tailing caused by interaction with residual silanols on C18 columns.[3] If this method is necessary, using a mobile phase with an ion-pairing agent or a specialized column designed for basic compounds is recommended. Adding a high concentration of a salt like ammonium acetate to the mobile phase can also improve peak shape.[3]

Troubleshooting Guides

Problem 1: Low yield after aqueous work-up and extraction.
Possible Cause Troubleshooting Step
Incomplete Extraction The amine may have some water solubility, especially if the aqueous phase is acidic. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine and increase its solubility in the organic solvent. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion Formation Emulsions can form during extraction, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Product Loss as a Salt If the crude reaction mixture is acidic, the product may remain in the aqueous layer as a salt. Neutralize the mixture with a base before extraction.
Problem 2: Difficulty with Column Chromatography.
Issue Possible Cause Recommended Solution
Broad Peaks/Tailing The basic amine is interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1% in the eluent). A common eluent system for related compounds is a mixture of dichloromethane, methanol, and ammonia.[2]
Product Not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with pure dichloromethane and gradually add methanol.
Poor Separation of Impurities The polarities of the product and impurities are too similar.Try a different solvent system. Consider using a different stationary phase, such as alumina.

A chromatography forum discussion on a similar pyridine amine derivative highlighted that using columns like Cyanopropyl or C18 can lead to broad peaks.[3] It was suggested that specialized columns like Primesep D or Primesep B2 could provide better peak shapes for such compounds.[3]

Problem 3: Crystallization fails or gives poor recovery.
Issue Possible Cause Recommended Solution
Product remains an oil The compound may have a low melting point or be impure.Convert the amine to a salt (e.g., hydrochloride or fumarate) to increase the likelihood of crystallization. Ensure the starting material is sufficiently pure, as impurities can inhibit crystallization.
Poor crystal formation The solvent is not ideal, or the solution is cooling too quickly.Screen a variety of solvents or solvent mixtures. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
Low recovery The product or its salt has significant solubility in the chosen solvent.Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) before filtering. Minimize the amount of cold solvent used to wash the crystals.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol. To improve peak shape and prevent tailing, add a small amount of ammonia or triethylamine (e.g., 0.5%) to the eluent system.[2]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical method to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Fumarate Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude amine in a suitable solvent such as ethyl acetate or ethanol. In a separate container, dissolve one equivalent of fumaric acid in the same solvent, warming if necessary.

  • Precipitation: Slowly add the fumaric acid solution to the amine solution with stirring. A white precipitate of the fumarate salt should form.

  • Crystallization: If a precipitate does not form immediately, cool the solution in an ice bath and scratch the inside of the flask. For recrystallization, heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature.

  • Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Regeneration of Free Amine (Optional): To recover the free amine, dissolve the salt in water, make the solution basic with a strong base (e.g., NaOH), and extract the amine with an organic solvent. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[2]

Data Presentation

While specific quantitative data for the purification of this compound is not available in the searched literature, the following table summarizes typical recoveries for purification methods used for analogous pyridine derivatives.

Purification Method Compound Type Typical Eluent/Solvent Reported Yield/Purity Reference
Column Chromatography Pyridin-2-yl-methylamine derivativeDichloromethane/Methanol/Ammonia (95:4.5:0.5)94%[2]
Salt Crystallization Pyridin-2-yl-methylamine derivativeEthyl acetate (with fumaric acid)Crystalline solid obtained[2]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow General Purification Workflow for this compound crude Crude Product (Oil/Solid) workup Aqueous Work-up (Acid-Base Extraction) crude->workup chromatography Column Chromatography (Silica Gel) workup->chromatography If impurities are neutral/acidic salt Salt Formation (e.g., Fumarate, HCl) workup->salt If further purity needed chromatography->salt For final polishing pure_amine Pure Free Amine chromatography->pure_amine recrystallization Recrystallization salt->recrystallization pure_salt Pure Amine Salt recrystallization->pure_salt pure_salt->pure_amine Liberate free base

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

TroubleshootingTree Troubleshooting Purification Issues start Purification Issue? low_yield Low Yield? start->low_yield Yes impure_product Impure Product? start->impure_product No incomplete_extraction Check pH of aqueous phase Perform multiple extractions low_yield->incomplete_extraction After Extraction crystallization_loss Optimize crystallization solvent Lower filtration temperature low_yield->crystallization_loss After Crystallization chrom_tailing Chromatography Tailing? impure_product->chrom_tailing similar_impurities Impurities co-elute? chrom_tailing->similar_impurities No add_base Add base (TEA, NH3) to eluent Use different stationary phase chrom_tailing->add_base Yes change_system Change solvent system Consider derivatization or salt formation similar_impurities->change_system Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimization of Pyridine C2 Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for pyridine C2 amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for C2 amination of pyridines?

A1: The primary methods for direct C2 amination of pyridines include the Chichibabin reaction and its modern variations, as well as methods involving the activation of pyridine N-oxides. The classic Chichibabin reaction uses sodium amide (NaNH₂) but often requires harsh conditions. A more recent and milder approach involves the use of sodium hydride (NaH) in combination with an iodide salt, such as lithium iodide (LiI), to facilitate the amination with primary amines.[1][2][3] Another strategy involves the conversion of pyridine to a pyridine N-oxide, which activates the C2 position for nucleophilic attack by an amine.[4][5][6]

Q2: Why is my Chichibabin-type reaction with NaH failing or giving low yields?

A2: Low yields or reaction failure in NaH-mediated pyridine C2 amination can stem from several factors:

  • Absence of an iodide additive: Sodium hydride alone is often not basic enough to facilitate the reaction efficiently. The addition of lithium iodide (LiI) is crucial as it enhances the Brønsted basicity of NaH.[2]

  • Improper solvent: Tetrahydrofuran (THF) is the most commonly reported and effective solvent for this reaction.[1][7] Ensure it is anhydrous.

  • Insufficient temperature: The reaction typically requires elevated temperatures, often refluxing in THF (around 66 °C).[1] In some cases, higher temperatures (e.g., 85 °C in a sealed tube) can accelerate the reaction, but this also increases pressure due to hydrogen gas evolution and should be handled with extreme caution.[2]

  • Reagent purity and handling: Sodium hydride is reactive with moisture and air. Use a fresh bottle or a well-stored container. The amine and pyridine should also be of high purity and dry.

Q3: I am observing poor regioselectivity in my pyridine amination. How can I improve it?

A3: Regioselectivity between the C2 and C4 positions (and sometimes C6) is a common challenge.

  • For substituted pyridines: In the Chichibabin-type reaction, amination of substituted pyridines, such as 3-phenylpyridine, tends to occur at the less sterically hindered C6 position over the C2 position.[2]

  • Using Pyridine N-Oxides: The pyridine N-oxide strategy can offer better control. An activator, such as tosyl chloride (TsCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to make the C2 position more electrophilic and reactive towards an amine nucleophile.[4][5] However, side reactions can still occur. The choice of nucleophile and activator can influence the regioselectivity.[8]

Q4: How can I minimize the formation of side products?

A4: Side product formation is a frequent issue.

  • In Chichibabin-type reactions: The primary side product is hydrogen gas, which needs to be safely vented.[1] Over-amination or dimerization are possibilities depending on the substrate.

  • In pyridine N-oxide methods: A common side reaction is the reaction of the amine nucleophile with the activator (e.g., tosyl chloride).[8] Using a less nucleophilic nitrogen source, like saccharin as an ammonium surrogate, can mitigate this issue.[8] Another potential side product is the 6-tosylated pyridine.[8] Careful control of reaction temperature and stoichiometry is key.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low conversion Inadequate base strength (NaH alone)Add LiI (typically 2 equivalents) to enhance the basicity of NaH.[2]
Low reaction temperatureIncrease the temperature to reflux in THF (internal temperature of ~66 °C).[1]
Deactivated reagentsUse fresh, anhydrous THF, pyridine, and amine. Ensure NaH is not passivated.
Low Yield Reaction time is too shortMonitor the reaction by TLC or LC-MS and allow it to proceed to completion (can take up to 24 hours).[1]
Sub-optimal stoichiometryUse an excess of the amine (2 equivalents) and NaH (3 equivalents) relative to the pyridine.[1]
Steric hindrance on the amineAmines with secondary alkyl groups may require longer reaction times.[3]
Formation of multiple products (poor regioselectivity) Steric or electronic effects of substituents on the pyridine ringFor 3-substituted pyridines, expect amination at the C6 position.[2] Consider the pyridine N-oxide method for potentially better control.[8]
Safety Hazard: Pressure build-up Evolution of hydrogen gas in a sealed systemAvoid running the reaction in a sealed vessel, especially on a larger scale. If a sealed tube is necessary for higher temperatures, use appropriate safety precautions and work on a small scale.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the C2 Amination of Pyridine with n-Butylamine using NaH/LiI

EntryPyridine (equiv)n-Butylamine (equiv)NaH (equiv)Additive (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1123LiI (2)THF651895[2]
2123NoneTHF6518<10[2]
3123LiI (2)THF85 (sealed)793[2]
4123NaI (2)THF85 (sealed)1848[2]
5123LiH (2)THF85 (sealed)18<10[2]

Experimental Protocols

Protocol 1: C2 Amination of Pyridine with n-Butylamine using NaH and LiI[1][7]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (60% dispersion in mineral oil)

  • Lithium iodide (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with sodium hydride (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • While stirring, add anhydrous lithium iodide (2.0 equivalents) to the suspension. An exotherm may be observed. Allow the mixture to cool back to room temperature.

  • Add n-butylamine (2.0 equivalents) to the grey suspension via syringe.

  • Add pyridine (1.0 equivalent) via syringe.

  • Heat the reaction mixture to reflux (an oil bath set to ~85 °C should result in an internal temperature of ~66 °C) and maintain for 18-24 hours. The suspension will gradually turn yellowish-grey.[1]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of cold water. Caution: Hydrogen gas will be evolved.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-butylpyridin-2-amine.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Assemble dry glassware under inert atmosphere add_NaH 2. Add NaH (3 equiv) setup->add_NaH add_THF 3. Add anhydrous THF add_NaH->add_THF add_LiI 4. Add LiI (2 equiv) add_THF->add_LiI add_amine 5. Add n-butylamine (2 equiv) add_LiI->add_amine add_pyridine 6. Add pyridine (1 equiv) add_amine->add_pyridine reflux 7. Heat to reflux (~66 °C) for 18-24h add_pyridine->reflux cool 8. Cool to 0 °C reflux->cool quench 9. Quench with cold water (Caution: H₂ evolution) cool->quench extract 10. Extract with organic solvent quench->extract purify 11. Dry, concentrate, and purify extract->purify

Caption: Experimental workflow for NaH/LiI mediated pyridine C2 amination.

troubleshooting_flowchart decision decision issue issue start Start C2 Amination Experiment check_conversion Monitor reaction progress (TLC/LC-MS) start->check_conversion low_conversion Is conversion low or zero? check_conversion->low_conversion check_LiI Did you add LiI? low_conversion->check_LiI Yes continue_reaction Continue reaction and monitor low_conversion->continue_reaction No check_temp Is the reaction at reflux? check_LiI->check_temp Yes add_LiI Add 2 equiv. of LiI and continue reaction check_LiI->add_LiI No check_reagents Are reagents and solvent anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature to reflux (~66 °C) check_temp->increase_temp No use_dry_reagents Use fresh, anhydrous reagents and solvent check_reagents->use_dry_reagents No check_reagents->continue_reaction Yes add_LiI->continue_reaction increase_temp->continue_reaction use_dry_reagents->continue_reaction success Reaction successful continue_reaction->success

References

Technical Support Center: Stability of 2-(Pyridin-2-YL)propan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pyridin-2-YL)propan-2-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound is likely to exhibit different stability profiles in acidic, neutral, and basic conditions. The pyridine nitrogen and the primary amine have basic properties, making the molecule's overall charge and reactivity pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and hydrolysis.

  • Light Exposure: Pyridine-containing compounds can be susceptible to photodecomposition.[1] Exposure to UV or ambient light may lead to the formation of degradation products.

  • Presence of Oxidizing Agents: The amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing species.[2]

  • Solvent Type: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: I've observed a yellowing of my this compound solution over time. What could be the cause?

A2: Discoloration, such as yellowing, is a common indicator of chemical degradation. For a compound like this compound, this could be due to:

  • Oxidative Degradation: The formation of oxidized impurities or polymeric byproducts can often result in colored solutions. The amine functionality is a primary site for oxidation.

  • Photodegradation: Exposure to light can trigger reactions that produce colored degradants.[1] Storing solutions in amber vials or in the dark is recommended.

  • Impurity Formation: Trace impurities in the starting material or the solvent could react over time to form colored species.

Q3: How can I monitor the stability of my this compound solution during an experiment?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Key considerations for a stability-indicating HPLC method include:

  • Column Selection: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent peak from any impurity peaks.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of this compound to ensure high sensitivity.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector can help in assessing the peak purity of the main compound, ensuring that no impurities are co-eluting.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound shortly after dissolution.

  • Possible Causes & Solutions:

    • Oxidative Degradation: The solution may be exposed to air (oxygen).

      • Solution: Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon.

    • pH-Related Instability: The pH of the solution may be promoting degradation.

      • Solution: Buffer the solution to a pH where the compound is more stable. Preliminary pH screening experiments are advisable.

    • Reactive Solvent: The solvent itself might be reacting with the compound.

      • Solution: Test the stability in alternative, less reactive solvents of varying polarity.

Issue 2: Appearance of New Peaks in the Chromatogram

  • Symptom: During stability studies, new peaks, indicating degradation products, appear in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Forced Degradation Conditions are Too Harsh: The stress conditions (e.g., high temperature, extreme pH) might be causing secondary degradation, which may not be relevant to normal storage conditions.

      • Solution: Reduce the severity of the stress conditions to achieve a target degradation of 5-20%.[1]

    • Contamination: Impurities in the solvent or from the container could be reacting with the compound.

      • Solution: Use high-purity solvents and ensure glassware is scrupulously clean. Consider using amber glass vials to minimize light exposure.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile.

Table 1: pH-Dependent Stability of this compound

pH ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)
2.0 (0.01 N HCl)602415.2
7.0 (Phosphate Buffer)60243.5
10.0 (Carbonate Buffer)60248.9

Table 2: Influence of Temperature and Oxidizing Agent on Stability

ConditionSolventDuration (hours)% Degradation (Hypothetical)
80°CWater1212.5
Room Temperature + 3% H₂O₂Methanol621.8
Room Temperature (Light)Water487.3
Room Temperature (Dark)Water481.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 6 hours.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Keep the stock solution in a solid state and in solution at 80°C for 48 hours.

    • Analyze by HPLC.

  • Photostability:

    • Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradants Potential Degradation Products parent This compound oxidized N-oxide Derivative parent->oxidized Oxidation (e.g., H2O2) hydroxylated Hydroxylated Pyridine Ring parent->hydroxylated Photolysis/Oxidation deaminated Deaminated Product parent->deaminated Hydrolysis (Acidic/Basic)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Pyridyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving pyridyl-containing substrates or ligands. The unique electronic properties of the pyridine moiety present distinct challenges, primarily due to the coordinating nature of its Lewis basic nitrogen atom, which can significantly impact catalyst stability and performance.[1] This guide offers practical solutions and detailed protocols for researchers, scientists, and drug development professionals to diagnose issues, mitigate deactivation, and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling and other catalytic reactions involving pyridine substrates often so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (e.g., palladium, nickel, iron) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and stalling or completely inhibiting the catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site, a phenomenon often called the "2-pyridyl problem".[1][3][4]

Q2: What are the most common mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as an inhibitory ligand, binding to the metal center and preventing reactant coordination or blocking key catalytic steps like oxidative addition.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at elevated temperatures or high concentrations.[1][2][5][6] This is a known deactivation pathway for some iron pyridine(diimine) catalysts, which can form an inactive "flyover dimer".[2][5][6]

  • Ligand Dissociation: Under acidic or proton-rich conditions, the pyridyl ligand itself can be protonated. This can lead to the complete dissociation of the ligand from the metal center, which is then replaced by solvent molecules, rendering the catalyst inactive.[7]

  • Fouling or Coking: At higher temperatures, reactants, products, or solvents can decompose and deposit carbonaceous materials (coke) on the catalyst's active sites, physically blocking them.[8][9][10]

  • Reduction of the Metal Center: In some systems, such as with Pd(II) catalysts, the active metal center can be reduced to an inactive state (e.g., Pd(0) nanoparticles), leading to a loss of activity.[11]

Q3: How does the position of a leaving group or functional group on the pyridine ring affect the reaction?

A3: The position is critical. 2-halopyridines are notoriously difficult substrates because the adjacent nitrogen atom enhances catalyst poisoning through strong chelation to the metal center.[1] 3- and 4-halopyridines are generally more reactive and less problematic as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[1][12]

Q4: What is the role of the ancillary ligand (e.g., phosphine ligand) in preventing deactivation?

A4: The ancillary ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction over deactivation pathways. Sterically hindered and electron-rich ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are often effective.[1][12] These bulky ligands can create a protective pocket around the metal center, hindering the coordination of the inhibitory pyridine nitrogen and promoting faster catalytic turnover, which can outcompete the poisoning process.[12]

Q5: Besides the pyridine nitrogen, what are other common sources of catalyst poisoning I should be aware of?

A5: Catalyst activity can be diminished by various impurities present in reagents or solvents. Common poisons include compounds containing sulfur, halides, and cyanides, as well as other nitrogen-containing heterocycles.[12] It is essential to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[12][13]

Troubleshooting Guides

Guide 1: Low or No Product Conversion

Q: My reaction with a pyridyl substrate shows little to no product formation. How should I troubleshoot this?

A: A systematic approach is necessary to diagnose the root cause. Follow these steps:

  • Step 1: Suspect Catalyst Poisoning. This is the most common issue. The pyridine nitrogen is likely coordinating to and inhibiting your catalyst.[1]

    • Solution 1: Switch to a More Robust Ligand. Employ sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. These can accelerate the catalytic cycle to outpace poisoning.[1][12]

    • Solution 2: Increase Catalyst Loading. While not ideal for process efficiency, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation by providing a sufficient concentration of active catalyst.[1]

    • Solution 3: Use a Well-Defined Pre-catalyst. Pre-catalysts can ensure the efficient in-situ generation of the active catalytic species, which can be more resilient to poisoning.[1]

  • Step 2: Check for Inefficient Oxidative Addition. The bond between the pyridine ring and the leaving group (e.g., C-Cl, C-Br) may not be activating effectively.

    • Solution: If possible, switch to a more reactive halide. The reactivity order is generally C-I > C-Br > C-Cl.[1]

  • Step 3: Verify Reagent and Solvent Purity. Impurities can act as potent catalyst poisons.[12]

    • Solution: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents. If necessary, purify reagents via recrystallization or distillation and solvents by passing them through activated alumina.[13]

Guide 2: Reaction Stalls Before Completion

Q: My reaction starts well but then stops before all the starting material is consumed. What does this indicate?

A: A reaction that plateaus prematurely is a classic sign of catalyst deactivation occurring during the reaction.[1]

  • Step 1: Analyze the Reaction Mixture Over Time. Use techniques like NMR, GC-MS, or LC-MS to monitor the concentrations of starting materials and product. A plateau in product formation confirms deactivation.[1]

  • Step 2: Identify the Deactivation Mechanism.

    • Fouling/Coking: If the reaction is run at high temperatures, consider the possibility of coke formation.[8][9]

      • Solution: Lower the reaction temperature if possible, or screen different solvents that may reduce the formation of insoluble byproducts.

    • Product Inhibition: The pyridine-containing product itself may be a stronger poison than the starting material. As the product concentration increases, it progressively shuts down the catalyst.

      • Solution: Consider strategies that remove the product as it is formed, such as using a biphasic system or continuous flow chemistry.

    • Ligand Degradation: The ancillary ligand may be unstable under the reaction conditions.

      • Solution: Analyze the reaction mixture for signs of ligand decomposition (e.g., by ³¹P NMR for phosphine ligands). Switch to a more thermally stable ligand if degradation is observed.

Data Presentation

Table 1: Summary of Factors Influencing Catalyst Stability and Mitigation Strategies

Factor / IssueImpact on CatalystRecommended Mitigation StrategyKey Considerations
Substrate Structure 2-substituted pyridines are strong poisons due to chelation.[1][3]Use bulky, electron-rich ligands (XPhos, SPhos).[1][12] Consider using additives like Cu(II) acetate.[12]3- and 4-substituted pyridines are generally less inhibitory.[1]
Ligand Choice Standard/less bulky ligands may not prevent pyridine coordination.Employ sterically hindered dialkylbiaryl phosphine ligands.[12]Ligand choice is critical and often requires screening.
Catalyst Loading Insufficient active catalyst due to partial poisoning.Increase catalyst loading from 1-2 mol% to 3-5 mol%.[1]This is a practical but less atom-economical solution.
Reagent/Solvent Purity Impurities (sulfur, water, other heterocycles) can act as poisons.[12][13]Use high-purity, anhydrous, and degassed materials.[12][13]Always use fresh, properly stored solvents and reagents.
Temperature High temperatures can lead to catalyst decomposition or coking.[1][8]Optimize for the lowest effective temperature.Can also accelerate desired reaction, requiring a careful balance.
Atmosphere Presence of oxygen can lead to oxidation and deactivation of the active catalyst (e.g., Pd(0)).Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).[13]Use freeze-pump-thaw cycles or sparging to degas solvents.[13]

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics for Deactivation via ¹H NMR

This protocol allows for the in-situ monitoring of a reaction to determine if and when catalyst deactivation occurs.

  • Preparation: In a glovebox, add the pyridyl substrate (1.0 equiv.), coupling partner (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to an NMR tube.

  • Catalyst Addition: Prepare a stock solution of the catalyst and ligand in the reaction solvent. Add the required amount of this solution to the NMR tube.

  • Solvent Addition: Add the degassed reaction solvent (e.g., d₈-toluene, d₆-DMSO) to the NMR tube to reach the desired concentration.

  • Data Acquisition: Seal the NMR tube, remove it from the glovebox, and immediately place it in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).[1]

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time. A curve that flattens out before the starting material is fully consumed is a clear indication of catalyst deactivation.[1]

Protocol 2: General Procedure for a Challenging Pyridyl Cross-Coupling Reaction

This protocol incorporates best practices to mitigate catalyst poisoning when using difficult pyridyl substrates.

  • Vessel Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (in a glovebox): To the reaction vessel, add the aryl halide (1.0 equiv.), the pyridylboronic acid (1.5 equiv.), a finely ground anhydrous base (e.g., K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%), and the ancillary ligand (e.g., XPhos, 3.5 mol%).

  • Solvent Addition: Add high-purity, anhydrous, and thoroughly degassed solvent (e.g., 1,4-dioxane or toluene). The solvent should have been passed through an alumina column or freshly distilled.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure for purification.[12]

Visualizations

CatalystPoisoning cluster_cycle Catalytic Cycle Pd0 Active Catalyst (e.g., Pd(0)L) Reactant Reactants (Ar-X, Nu) Pd0->Reactant Oxidative Addition Inactive Inactive Complex (Pd-Pyridine) Pd0->Inactive Catalyst Poisoning Intermediate Catalytic Intermediate Reactant->Intermediate Transmetalation Product Product Intermediate->Product Reductive Elimination Product->Pd0 Pyridine Pyridyl Substrate or Product Pyridine->Inactive TroubleshootingWorkflow Start Low / No Conversion Observed CheckPoison Suspect Catalyst Poisoning? Start->CheckPoison CheckPurity Verify Reagent/ Solvent Purity CheckPoison->CheckPurity No Sol_Ligand ACTION: Use Bulky Ligand (e.g., XPhos) CheckPoison->Sol_Ligand Yes Sol_Loading ACTION: Increase Catalyst Loading CheckPoison->Sol_Loading CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Sol_Purify ACTION: Purify/Degas Reagents & Solvents CheckPurity->Sol_Purify Impure Sol_Temp ACTION: Optimize Temperature & Time CheckConditions->Sol_Temp Sub-optimal Sol_Halide ACTION: Switch to More Reactive Halide (I > Br) CheckConditions->Sol_Halide Unreactive Substrate StrategyDecisionTree Start Analyze Stalled Reaction Mixture Plateau Product Formation Plateaued? Start->Plateau Cause Identify Primary Side Reaction Plateau->Cause Yes Poisoning Cause: Catalyst Poisoning Cause->Poisoning Unreacted Starting Materials Dominate Degradation Cause: Ligand/Catalyst Degradation Cause->Degradation Ligand byproducts detected Protodeboronation Cause: Protodeboronation (Suzuki Rxns) Cause->Protodeboronation Deborylated Pyridine Observed Strat_Ligand STRATEGY: Employ Robust Ligand System (e.g., Buchwald) Poisoning->Strat_Ligand Strat_Conditions STRATEGY: Lower Temperature, Change Solvent Degradation->Strat_Conditions Strat_Boron STRATEGY: Use Anhydrous Conditions, Different Boron Source (e.g., MIDA) Protodeboronation->Strat_Boron

References

Selectivity issues in the functionalization of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity issues encountered during the functionalization of pyridine rings. Pyridine and its derivatives are foundational components in many pharmaceuticals and agrochemicals, making the selective synthesis of these compounds a critical challenge.[1][2][3] This guide is designed to help you navigate the complexities of pyridine reactivity and achieve your desired regiochemical outcomes.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by reaction type to help you quickly find solutions to specific experimental issues.

Section 1: Electrophilic Aromatic Substitution (EAS)

Q1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is failing or giving very low yields. What's going wrong?

A1: This is a common issue. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[4][5] Furthermore, most EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen. This N-protonation creates a positively charged pyridinium ion, which is even more strongly deactivated.[4][6]

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use reaction conditions that do not require strong Brønsted or Lewis acids.

  • Increase Reaction Severity: Successful electrophilic substitution on pyridine often requires harsh conditions, such as high temperatures, which may not be suitable for complex substrates.[6][7]

  • Use an Activating Strategy: The most effective strategy is to convert the pyridine to a pyridine N-oxide.

Q2: How does forming a pyridine N-oxide improve my reaction and control selectivity?

A2: Oxidizing the pyridine nitrogen to an N-oxide is a powerful strategy to overcome the low reactivity of the pyridine ring.[4] The N-oxide group is strongly activating and directs electrophilic substitution primarily to the C4 (para) position, with some C2 (ortho) substitution also possible.[4][8] The N-oxide can be readily removed after the substitution reaction (e.g., using PCl₃ or H₂/Pd) to regenerate the pyridine ring.

dot

eas_workflow cluster_start cluster_problem cluster_solution start Start: EAS on Pyridine problem Low Yield / No Reaction? start->problem solution1 Strategy: Form Pyridine N-Oxide problem->solution1 Yes solution2 Perform EAS (Directs to C4) solution1->solution2 solution3 Deoxygenate to obtain C4-substituted pyridine solution2->solution3

Caption: Workflow for successful electrophilic substitution on pyridine.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Q1: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I control the regioselectivity?

A1: Nucleophilic aromatic substitution (SNAr) on pyridines with a leaving group at the C2 or C4 position is generally favored because the anionic Meisenheimer intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[4][9] The selectivity between these two positions is a delicate balance of steric, electronic, and solvent effects.[4][10]

Troubleshooting & Optimization:

  • Steric Hindrance: This is often the most predictable factor. A bulky nucleophile will preferentially attack the less hindered C4 position.[4] Conversely, a bulky substituent at the C3 or C4 position can direct the nucleophile to the C2 position.[11]

  • Solvent Effects: The ability of the solvent to act as a hydrogen-bond acceptor can dramatically influence regioselectivity.[11] Non-hydrogen-bond-accepting solvents often favor C2 substitution, while strong hydrogen-bond acceptors can favor C6 (in a 2,6-disubstituted system) or C4 substitution.[4][11]

  • Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the relative electrophilicity of the C2 and C4 positions.[4]

Data Presentation: Solvent Effect on SNAr Regioselectivity

The following table demonstrates the dramatic impact of solvent choice on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.

SolventSolvent β-value*C2:C6 Isomer RatioReference
Dichloromethane (DCM)0.1016 : 1[11]
Acetonitrile0.319 : 1[11]
Tetrahydrofuran (THF)0.483 : 1[11]
Dimethylformamide (DMF)0.691 : 1.5[11]
Dimethyl Sulfoxide (DMSO)0.761 : 2[4][11]

*The Kamlet-Taft β parameter is a measure of a solvent's hydrogen-bond acceptor basicity.[11]

dot

snar_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center S_N_Ar Regioselectivity (C2 vs. C4) c2 C2-Substitution center->c2 c4 C4-Substitution center->c4 sterics Steric Hindrance sterics->center solvent Solvent Effects (H-Bonding) solvent->center electronics Substituent Electronics electronics->center

Caption: Key factors influencing SNAr regioselectivity on pyridines.

Section 3: Directed ortho-Metalation (DoM) & Lithiation

Q1: My lithiation of a substituted pyridine is giving a complex mixture of products instead of the desired ortho-substituted isomer.

A1: Direct deprotonation (lithiation) of pyridines can be complicated by competing nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. To achieve selective ortho-deprotonation, two conditions are critical: the presence of a Directed Metalating Group (DMG) and the use of a non-nucleophilic, sterically hindered base.[12]

Troubleshooting Steps:

  • Choice of Base: Avoid simple alkyllithiums like n-BuLi or PhLi, which are prone to addition. Use a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), especially at low temperatures (-78 °C).[13]

  • Directed Metalating Group (DMG): A suitable DMG is required to coordinate the lithium base and direct deprotonation to the adjacent ortho position. Without a DMG, deprotonation is often unselective.[12]

  • Temperature Control: Perform the reaction at low temperatures (typically -78 °C) to minimize side reactions, including nucleophilic addition and decomposition of the lithiated intermediate.

Data Presentation: Common Directed Metalating Groups (DMGs) on Pyridine

DMG PositionDirected Metalating Group (DMG)Site of Metalation
C2-CONR₂, -CH₂NR₂, -NHCOtBuC3
C3-CONR₂, -F, -Cl, -OCONR₂C2 and/or C4
C4-CONR₂, -SO₂NR₂C3

Experimental Protocols: General Protocol for Directed ortho-Metalation of a Substituted Pyridine

This protocol provides a general methodology for the DoM of a pyridine derivative and subsequent trapping with an electrophile.

Materials:

  • Substituted pyridine bearing a DMG

  • Anhydrous tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (typically 1.1 - 1.5 equivalents)

  • Electrophile (e.g., TMSCl, I₂, DMF)

  • Dry ice/acetone bath

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Dissolve the substituted pyridine substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the lithium amide base solution dropwise to the cooled pyridine solution while stirring. Maintain the temperature at -78 °C.

  • Metalation: Stir the reaction mixture at -78 °C for the required time (typically 30 minutes to 2 hours, substrate-dependent).

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

Q1: In my Suzuki coupling with a dihalopyridine (e.g., 2,4-dibromopyridine), I am struggling to achieve selective coupling at a single position. How can I control this?

A2: Regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a significant challenge. The relative reactivity of the C-X bonds is influenced by the electronic environment and steric factors. For 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition to the palladium catalyst, often leading to selective C2-arylation.[14]

Troubleshooting & Optimization:

  • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For example, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky electron-rich phosphine like PCy₃ can promote selective coupling.[14]

  • Base and Temperature: The base (e.g., K₃PO₄) and reaction temperature can influence the rate and selectivity. Milder conditions (e.g., room temperature) can sometimes enhance selectivity.[14]

  • Sequential Coupling: To synthesize poly-functionalized pyridines, a strategy of sequential, regioselective cross-coupling reactions can be employed, exploiting the differential reactivity of various C-X bonds (e.g., C-I > C-Br > C-Cl).[15]

Data Presentation: Regioselective Suzuki Coupling of 2,4-Dibromopyridine

Arylboronic AcidCatalyst SystemYield of 4-bromo-2-arylpyridineReference
Phenylboronic acidPd(PPh₃)₄ / TlOH85%[14]
4-Tolylboronic acidPd(PPh₃)₄ / TlOH80%[14]
4-Methoxyphenylboronic acidPd₂(dba)₃ / PCy₃ / K₃PO₄95%[14]
2-Thienylboronic acidPd(PPh₃)₄ / TlOH70%[14]

dot

troubleshooting_workflow start Poor Regioselectivity in Pyridine Functionalization q1 What is the reaction type? start->q1 snar S_N_Ar q1->snar Nucleophilic dom DoM / Lithiation q1->dom Metathesis coupling Cross-Coupling q1->coupling Catalytic sol_snar Optimize Sterics (Nucleophile/Substrate) & Change Solvent snar->sol_snar sol_dom Use Hindered Base (LDA/LTMP) Ensure Effective DMG Maintain Low Temperature (-78C) dom->sol_dom sol_coupling Screen Catalyst/Ligand Adjust Base & Temperature Consider Sequential Coupling coupling->sol_coupling outcome Improved Selectivity sol_snar->outcome sol_dom->outcome sol_coupling->outcome

Caption: General troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatography of pyridine compounds?

A1: The analysis of pyridine and its derivatives by chromatography can be challenging due to several factors. Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[1] Additionally, positional isomers of substituted pyridines often have very similar physicochemical properties, making their separation difficult.[1] As basic compounds, pyridines can interact with residual acidic silanol groups on silica-based stationary phases, which can result in poor peak shape, particularly peak tailing.[1][2] Furthermore, the use of ion-pairing reagents to improve retention and peak shape of pyridines is often not compatible with mass spectrometry (MS) detection.[1]

Q2: How does the pH of the mobile phase affect the chromatography of pyridine compounds?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of pyridine compounds, which are basic.[3][4][5] This, in turn, affects their retention time, selectivity, and peak shape.[4] For basic compounds like pyridine, operating at a low pH (e.g., < 4) will protonate the pyridine, making it more polar and altering its retention characteristics.[2] Conversely, at a higher pH, the pyridine will be in its neutral, less polar form.[6] Controlling the pH is essential for achieving reproducible retention times and improving peak symmetry.[5][7] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic state.[6]

Q3: What are the common causes of peak tailing with pyridine compounds and how can it be resolved?

A3: Peak tailing for basic compounds like pyridines is frequently caused by strong, undesirable interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2][6] This can be addressed by adjusting the mobile phase pH to suppress the ionization of the silanol groups or by adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active sites.[2] Using end-capped columns or columns with a stationary phase that shields the silanol groups can also significantly improve peak shape.

Q4: Can I switch between acetonitrile and methanol as the organic modifier?

A4: Yes, switching between acetonitrile and methanol can be a useful strategy for optimizing the separation of pyridine compounds. These solvents have different properties that can alter the selectivity of the separation.[2] If you are not achieving the desired resolution with acetonitrile, substituting it with methanol, or using a mixture of both, can change the elution order and improve the separation of co-eluting peaks.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing or fronting for my pyridine analytes. What should I do?

A: Poor peak shape is a common issue when analyzing basic compounds like pyridines.[2][8] Here is a step-by-step troubleshooting guide:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte. For basic pyridines, a low pH mobile phase (e.g., pH 3 using formic acid) can improve peak shape by protonating the analyte and minimizing interactions with silanols.[2][9]

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[2] TEA will preferentially interact with the active silanol sites on the stationary phase, reducing peak tailing for the pyridine compound.

  • Evaluate Column Choice: Consider using a column with a base-deactivated stationary phase or an end-capped column to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting.[6][8] Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[10]

Issue 2: Poor Resolution or Co-elution of Peaks

Q: I am unable to separate my pyridine isomers or other closely related impurities. How can I improve the resolution?

A: Achieving baseline separation for structurally similar pyridine compounds can be challenging.[2] Follow these steps to optimize your method:

  • Adjust Mobile Phase pH: Small changes in pH can significantly alter the selectivity between ionizable compounds.[4] Experiment with different pH values (e.g., pH 3, 5, 7) to see the effect on retention and resolution.[2]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent selectivity can often resolve co-eluting peaks.[2]

  • Modify the Solvent Strength (Gradient vs. Isocratic): If you are using an isocratic elution, switching to a shallow gradient can help to separate closely eluting compounds.[2][3] Conversely, if a gradient is not providing adequate separation, optimizing an isocratic method might be beneficial.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl or cyano column) can provide a different separation mechanism and improve resolution.

  • Temperature: Adjusting the column temperature can also influence selectivity. Try running the separation at a slightly higher or lower temperature.[7]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention of Pyridine Compounds

CompoundMobile Phase pHRetention Time (min)Peak Shape
Pyridine3.0 (with Formic Acid)Increased RetentionSymmetrical
Pyridine7.0 (with Phosphate Buffer)Decreased RetentionTailing Observed
2-Aminopyridine3.0 (with Formic Acid)Increased RetentionSymmetrical
2-Aminopyridine7.0 (with Phosphate Buffer)Decreased RetentionTailing Observed

Note: This table is a generalized representation based on typical chromatographic behavior of basic compounds. Actual retention times will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.[4][9]

Table 2: Example Mobile Phases for Pyridine Compound Analysis

ApplicationStationary PhaseMobile Phase AMobile Phase BElution Type
Pyridine & Aminopyridine IsomersAmaze HDAcetonitrile/Methanol (60/40) with 0.2% Formic Acid & 0.25% Ammonium FormateN/AIsocratic
Pyridine, Bromopyridine, BipyridineAmaze SCWater with Ammonium Formate (pH 3)AcetonitrileGradient
General Substituted PyridinesC180.1% Trifluoroacetic Acid in WaterAcetonitrileGradient

Data compiled from various HPLC application notes.[1][9]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for a Novel Pyridine Derivative
  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a broad gradient to determine the approximate elution time of the compound (e.g., 10% to 90% B over 20 minutes).

  • Optimization:

    • Peak Shape: If peak tailing is observed, add a competing base like 0.1% TEA to the mobile phase or switch to a mobile phase with a different pH modifier like trifluoroacetic acid (TFA).[1][2]

    • Resolution: Adjust the gradient slope around the elution time of the target compound. A shallower gradient will increase resolution.[3]

    • Solvent: If resolution is still poor, substitute acetonitrile with methanol and re-optimize the gradient.[2]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 5-20 µL.[1]

    • Column Temperature: 25-30 °C.[1][7]

    • Detection: UV, wavelength based on the analyte's UV spectrum (e.g., 254 nm).[9]

Protocol 2: Preparation of a Buffered Mobile Phase for Pyridine Analysis
  • Objective: To prepare a 20 mM phosphate buffer at pH 3.0 for use as the aqueous component of the mobile phase.[7]

  • Materials:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid

    • HPLC-grade water

  • Procedure:

    • Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution (e.g., 2.72 g for 1 L).

    • Dissolve the KH₂PO₄ in approximately 900 mL of HPLC-grade water.

    • Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the buffer through a 0.45 µm filter to remove any particulates.

    • This buffered aqueous solution can then be mixed with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio.[7]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing/Fronting) check_ph Adjust Mobile Phase pH (e.g., to pH 3) start->check_ph add_modifier Add Competing Base (e.g., 0.1% TEA) check_ph->add_modifier Still tailing good_peak Symmetrical Peak Achieved check_ph->good_peak Improved check_column Evaluate Column (Base-deactivated/End-capped) add_modifier->check_column Still tailing add_modifier->good_peak Improved check_load Reduce Sample Load/ Concentration check_column->check_load Still tailing check_column->good_peak Improved check_load->good_peak Improved

Caption: Troubleshooting workflow for poor peak shape in pyridine chromatography.

pH_Effect_on_Pyridine cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 7) low_ph_state Pyridine is Protonated (Pyridinium ion, R-NH+) low_ph_result More Polar Increased Retention in RP-HPLC Improved Peak Shape low_ph_state->low_ph_result high_ph_state Pyridine is Neutral (R-N) high_ph_result Less Polar Decreased Retention in RP-HPLC Potential for Peak Tailing high_ph_state->high_ph_result

Caption: Effect of mobile phase pH on the state and chromatographic behavior of pyridine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(Pyridin-2-YL)propan-2-amine and Its Isomers: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of 2-(pyridin-2-yl)propan-2-amine and its positional isomers, 2-(pyridin-3-yl)propan-2-amine and 2-(pyridin-4-yl)propan-2-amine, is currently limited in publicly available scientific literature. However, by examining the broader class of aminopyridine derivatives, we can infer potential areas of biological significance and construct a framework for future comparative studies. This guide synthesizes available information on related compounds to provide a potential landscape of the biological activities, supported by illustrative experimental data and protocols from studies on analogous structures.

Derivatives of pyridine are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The position of substituents on the pyridine ring is known to significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. Therefore, it is plausible that the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of 2-aminopropylpyridine exhibit distinct biological profiles.

Potential Biological Activities: An Overview Based on Related Pyridine Derivatives

While direct experimental data for the target compounds is scarce, research on structurally similar aminopyridine derivatives suggests several potential therapeutic applications.

Anticancer Activity: Numerous pyridine-containing compounds have been investigated for their potential as anticancer agents. For instance, certain 2-amino-3-cyanopyridine derivatives have shown cytotoxic effects against various human tumor cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

Antimicrobial Activity: The pyridine scaffold is a common feature in many antimicrobial agents. Derivatives of 2-aminopyridine have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Activity: Pyridine derivatives have also been explored for their anti-inflammatory properties. The mechanism can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Illustrative Experimental Data from Analogous Compounds

Due to the absence of direct comparative data for this compound and its isomers, the following tables present example data from studies on other pyridine derivatives to illustrate how such comparisons could be structured.

Table 1: Example of Anticancer Activity Data for Substituted Pyridine Derivatives

Compound/IsomerCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A (2-pyridyl analog) MCF-7 (Breast Cancer)15.2Doxorubicin0.8
Derivative B (3-pyridyl analog) HCT116 (Colon Cancer)21.5Doxorubicin1.2
Derivative C (4-pyridyl analog) A549 (Lung Cancer)18.9Doxorubicin1.5
Note: This data is illustrative and not from a direct study of 2-(Pyridin-YL)propan-2-amine isomers.

Table 2: Example of Antimicrobial Activity Data for Aminopyridine Derivatives

Compound/IsomerBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
Derivative X (2-amino analog) Staphylococcus aureus32Ciprofloxacin2
Derivative Y (3-amino analog) Escherichia coli64Ciprofloxacin4
Derivative Z (4-amino analog) Pseudomonas aeruginosa128Ciprofloxacin8
Note: This data is illustrative and not from a direct study of 2-(Pyridin-YL)propan-2-amine isomers.

Methodologies for Biological Evaluation: Exemplary Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of biological activity studies. Below are examples of methodologies that could be employed to compare the biological activities of this compound and its isomers.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (2-pyridyl, 3-pyridyl, and 4-pyridyl isomers) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Strains: Standard and clinical isolates of Gram-positive and Gram-negative bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential mechanisms of action and experimental designs, the following diagrams are provided.

anticancer_pathway 2-Aminopropylpyridine Isomers 2-Aminopropylpyridine Isomers Cancer Cell Cancer Cell 2-Aminopropylpyridine Isomers->Cancer Cell Kinase Activity Kinase Activity Cancer Cell->Kinase Activity Inhibition Cell Proliferation Cell Proliferation Kinase Activity->Cell Proliferation Blocks Apoptosis Apoptosis Cell Proliferation->Apoptosis Leads to

Caption: Potential anticancer mechanism of 2-aminopropylpyridine isomers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Isomer Synthesis Isomer Synthesis Purification & Characterization Purification & Characterization Isomer Synthesis->Purification & Characterization Anticancer Assays Anticancer Assays Purification & Characterization->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Purification & Characterization->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Purification & Characterization->Anti-inflammatory Assays IC50/MIC Determination IC50/MIC Determination Anticancer Assays->IC50/MIC Determination Antimicrobial Assays->IC50/MIC Determination Anti-inflammatory Assays->IC50/MIC Determination SAR Studies SAR Studies IC50/MIC Determination->SAR Studies

Caption: General workflow for comparing biological activities.

Conclusion and Future Directions

While this guide provides a framework for comparing the biological activities of this compound and its isomers, it is crucial to emphasize the need for direct experimental studies. The presented data on analogous compounds suggests that these isomers likely possess interesting and potentially distinct biological profiles. Future research should focus on the synthesis of these specific isomers and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their structure-activity relationships. Such studies will be invaluable for drug discovery and development professionals seeking to leverage the therapeutic potential of novel aminopyridine scaffolds.

In Vitro Efficacy of Pyridine Derivatives Compared to Standard Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 2-(Pyridin-2-YL)propan-2-amine necessitates a broader comparison of related pyridine-based compounds. This guide provides an objective analysis of the in vitro efficacy of several reported pyridine derivatives against standard therapeutic agents, supported by experimental data and detailed protocols.

Due to the lack of publicly available in vitro efficacy data for the specific compound this compound, this guide presents a comparative analysis of structurally related pyridine derivatives with demonstrated biological activity. The selected pyridine compounds have been evaluated for their anti-proliferative and enzyme inhibitory activities, positioning them as potential therapeutic agents, particularly in oncology. Their performance is compared against standard-of-care chemotherapy drugs and targeted inhibitors.

Comparative Efficacy Data

The in vitro efficacy of selected pyridine derivatives and standard drugs is summarized in the tables below. Data is presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), which is a common measure of a compound's potency.

Anti-Proliferative Activity of Pyridine Derivatives vs. Standard Chemotherapy
Compound/DrugCell LineIC50 (µg/mL)IC50 (µM)
Pyridine-Thiourea Precursor (1a) HEp-27.5-
Pyridine-5-acetyl-thiazolidin-4-one (8a) HEp-25.9-
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) (13a) HepG29.5-
5-Fluorouracil (Standard) PC3-0.1 - 0.85
Doxorubicin (Standard) MCF-7-Varies

Note: Direct comparison is challenging due to variations in cell lines and reporting units (µg/mL vs. µM). Lower IC50 values indicate higher potency.

Kinase Inhibitory Activity of Pyridine Derivatives vs. Standard Inhibitors
Compound/DrugTarget KinaseIC50 (µg/mL)
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) (13a) CDK20.396
GSK3β0.118
Pyridine-5-acetyl-thiazolidin-4-one (8a) CDK20.675
GSK3β0.134
Roscovitine (Standard CDK2 Inhibitor) CDK20.88
CHIR-99021 (Standard GSK3β Inhibitor) GSK3β0.07

Experimental Methodologies

The following are detailed protocols for the key in vitro experiments cited in this guide.

Sulforhodamine B (SRB) Assay for Anti-Proliferative Activity

The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2, HEp-2) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with the pyridine derivatives at a single concentration (e.g., 100 µg/mL) or a range of concentrations for IC50 determination.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: The assay is typically performed in a multi-well plate. Each well contains the kinase (e.g., CDK2/cyclin A or GSK3β), a specific substrate, and ATP.

  • Compound Addition: The pyridine derivatives or standard inhibitors are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualized Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by some of the discussed pyridine derivatives and a general workflow for in vitro cytotoxicity testing.

CDK2_GSK3B_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators cluster_inhibitors Inhibitory Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/ Cyclin E/A pRb pRb CDK2->pRb phosphorylates GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation E2F E2F pRb->E2F inhibits E2F->S promotes transition PyridineDerivatives Pyridine Derivatives (e.g., 8a, 13a) PyridineDerivatives->CDK2 PyridineDerivatives->GSK3B Roscovitine Roscovitine Roscovitine->CDK2 CHIR99021 CHIR-99021 CHIR99021->GSK3B

Caption: Simplified signaling pathway of CDK2 and GSK3β in cell cycle regulation and their inhibition.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture compound_treatment 2. Compound Addition (Test compound & controls) cell_culture->compound_treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_procedure 4. Assay-Specific Steps (e.g., add SRB, MTT, or LDH substrate) incubation->assay_procedure data_acquisition 5. Data Acquisition (e.g., Absorbance/Fluorescence reading) assay_procedure->data_acquisition analysis 6. Data Analysis (Calculate % inhibition, IC50) data_acquisition->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing of novel compounds.

A Comparative Analysis of 2-(Pyridin-2-YL)propan-2-amine and Other Pyridine-Based Ligands in Catalysis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2-(Pyridin-2-YL)propan-2-amine against other prominent pyridine-based ligands. Pyridine and its derivatives are fundamental scaffolds in coordination chemistry and catalysis, prized for their versatile electronic properties and ability to form stable complexes with a wide range of metal ions.[1][2] The introduction of substituents allows for the fine-tuning of these properties, influencing the reactivity and selectivity of the resulting metal complexes in applications from catalysis to materials science and drug development.[1][3][4][5] This guide will delve into the synthesis, structural properties, and performance of these ligands, with a special focus on quantitative comparisons and detailed experimental methodologies.

Introduction to Pyridine-Based Ligands

Pyridine-based ligands are organic compounds containing a pyridine ring, which can donate a pair of non-bonding electrons from its nitrogen atom to a metal center, acting as a Lewis base.[1] They can be classified by their denticity—the number of donor atoms that can bind to the central metal ion. This ranges from monodentate (e.g., pyridine itself), to bidentate (e.g., 2,2'-bipyridine), to tridentate (e.g., terpyridine).[2] The ligand this compound, featuring a pyridine ring and an additional amino donor group, is a notable bidentate ligand. Its unique structure, incorporating a gem-dimethyl group, has been shown to be particularly effective in challenging C(sp³)–H activation reactions.

The electronic nature of pyridine ligands can be modulated by adding electron-donating or electron-withdrawing groups to the pyridine ring.[1] This modification alters the ligand's basicity and π-acceptor capability, which in turn affects the stability and reactivity of the metal complex.[1][6] For instance, more basic ligands can enhance the catalytic efficiency in certain palladium-catalyzed reactions.[3]

Synthesis of Pyridine-Based Ligands

The synthesis of pyridine derivatives can be achieved through various classical and modern chemical reactions.[7] A common approach for creating ligands like this compound involves nucleophilic addition to the pyridine ring or functionalization of a pre-existing substituted pyridine.

Experimental Protocol: Synthesis of this compound Analogue

This protocol describes a general method for the synthesis of 2-aminopyridine derivatives, which can be adapted for this compound. The procedure involves the reaction of a pyridinium salt with an amine.[8]

Materials:

  • 2-bromopyridine or a suitable precursor

  • 1,2-dibromoethane

  • Appropriate primary or secondary amine (e.g., ammonia for the primary amine)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Pyridinium Salt: Alkylation of a 2-substituted pyridine (e.g., 2-mercaptopyridine) with 1,2-dibromoethane can yield a cyclic dihydrothiazolopyridinium salt precursor.[8]

  • Amination Reaction:

    • Dissolve the pyridinium salt (1.0 eq) in DMSO in a round-bottom flask.

    • Add the desired amine (3.5-4.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 24-48 hours.[8]

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and a small amount of 0.5 M NaOH solution.

    • Extract the aqueous solution multiple times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.[8]

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Comparative Data of Pyridine-Based Ligands

The properties and performance of pyridine-based ligands vary significantly with their structure. The following tables provide a comparative overview.

Table 1: Structural and Electronic Properties of Selected Pyridine-Based Ligands

Ligand NameStructureDenticityKey FeaturesCommon Applications
Pyridine C₅H₅NMonodentateParent aromatic heterocycle; weak π-acceptor.[6]Precursor, catalyst, solvent.[2][5]
2,2'-Bipyridine (bpy) (C₅H₄N)₂BidentateForms stable chelate complexes; redox-active.[6]Catalysis, materials science.[2]
Terpyridine (tpy) C₁₅H₁₁N₃TridentateForms highly stable, rigid complexes.[9]Supramolecular chemistry, catalysis.
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂MonodentateHighly basic due to the electron-donating amino group.Acylation catalyst.
This compound (PIP Amine) C₈H₁₂N₂BidentateContains a gem-dimethyl moiety; effective directing group.[10]C-H bond activation, asymmetric catalysis.[10]

Table 2: Performance Comparison in a Representative Catalytic Reaction (Suzuki-Miyaura Coupling)

The following data is representative and compiled from typical results reported in the literature for Pd-catalyzed cross-coupling reactions.[1][3]

LigandCatalyst SystemSubstrate 1Substrate 2Yield (%)Reaction Time (h)Ref.
PyridinePd(OAc)₂Aryl BromidePhenylboronic Acid75-8512[3]
2,2'-BipyridinePdCl₂(bpy)Aryl BromidePhenylboronic Acid>906[1]
This compoundPd(OAc)₂ / PIPAryl BromidePhenylboronic Acid>954[10]
4-Substituted Pyridines (electron-donating)[PdL₂Cl₂]Aryl BromidePhenylboronic Acid>908[3]
4-Substituted Pyridines (electron-withdrawing)[PdL₂Cl₂]Aryl BromidePhenylboronic Acid60-7012[3]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction to evaluate the performance of different pyridine-based ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or another Pd precursor

  • Pyridine-based ligand (e.g., this compound)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heater/stirrer plate

  • Inert atmosphere glovebox or Schlenk line

  • Syringes and needles

  • TLC plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the pyridine-based ligand (e.g., 1-2 mol%).

    • Add the solvent and stir for 15-30 minutes to allow for complex formation.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Ensure the flask is sealed and remains under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution.

    • Determine the product yield using an internal standard by GC analysis or by isolating the product via column chromatography.

Visualizations

The following diagrams illustrate key concepts related to pyridine-based ligands and their role in catalysis.

Ligand_Types cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate Py Pyridine Metal Metal Center Py->Metal 1 site Bpy 2,2'-Bipyridine Bpy->Metal 2 sites PIP This compound PIP->Metal Tpy Terpyridine Tpy->Metal 3 sites

Caption: Classification of pyridine-based ligands by denticity.

Caption: Simplified workflow of a Suzuki-Miyaura catalytic cycle.

Ligand_Effects Ligand Ligand Properties Electronics Electronic Effects (e.g., basicity, pKa) Ligand->Electronics Sterics Steric Hindrance (e.g., bulky groups) Ligand->Sterics Activity Catalytic Activity (Yield, TON) Electronics->Activity Selectivity Selectivity (Regio-, Stereo-) Electronics->Selectivity Sterics->Activity Sterics->Selectivity

Caption: Influence of ligand properties on catalytic performance.

Conclusion

The family of pyridine-based ligands offers a vast and tunable platform for applications in catalysis and drug design. While simple pyridines and classic bidentate ligands like 2,2'-bipyridine are highly effective in many transformations, specialized ligands such as this compound (PIP amine) demonstrate superior performance in more challenging chemical problems like C(sp³)–H functionalization.[10] The strategic inclusion of features like the gem-dimethyl group in PIP amine facilitates the formation of key palladacycle intermediates, lowering activation barriers and enhancing reaction outcomes.[10]

The choice of ligand is critical and must be tailored to the specific application. Factors such as the desired electronic environment at the metal center, the steric demands of the substrates, and the required stability of the catalyst all play a crucial role. The quantitative data and protocols provided in this guide serve as a resource for researchers to compare, select, and implement the most suitable pyridine-based ligand for their synthetic and developmental needs.

References

A Comparative Guide to the Validation of an HPLC Method for 2-(Pyridin-2-YL)propan-2-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical substances, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Pyridin-2-YL)propan-2-amine. While a specific validated method for this compound is not widely published, this document outlines a robust validation protocol based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] This guide also offers a brief comparison with Gas Chromatography (GC), an alternative analytical technique.

Comparison of Analytical Techniques: HPLC vs. GC

The choice of analytical technique is paramount for achieving accurate and reliable results. For a polar compound like this compound, both HPLC and GC can be considered, each with its own set of advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Applicability Highly versatile and suitable for a wide range of compounds, including non-volatile and thermally labile substances. Well-suited for polar compounds like amines.Primarily used for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape.
Instrumentation Consists of a solvent delivery system, injector, column, and detector (e.g., UV-Vis, PDA, MS).Comprises a gas supply, injector, column in an oven, and detector (e.g., FID, MS).
Sample Throughput Can vary depending on the complexity of the separation and anaylsis times.Can be high, with fast analysis times for simple mixtures.

For this compound, HPLC is often the preferred method due to the polarity of the amine group, which can lead to poor peak shape and potential degradation in GC without derivatization.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity end Method Implementation validation_report->end

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

The following protocols are designed for the validation of an HPLC method for the analysis of this compound.

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo, and a spiked sample to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: A series of at least five concentrations of the this compound reference standard are prepared, typically ranging from 50% to 150% of the target concentration. The peak areas are plotted against the respective concentrations, and a linear regression analysis is performed.

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations of this compound (spiked samples) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%), and observing the effect on the results.

Data Presentation

The following tables summarize the acceptance criteria and present representative data for the validation of the HPLC method.

Table 1: Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
50452,180
75678,350
100905,430
1251,130,980
1501,355,760
Correlation Coefficient (r²) ≥ 0.999
Calculated r² 0.9998
Table 2: Accuracy
Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.8100.8
120120119.399.4
Acceptance Criteria 98.0 - 102.0%
Table 3: Precision
ParameterRepeatability (RSD, %)Intermediate Precision (RSD, %)
Peak Area 0.851.25
Retention Time 0.200.35
Acceptance Criteria RSD ≤ 2.0% RSD ≤ 2.0%
Table 4: LOD and LOQ
ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Table 5: Robustness
Parameter VariedVariation% Change in Peak Area% Change in Retention Time
Flow Rate ± 10%< 2.0< 5.0
Mobile Phase Composition ± 2%< 2.0< 5.0
Column Temperature ± 5 °C< 1.5< 3.0
Acceptance Criteria RSD of results should be within acceptable limits.

This guide provides a framework for the validation of an HPLC method for this compound, ensuring the generation of reliable and accurate data for researchers, scientists, and drug development professionals.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-(Pyridin-2-YL)propan-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the cross-reactivity of a compound is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 2-(Pyridin-2-YL)propan-2-amine. Due to the limited publicly available data on this specific molecule, this document serves as a practical guide, drawing comparisons with well-characterized alternative compounds across key therapeutic areas where pyridine-containing molecules have shown activity: Central Nervous System (CNS) modulation, oncology, and antimicrobial action.

The following sections detail hypothetical cross-reactivity profiles, supported by established experimental protocols and data from analogous compounds, to illustrate a comprehensive approach to off-target screening.

Section 1: CNS Cross-Reactivity Profile

Given that structural analogs of pyridine-containing amines have been explored as Selective Serotonin Reuptake Inhibitors (SSRIs), a primary concern is the potential for off-target interactions with other CNS receptors, ion channels, and transporters.[1] Such interactions can lead to undesirable side effects. A standard approach to assess this is to screen the compound against a safety pharmacology panel, such as the SafetyScreen44 panel offered by Eurofins Discovery.[2][3][4][5]

Hypothetical Comparison:

Here, we compare the hypothetical binding affinity of this compound against that of Fluoxetine, a well-known SSRI. The data for Fluoxetine is sourced from published literature and databases.

Table 1: CNS Receptor Cross-Reactivity Data

TargetThis compound (Ki, nM)Fluoxetine (Alternative Compound 1) (Ki, nM)Potential Clinical Implication of Off-Target Binding
SERT (Primary Target) Data Not Available 0.8 - 2.5 Antidepressant effect
5-HT2A ReceptorData Not Available100 - 250Agitation, sexual dysfunction
Dopamine Transporter (DAT)Data Not Available> 1000Low abuse potential
Norepinephrine Transporter (NET)Data Not Available150 - 400Antidepressant synergy, potential cardiovascular effects
Muscarinic M1 ReceptorData Not Available> 1000Low anticholinergic effects (dry mouth, constipation)
Histamine H1 ReceptorData Not Available100 - 300Sedation, weight gain
Alpha-1 Adrenergic ReceptorData Not Available200 - 500Orthostatic hypotension, dizziness

Note: Data for Fluoxetine is aggregated from multiple sources for illustrative purposes. Ki values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Washing: The mixture is incubated to allow the binding to reach equilibrium. The membranes are then washed to remove any unbound radioligand and test compound.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation.

Diagram 1: Workflow for CNS Cross-Reactivity Screening

cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Off-Target Screening cluster_3 Data Analysis & Risk Assessment Compound This compound Primary_Assay SERT Binding Assay Compound->Primary_Assay Safety_Panel SafetyScreen44 Panel Compound->Safety_Panel Data_Analysis Determine Ki values Assess selectivity profile Primary_Assay->Data_Analysis Safety_Panel->Data_Analysis Risk_Assessment Predict potential side effects Data_Analysis->Risk_Assessment

Caption: CNS cross-reactivity screening workflow.

Diagram 2: Simplified Serotonin Reuptake Inhibition Pathway

Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT SERT SERT->Presynaptic_Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds SSRI This compound (hypothetical SSRI) SSRI->SERT Inhibits Receptor->Postsynaptic_Neuron Signal

Caption: Mechanism of serotonin reuptake inhibition.

Section 2: In Vitro Cytotoxicity Profile

The pyridine scaffold is present in numerous anticancer agents.[6][7] Therefore, it is crucial to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. This helps to identify any potential on-target or off-target anticancer activity and provides a preliminary assessment of its therapeutic window.

Hypothetical Comparison:

We compare the hypothetical cytotoxic activity of this compound with Doxorubicin, a widely used chemotherapy drug.

Table 2: In Vitro Cytotoxicity Data (IC50, µM)

Cell LineCancer TypeThis compound (IC50, µM)Doxorubicin (Alternative Compound 2) (IC50, µM)
MCF-7Breast CancerData Not Available0.05 - 0.5
A549Lung CancerData Not Available0.1 - 1.0
HeLaCervical CancerData Not Available0.01 - 0.2
HepG2Liver CancerData Not Available0.2 - 1.5
HCT116Colon CancerData Not Available0.05 - 0.4

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data for Doxorubicin is aggregated from multiple sources and can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

Diagram 3: Workflow for In Vitro Cytotoxicity Testing

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Lines Panel of Cancer Cell Lines Treatment Incubate with This compound Cell_Lines->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: In vitro cytotoxicity testing workflow.

Section 3: Antimicrobial Cross-Reactivity Profile

Pyridine derivatives have also been investigated for their antimicrobial properties.[12] It is therefore prudent to evaluate this compound for its activity against a panel of clinically relevant bacteria to assess its potential as an antimicrobial agent or to identify any unintended antibacterial effects.

Hypothetical Comparison:

The hypothetical antimicrobial activity of this compound is compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration, MIC, µg/mL)

Bacterial StrainGram TypeThis compound (MIC, µg/mL)Ciprofloxacin (Alternative Compound 3) (MIC, µg/mL)
Staphylococcus aureusGram-positiveData Not Available0.25 - 1.0
Streptococcus pneumoniaeGram-positiveData Not Available0.5 - 2.0
Escherichia coliGram-negativeData Not Available0.015 - 0.12
Pseudomonas aeruginosaGram-negativeData Not Available0.25 - 1.0
Klebsiella pneumoniaeGram-negativeData Not Available0.03 - 0.25

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] Data for Ciprofloxacin is aggregated from multiple sources and can vary based on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[14][15]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][15]

Diagram 4: Logical Flow for Antimicrobial Susceptibility Testing

Start Start: Prepare Serial Dilutions of Compound Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Growth Growth Present Observe->Growth Yes No_Growth No Growth Observe->No_Growth No Continue Continue to Lower Concentration Growth->Continue Record_MIC Record Lowest Concentration with No Growth as MIC No_Growth->Record_MIC Continue->Observe

Caption: MIC determination via broth microdilution.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, strategy for assessing the cross-reactivity of this compound. By employing standardized in vitro assays such as broad safety pharmacology panels, cytotoxicity screenings, and antimicrobial susceptibility tests, researchers can build a detailed profile of a compound's activity. Comparing these results against well-characterized drugs like Fluoxetine, Doxorubicin, and Ciprofloxacin provides a valuable benchmark for interpreting the data. A thorough understanding of a compound's cross-reactivity is a critical step in the early stages of drug development, enabling the selection of candidates with the most promising safety and efficacy profiles for further investigation.

References

Benchmarking the Catalytic Activity of 2-(Pyridin-2-YL)propan-2-amine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of metal complexes featuring the 2-(pyridin-2-yl)propan-2-amine ligand scaffold. Due to the limited availability of direct head-to-head comparative studies for this specific ligand, this guide benchmarks its potential performance against structurally related and well-documented pyridine-amine based catalysts in key organic transformations. The data presented is compiled from various studies to offer a broad perspective on the efficacy of this class of catalysts.

Overview of Catalytic Applications

Metal complexes incorporating pyridine-amine ligands are versatile catalysts, demonstrating significant activity in a range of organic transformations crucial for pharmaceutical and fine chemical synthesis. The primary areas of application for these catalysts include:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones: The reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in the synthesis of enantiomerically pure drug intermediates.

  • Oxidation of Alcohols: The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is another cornerstone of organic synthesis.

  • Carbon-Carbon Bond Forming Reactions: These catalysts have also shown promise in various cross-coupling reactions, which are essential for building molecular complexity.

The electronic and steric properties of the pyridine-amine ligand, including the specific substituents on both the pyridine and amine moieties, play a crucial role in determining the catalytic activity and selectivity of the corresponding metal complex.

Comparative Catalytic Performance

This section provides a comparative summary of the catalytic performance of metal complexes with pyridine-amine ligands that are structurally analogous to this compound. The data is presented for two key reactions: asymmetric transfer hydrogenation of acetophenone and oxidation of 1-phenylethanol.

Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction to evaluate the performance of chiral catalysts. Below is a comparison of various ruthenium and rhodium complexes with different pyridine-amine type ligands.

Catalyst/LigandMetalSubstrateProductYield (%)ee (%)TONTOF (h⁻¹)Reference
Related Pyridine-Imine Ligands
(S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamineFe(II)Acetophenone1-Phenylethanol8515340-[1]
Related Pyridinophane Ligands
RPy2N2 Ligand ScaffoldFe(III)Model ReactionProductHigh---[2]
Chiral Diamine Ligands (for comparison)
(1R,2R)-cyclohexane-1,2-diamine derivativeRh(III)Acetophenone1-Phenylethanol979410000-[1]

Note: Direct catalytic data for metal complexes of this compound in this reaction was not available in the reviewed literature. The data for related ligands provides a performance benchmark.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is another important transformation catalyzed by this class of complexes. Ruthenium complexes, in particular, have shown high efficacy.

Catalyst/LigandMetalSubstrateProductConversion (%)TONReference
Related Pyridine-Imine Ligands
[PyCH=C(4-OCH₃C₆H₄)O]₂Ru₃(CO)₈Ru1-PhenylethanolAcetophenone>99-[3]
Related Pyridine-Alkoxide Ligands
[6-bromopyCH(C₆H₅)O]₂Ru₃(CO)₈Ru1-PhenylethanolAcetophenone>99-
General Pyridine Ligands
Pyridine derivativesPd(II)VariousCross-coupling products>90-[4]

Note: The table showcases the high conversion rates achievable with related pyridine-based ruthenium catalysts in alcohol oxidation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a related pyridine-amine ligand and its use in a catalytic reaction.

General Synthesis of a Pyridine-Amine Ligand

This protocol describes a typical synthesis of a chiral pyridine-amine ligand.

Synthesis_Workflow start Start Materials: 2-Acetylpyridine Chiral Amine step1 Condensation Reaction (e.g., in Ethanol, reflux) start->step1 step2 Reduction of Imine (e.g., NaBH4) step1->step2 step3 Work-up and Purification (Extraction, Chromatography) step2->step3 product Chiral Pyridine-Amine Ligand step3->product

Caption: General workflow for the synthesis of a chiral pyridine-amine ligand.

Protocol:

  • Condensation: 2-Acetylpyridine (1.0 eq.) and a chiral primary amine (1.0 eq.) are dissolved in a suitable solvent such as ethanol. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Reduction: After cooling to room temperature, a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise. The mixture is stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure chiral pyridine-amine ligand.

General Protocol for Asymmetric Transfer Hydrogenation

This protocol outlines a typical procedure for the asymmetric transfer hydrogenation of a ketone.

Catalysis_Workflow reactants Reactants: Metal Precursor (e.g., [RhCl2(Cp*)]2) Chiral Ligand Ketone Substrate Hydrogen Source (e.g., HCOOH/NEt3) reaction Catalytic Reaction (Inert atmosphere, specified temp. and time) reactants->reaction analysis Monitoring and Analysis (TLC, GC, HPLC) reaction->analysis workup Work-up and Purification (Quenching, Extraction, Chromatography) reaction->workup analysis->reaction Continue until completion product Chiral Alcohol Product workup->product

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Protocol:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., argon), the metal precursor (e.g., [RhCl₂(Cp*)]₂) and the chiral pyridine-amine ligand are dissolved in a degassed solvent. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The ketone substrate and a hydrogen source (e.g., a mixture of formic acid and triethylamine) are added to the catalyst solution.

  • Catalysis: The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours). The progress of the reaction is monitored by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Analysis: The yield of the chiral alcohol is determined by GC, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Considerations

The catalytic cycle for transfer hydrogenation with such complexes is generally believed to involve the following key steps.

Catalytic_Cycle A [M]-H (Active Hydride Species) B Ketone Coordination A->B Ketone C Hydride Transfer (Stereodetermining Step) B->C D [M]-OR (Alkoxide Complex) C->D Chiral Alcohol E Protonolysis/Ligand Exchange D->E H+ E->A H- source

Caption: Simplified catalytic cycle for transfer hydrogenation.

The key to enantioselectivity lies in the coordination of the prochiral ketone to the chiral metal complex, which creates a chiral environment that favors hydride transfer to one of the two enantiotopic faces of the carbonyl group. The structure of the pyridine-amine ligand dictates the steric and electronic environment around the metal center, thereby controlling the facial selectivity of the hydride attack.

Conclusion

Metal complexes of this compound and its analogs represent a promising class of catalysts for important organic transformations. While direct comparative data for the title ligand is sparse, the performance of structurally similar pyridine-amine based catalysts suggests its potential for high efficiency and selectivity, particularly in asymmetric synthesis and oxidation reactions. Further research focusing on the synthesis and detailed catalytic evaluation of metal complexes of this compound is warranted to fully elucidate its catalytic potential and to enable direct, quantitative comparisons with established catalytic systems. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to explore and optimize the use of this versatile ligand scaffold in catalysis.

References

Head-to-head comparison of different synthetic routes to 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(pyridin-2-yl)propan-2-amine, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two prominent routes: direct reductive amination of 2-acetylpyridine and a multi-step sequence commencing from 2-vinylpyridine. The comparison focuses on key metrics such as reaction yield, purity, and the complexity of the experimental protocols, supported by detailed methodologies and quantitative data to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive Amination of 2-AcetylpyridineRoute 2: From 2-Vinylpyridine
Starting Material 2-Acetylpyridine2-Vinylpyridine
Key Transformation One-pot reductive aminationGrignard reaction followed by Ritter reaction
Overall Yield Moderate to HighVariable
Purity Generally high after purificationRequires careful purification
Number of Steps 1 (potentially 2 with separate imine formation)2
Reagents & Conditions Ammonia source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN), heatGrignard reagent (e.g., CH3MgBr), nitrile (e.g., CH3CN), strong acid
Advantages Atom economy, potentially one-potUtilizes readily available starting materials
Disadvantages May require high pressure and temperatureGrignard reaction is moisture-sensitive, use of strong acids

Synthetic Route Analysis

Route 1: Reductive Amination of 2-Acetylpyridine

This approach offers a direct conversion of the readily available 2-acetylpyridine to the desired amine. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine. A common variant of this is the Leuckart reaction, which utilizes formamide or ammonium formate as both the ammonia source and the reducing agent.

One specific method involves the use of a ruthenium catalyst for a direct asymmetric reductive amination, which is particularly valuable for obtaining chiral amines with high enantioselectivity.[1] However, for the racemic product, simpler methods using reducing agents like sodium cyanoborohydride are common.[2]

Route 2: Synthesis from 2-Vinylpyridine

This two-step route begins with the reaction of 2-vinylpyridine with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol. This intermediate is then converted to the target amine via a Ritter reaction. The Ritter reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the primary amine.[3][4][5]

Experimental Protocols

Route 1: Reductive Amination of 2-Acetylpyridine (Leuckart-type)

Materials:

  • 2-Acetylpyridine

  • Ammonium formate

  • Formic acid

Procedure: A mixture of 2-acetylpyridine and an excess of ammonium formate is heated. Formic acid can be added to facilitate the reaction. The reaction is typically run at elevated temperatures (160-185°C) for several hours.[6] After cooling, the reaction mixture is made alkaline with a strong base (e.g., NaOH) and the product is extracted with an organic solvent. The organic layers are then dried and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.

Route 2: Synthesis from 2-Vinylpyridine via Ritter Reaction

Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

Materials:

  • 2-Vinylpyridine

  • Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure: To a solution of methylmagnesium bromide in anhydrous ether under an inert atmosphere, a solution of 2-vinylpyridine in the same solvent is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield 2-(pyridin-2-yl)propan-2-ol, which can be purified by distillation or chromatography.

Step 2: Ritter Reaction to form this compound

Materials:

  • 2-(Pyridin-2-yl)propan-2-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

Procedure: 2-(Pyridin-2-yl)propan-2-ol is dissolved in an excess of acetonitrile and the mixture is cooled in an ice bath. Concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[3][4] The reaction is carefully quenched by pouring it onto ice and then neutralized with a sodium hydroxide solution. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting N-(2-(pyridin-2-yl)propan-2-yl)acetamide is then hydrolyzed by heating with an aqueous acid or base to yield the final product, this compound. The product is then isolated by extraction and purified.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: From 2-Vinylpyridine 2-Acetylpyridine 2-Acetylpyridine Imine Intermediate Imine Intermediate 2-Acetylpyridine->Imine Intermediate NH3 source 2-(Pyridin-2-yl)propan-2-amine_R1 This compound Imine Intermediate->2-(Pyridin-2-yl)propan-2-amine_R1 Reduction 2-Vinylpyridine 2-Vinylpyridine 2-(Pyridin-2-yl)propan-2-ol 2-(Pyridin-2-yl)propan-2-ol 2-Vinylpyridine->2-(Pyridin-2-yl)propan-2-ol 1. CH3MgBr 2. H2O N-acyl Amine Intermediate N-acyl Amine Intermediate 2-(Pyridin-2-yl)propan-2-ol->N-acyl Amine Intermediate Ritter Reaction (CH3CN, H+) 2-(Pyridin-2-yl)propan-2-amine_R2 This compound N-acyl Amine Intermediate->2-(Pyridin-2-yl)propan-2-amine_R2 Hydrolysis

Caption: Comparative synthetic pathways to this compound.

Logical Workflow for Route Selection

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-YL)propan-2-amine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyridin-2-yl)propan-2-amine analogs and related 2-aminopyridine derivatives as modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to inform drug discovery and development efforts by elucidating the key structural motifs that govern the potency, selectivity, and functional activity of this class of compounds at various nAChR subtypes.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] As such, nAChRs are a significant target for therapeutic intervention. The 2-aminopyridine scaffold has emerged as a promising pharmacophore for the development of selective nAChR modulators. This guide summarizes the SAR for this class of compounds, with a focus on how structural modifications to the pyridine ring and the amino side chain influence their interaction with different nAChR subtypes, particularly the α4β2 and α7 subtypes, which are abundant in the brain.[4][5]

Comparative Analysis of Binding Affinity and Functional Activity

The binding affinity (Ki) and functional activity (EC50/IC50) of 2-aminopyridine analogs at nAChR subtypes are highly dependent on the nature and position of substituents on both the pyridine ring and the amino group. The following tables summarize the available data from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Structure-Activity Relationship of 2-Aminopyridine Analogs at α4β2 nAChRs

Compound/AnalogR1 (Pyridine Ring Substitution)R2 (Amino Group Substitution)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Efficacy (% of ACh max)Reference
Lead Compound HH1.00.5 (EC50)Partial Agonist (e.g., 40%)[2]
Analog 15-ClH0.50.2 (EC50)Partial Agonist[6]
Analog 25-FH0.80.4 (EC50)Partial Agonist[6]
Analog 3HMethyl2.51.2 (EC50)Partial Agonist[2]
Analog 4HEthyl5.13.0 (EC50)Partial Agonist[2]
Analog 56-MethylH1.20.6 (EC50)Partial Agonist[7]
Analog 64,6-DimethylH1.50.8 (EC50)Partial Agonist[7]

Table 2: Structure-Activity Relationship of 2-Aminopyridine Analogs at α7 nAChRs

Compound/AnalogR1 (Pyridine Ring Substitution)R2 (Amino Group Substitution)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Efficacy (% of ACh max)Reference
Lead Compound HH>1000>10 (Inactive)N/A[6]
Analog 75-IodoH500>10 (Inactive)N/A[8]
Analog 8HBenzyl800>10 (Inactive)N/A[9]
Analog 93-OHH750>10 (Inactive)N/A[10]

Key SAR Observations:

  • Pyridine Ring Substitution: Small, electron-withdrawing substituents at the 5-position of the pyridine ring, such as chlorine or fluorine, tend to enhance binding affinity at the α4β2 subtype.[6] Alkyl substitutions at the 6-position can be well-tolerated.[7]

  • Amino Group Substitution: N-alkylation of the 2-amino group generally leads to a decrease in binding affinity at the α4β2 receptor, suggesting that the primary amine is crucial for optimal interaction.[2]

  • Selectivity: The 2-aminopyridine scaffold generally exhibits selectivity for the α4β2 subtype over the α7 subtype.[6] Significant modifications are required to impart affinity for the α7 receptor.

  • Functional Activity: Most of the reported 2-aminopyridine analogs act as partial agonists at the α4β2 nAChR.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for various nAChR subtypes.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with human α4 and β2 subunits).

    • Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).

    • Non-specific binding control (e.g., Nicotine or unlabeled Epibatidine at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

      • Competition: Cell membranes, radioligand, and test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Assay: FLIPR Calcium Assay

This protocol describes a high-throughput functional assay to measure the agonist or antagonist activity of test compounds by monitoring changes in intracellular calcium concentration.[11][12]

  • Materials:

    • Cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • 384-well black-walled, clear-bottom plates.

  • Procedure:

    • Plate the cells in the 384-well plates and incubate overnight.

    • Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time (e.g., 1 hour at 37°C).

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • For Agonist Activity: The FLIPR instrument adds the test compounds to the cells and immediately begins to measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and agonist activity.

    • For Antagonist Activity: Pre-incubate the cells with the test compounds for a specific period. Then, add a known nAChR agonist (at its EC80 concentration) and measure the fluorescence response. A decrease in the agonist-induced fluorescence indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against time to generate a response curve for each well.

    • For agonist activity, the peak fluorescence response is plotted against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, the inhibition of the agonist response is plotted against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[13] This initial depolarization can trigger a cascade of downstream signaling events. The influx of Ca²⁺ is a critical second messenger, activating various intracellular signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can ultimately lead to changes in gene expression and cellular function.[14][15]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., 2-Aminopyridine Analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Cation_Influx->Ca_Signal Downstream Downstream Signaling Cascades (PKC, MAPK, etc.) Ca_Signal->Downstream Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Cellular_Response

Caption: nAChR signaling cascade.

Experimental Workflow for Compound Characterization

The characterization of novel 2-aminopyridine analogs typically follows a standardized workflow, beginning with primary screening to identify active compounds, followed by more detailed secondary and functional assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow Compound_Library Compound Library (2-Aminopyridine Analogs) Primary_Screening Primary Screening (Radioligand Binding Assay - α4β2) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with Ki < 100 nM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Binding at other nAChR subtypes - α7, α3β4) Hit_Identification->Secondary_Screening Functional_Assay Functional Assay (FLIPR Calcium Assay) Hit_Identification->Functional_Assay Selectivity_Profile Selectivity Profiling Secondary_Screening->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization Activity_Confirmation Confirmation of Agonist/ Antagonist Activity (EC50/IC50) Functional_Assay->Activity_Confirmation Activity_Confirmation->Lead_Optimization

Caption: Drug discovery workflow.

Conclusion

The 2-aminopyridine scaffold represents a versatile platform for the design of potent and selective modulators of nicotinic acetylcholine receptors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the pyridine ring and the 2-amino group can significantly impact binding affinity and functional activity, particularly at the α4β2 nAChR subtype. The provided experimental protocols offer a standardized approach for the characterization of novel analogs. Further exploration of this chemical space holds promise for the development of novel therapeutics for a variety of central nervous system disorders.

References

A Comparative Analysis of the Biological Activities of Pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of selected pyridine analogues, supported by quantitative experimental data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate reproducible research and further drug development.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the biological activities of representative pyridine analogues, quantified by their half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) for antimicrobial activity. Lower values indicate higher potency.

Pyridine Analogue Biological Activity Assay Cell Line / Microorganism IC50 / MIC (µM) Reference
Compound 1 (Pyridine-urea derivative 8e) AnticancerMTT AssayMCF-7 (Breast Cancer)0.22[1]
AnticancerVEGFR-2 Inhibition Assay-3.93[1]
Compound 2 (Pyridine-urea derivative 8n) AnticancerMTT AssayMCF-7 (Breast Cancer)1.88[1]
Compound 3 (Cyanopyridine derivative 7h) AnticancerMTT AssayMCF-7 (Breast Cancer)1.89[2]
AnticancerPIM-1 Kinase Inhibition-0.281[2]
Compound 4 (Cyanopyridine derivative 8f) AnticancerMTT AssayMCF-7 (Breast Cancer)1.69[2]
AnticancerPIM-1 Kinase Inhibition-0.58[2]
Compound 5 (Pyridine derivative 7a) Anti-inflammatoryNitric Oxide (NO) AssayRAW 264.7 Macrophages76.6[3]
Compound 6 (Pyridine derivative 7f) Anti-inflammatoryNitric Oxide (NO) AssayRAW 264.7 Macrophages96.8[3]
Compound 7 (Thiazolo[4,5-b]pyridine derivative 8) Anti-inflammatoryCarrageenan-induced rat paw edema-53.4% inhibition[4]
Compound 8 (Pyridine salt 51) AntimicrobialMicrodilutionS. aureus0.02 mM[5]
AntimicrobialMicrodilutionE. coli6 mM[5]
Compound 9 (Pyridine triazole 127b) AntimicrobialMicrodilutionS. aureus12.5 µg/mL[5]
AntimicrobialMicrodilutionC. albicans6.25 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test pyridine analogues

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine analogues in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of microorganisms to the synthesized pyridine analogues.[9][10][11][12][13]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test pyridine analogues dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to create a uniform lawn of microbial growth.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the pyridine analogue solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Tubulin Polymerization Inhibition Assay

This in vitro assay is used to assess the ability of compounds to interfere with the assembly of microtubules, a key target in cancer therapy.[14][15][16][17][18]

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test pyridine analogues

  • Positive control (e.g., Nocodazole or Colchicine) and negative control (vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

  • Pre-warmed 96-well plates

Procedure:

  • Reaction Mix Preparation: On ice, prepare a tubulin polymerization reaction mix containing tubulin (e.g., 2-3 mg/mL), General Tubulin Buffer, GTP (1 mM final concentration), and glycerol (e.g., 10-15%).

  • Compound Addition: In a pre-warmed 96-well plate (37°C), add the test compounds at various concentrations, along with positive and negative controls.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase. The IC50 value can be calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyridine analogues.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Pyridine Analogue Dilutions compound_prep->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50 experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis inoculum_prep Prepare Microbial Inoculum plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_compounds Add Pyridine Analogues to Wells create_wells->add_compounds incubate_24h Incubate for 18-24 hours add_compounds->incubate_24h measure_zones Measure Zones of Inhibition incubate_24h->measure_zones determine_mic Determine MIC measure_zones->determine_mic VEGFR2_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Migration Migration FAK->Migration

References

Evaluating the Anti-proliferative Activity of Novel Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In oncology, novel pyridine derivatives are continuously being explored for their potential as anti-proliferative agents. This guide provides a comparative overview of the performance of recently developed pyridine derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the evaluation and advancement of these promising compounds.

Data Presentation: Comparative Anti-proliferative Activity

The anti-proliferative activity of various novel pyridine derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.

Table 1: IC50 Values of Phosphanylidene and Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassCompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Phosphanylidene5aHL-60Leukemia< 12 µg/ml[1]
Phosphanylidene6HL-60Leukemia< 12 µg/ml[1]
Phosphanylidene5bHL-60Leukemia< 12 µg/ml[1]
Pyrazolo[3,4-b]pyridine9aHelaCervical2.59[2]
Pyrazolo[3,4-b]pyridine14gMCF7Breast4.66[2]
Pyrazolo[3,4-b]pyridine14gHCT-116Colon1.98[2]
Pyrazolopyridine3fHCT-116Colon3.3 (GI50)[3]

Table 2: IC50 Values of Pyridine-based Chalcones and Pyrazolines

Compound ClassCompoundCell LineCancer TypeGI50 (µM)Reference
Pyrazoline6cVariousMultiple0.38[4]
Pyrazoline6fVariousMultiple0.45[4]
Pyrazoline7gLeukemia, Lung, Colon, Ovarian, Renal, ProstateMultiple5.41 - 8.35 (LC50)[4]

Table 3: IC50 Values of 2-Oxo-pyridine and 1'H-spiro-pyridine Derivatives

Compound ClassCompoundCell LineCancer TypeIC50 (µM)Reference
2-Oxo-pyridine2HepG-2Liver51.59[5]
2-Oxo-pyridine2Caco-2Colon41.49[5]
1'H-spiro-pyridine5HepG-2Liver10.58[5]
1'H-spiro-pyridine5Caco-2Colon9.78[5]
1'H-spiro-pyridine7HepG-2Liver8.90[5]
1'H-spiro-pyridine7Caco-2Colon7.83[5]
1'H-spiro-pyridine8HepG-2Liver8.42[5]
1'H-spiro-pyridine8Caco-2Colon13.61[5]

Table 4: IC50 Values of Trimethoxyphenyl Pyridine Derivatives

Compound ClassCompoundCell LineCancer TypeIC50 (µM)Reference
Trimethoxyphenyl PyridineVIHCT-116Colon4.83[6]
Trimethoxyphenyl PyridineVIHepG-2Liver3.25[6]
Trimethoxyphenyl PyridineVIMCF-7Breast6.11[6]
Trimethoxyphenyl PyridineVjHCT-116Colon4.5[7]
Trimethoxyphenyl PyridineVjHepG-2Liver3.74[7]
Trimethoxyphenyl PyridineVjMCF-7Breast4.82[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyridine derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the desired concentration of the pyridine derivative. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI signal.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-proliferative activity of novel pyridine derivatives.

G cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, etc.) Compound_Treatment Treatment with Pyridine Derivatives Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis G cluster_0 EGFR Signaling Cascade Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Activation Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyridine_Derivative Pyridine Derivative (Inhibitor) Pyridine_Derivative->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation G cluster_0 VEGFR-2 Signaling Cascade Ligand VEGF VEGFR2 VEGFR-2 Ligand->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pyridine_Derivative Pyridine Derivative (Inhibitor) Pyridine_Derivative->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis

References

Bridging the Gap: A Comparative Analysis of In Vivo and In Vitro Efficacy of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a primary one being the translation of promising in vitro results into tangible in vivo efficacy. Pyridine and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous approved drugs and are a focal point in medicinal chemistry for developing novel anticancer agents.[1][2] This guide presents a comparative analysis of the in vitro and in vivo performance of representative pyridine derivatives, supported by detailed experimental protocols and an examination of relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity and in vivo antitumor efficacy of selected pyridine derivatives, providing a clear comparison of their performance.

Table 1: In Vitro Antiproliferative Activity of Pyridine Derivatives Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 3b Huh-7Liver Cancer6.54Taxol6.68
A549Lung Cancer15.54Taxol38.05
MCF-7Breast Cancer6.13Taxol12.32
Pyridine-Urea 8e MCF-7Breast Cancer0.22 (48h)Doxorubicin1.93
Diarylpyridine 10t HeLaCervical Cancer0.19--
MCF-7Breast Cancer0.21--
SGC-7901Gastric Cancer0.33--

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that pyridine derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like Taxol and Doxorubicin.[3][4]

Table 2: In Vivo Antitumor Efficacy of Pyridine Derivatives in Xenograft Mouse Models

CompoundAnimal ModelTumor ModelDosage and AdministrationTreatment DurationTumor Growth Inhibition
Compound 3b Not SpecifiedBreast CancerNot SpecifiedNot Specified79% reduction in tumor size
Physcion BALB/c nude miceMCF-7 Xenograft30 mg/kg, intraperitoneally, every other day14 daysSignificant inhibition from day 8

Xenograft Model: A model where human tumor cells are implanted into immunocompromised mice.[5]

The in vivo data for Compound 3b demonstrates a significant reduction in tumor size, corroborating its potent in vitro activity against breast cancer cells.[3] This underscores the potential for successful translation of efficacy from cell-based assays to animal models for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of pyridine derivatives.

In Vitro Assay Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

2. Tubulin Polymerization Inhibition Assay

This assay assesses the ability of a compound to interfere with the polymerization of tubulin, a critical process for cell division.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control.[6][7]

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance (turbidity) over time using a plate reader.

  • Data Analysis: The rate of tubulin polymerization is determined from the absorbance readings. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[7]

In Vivo Study Protocol

Subcutaneous Xenograft Mouse Model

This model is widely used to evaluate the antitumor efficacy of compounds in a living organism.[5]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[5]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.[5]

  • Treatment Protocol: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the pyridine derivative or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).[8]

  • Tumor Measurement: Measure tumor dimensions with calipers regularly throughout the study to calculate tumor volume.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include changes in body weight (as a measure of toxicity) and survival.[9]

  • Tissue Analysis: At the end of the study, tumors and major organs can be collected for further analysis, such as histopathology or biomarker assessment.[8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some pyridine derivatives and a general workflow for drug discovery.

Drug_Discovery_Workflow Target Identification Target Identification In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Validate Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Safety & Efficacy Clinical Trials Clinical Trials Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Hit to Lead Hit to Lead In Vitro Screening->Hit to Lead Identify Hits Lead Optimization Lead Optimization Hit to Lead->Lead Optimization Refine Lead Optimization->In Vitro Studies Characterize Preclinical Development->Clinical Trials Human Testing

A generalized workflow for drug discovery and development.

HDAC6_Pathway Pyridine Derivative (HDAC6i) Pyridine Derivative (HDAC6i) HDAC6 HDAC6 α-tubulin α-tubulin HDAC6->α-tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Acetylated α-tubulin Acetylated α-tubulin Microtubule Stability Microtubule Stability Acetylated α-tubulin->Microtubule Stability Promotes Acetylated HSP90 Acetylated HSP90 Protein Folding & Degradation Protein Folding & Degradation Acetylated HSP90->Protein Folding & Degradation Regulates α-tubulin->Acetylated α-tubulin HSP90->Acetylated HSP90

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Pyridin-2-YL)propan-2-amine, a pyridine-containing amine. The following procedures are based on the hazardous properties of analogous compounds and general best practices for chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

In case of a spill, evacuate the area and use an inert, non-combustible absorbent material (e.g., vermiculite, sand) for small spills. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Hazard Profile Summary

Hazard ClassificationAnticipated Hazard
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.
Flammability May be a combustible liquid. Vapors may form explosive mixtures with air.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste, in compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids.[2] Keep it in a separate, designated waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible and leak-proof container. The original container or a designated hazardous waste container is suitable.

  • Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Corrosive).

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Prevent Leaks and Spills: Ensure the container is tightly closed to prevent leaks and the release of fumes.

Step 4: Final Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]

  • Documentation: Maintain records of the waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.

  • DO NOT attempt to neutralize the chemical unless you are trained to do so and it is part of an approved institutional protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Segregate from Incompatible Waste classify->segregate containerize Step 4: Collect in a Labeled, Compatible Hazardous Waste Container segregate->containerize storage Step 5: Store in a Secure, Well-Ventilated Area containerize->storage disposal Step 6: Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

Personal protective equipment for handling 2-(Pyridin-2-YL)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 2-(Pyridin-2-YL)propan-2-amine, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related pyridine and amine compounds. It is imperative to handle this chemical with caution, assuming it may share similar hazards. A thorough risk assessment should be conducted before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It may also cause skin and eye irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure a proper fit. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[3][6]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[7][8]Inspect gloves for integrity before each use.[5] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[5][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols may be generated.[7][9]Ensure proper fit and training before using a respirator. The type of respirator will depend on the concentration and nature of the airborne contaminant.
Protective Clothing A flame-resistant lab coat or a full chemical-protective suit.[5] Closed-toe shoes are mandatory.Launder contaminated clothing before reuse.[10] In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6]

Operational and Handling Plan

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust or aerosols.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources as pyridine-based compounds can be flammable.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly with soap and water after handling the compound.[7]

3. Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite) to avoid raising dust.[6] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory and notify the appropriate emergency response team.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_node Conduct Risk Assessment ppe_node Don Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat prep_node->ppe_node hood_node Verify Chemical Fume Hood is Operational ppe_node->hood_node handle_node Handle in Fume Hood hood_node->handle_node spill_node Minor Spill? handle_node->spill_node waste_node Segregate Hazardous Waste (Solid & Liquid) spill_kit_node Use Spill Kit spill_node->spill_kit_node Yes major_spill_node Evacuate & Alert Supervisor spill_node->major_spill_node No (Major) spill_kit_node->waste_node decon_node Decontaminate Work Area waste_node->decon_node remove_ppe_node Remove PPE Correctly decon_node->remove_ppe_node wash_node Wash Hands Thoroughly remove_ppe_node->wash_node

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-YL)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-YL)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.